molecular formula C9H8N2O2 B1326402 Methyl 1H-indazole-7-carboxylate CAS No. 755752-82-0

Methyl 1H-indazole-7-carboxylate

Cat. No.: B1326402
CAS No.: 755752-82-0
M. Wt: 176.17 g/mol
InChI Key: GEWJEKADAXWFPY-UHFFFAOYSA-N
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Description

Methyl 1H-indazole-7-carboxylate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 1H-indazole-7-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 1H-indazole-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1H-indazole-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-2-3-6-5-10-11-8(6)7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWJEKADAXWFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90997016
Record name Methyl 2H-indazole-7-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755752-82-0
Record name Methyl 2H-indazole-7-carboxylate
Source EPA DSSTox
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Record name methyl 1H-indazole-7-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 1H-indazole-7-carboxylate, a key heterocyclic building block in medicinal chemistry. This document details established synthetic routes, provides experimental protocols, and presents quantitative data to aid in the efficient laboratory preparation of this compound. Furthermore, it delves into the significant biological context of 7-carboxamide indazole derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a major target in oncology.

Core Synthesis Pathways

The primary and most direct route to Methyl 1H-indazole-7-carboxylate involves the diazotization of an appropriate aniline precursor, followed by an intramolecular cyclization. Alternative strategies, while less direct, can be envisioned through the modification of related indazole cores.

Pathway 1: Diazotization of Methyl 2-amino-3-methylbenzoate

This classical approach remains the most efficient and widely utilized method for the synthesis of the indazole ring system from ortho-substituted anilines. The reaction proceeds via the in situ formation of a diazonium salt from methyl 2-amino-3-methylbenzoate, which then undergoes spontaneous intramolecular cyclization to yield the desired indazole.

Experimental Protocol: Synthesis of Methyl 1H-indazole-7-carboxylate from Methyl 2-amino-3-methylbenzoate

Materials:

  • Methyl 2-amino-3-methylbenzoate

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

  • A solution of Methyl 2-amino-3-methylbenzoate is prepared in a suitable aqueous acidic medium, typically by dissolving it in a mixture of concentrated hydrochloric acid and water.

  • The solution is cooled to 0-5 °C in an ice bath with vigorous stirring. Maintaining this low temperature is critical for the stability of the intermediate diazonium salt.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution. The rate of addition should be carefully controlled to maintain the temperature below 5 °C.

  • Upon completion of the addition, the reaction mixture is stirred at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization.

  • The reaction mixture is then allowed to warm to room temperature, during which the intramolecular cyclization to form the indazole ring occurs.

  • The product is extracted from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate.

  • The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude Methyl 1H-indazole-7-carboxylate.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantitative Data Summary

Starting MaterialReagentsSolventReaction TimeTemperature (°C)Yield (%)Reference
Methyl 2-amino-3-methylbenzoateNaNO₂, HClWater/HCl1-2 hours0-5 then RT~55-70[1]
7-methyl-indole (for related aldehyde)NaNO₂, HClDMF/Water12 hours0 then RT~72[2][3]

Note: Yields can vary based on reaction scale and purification methods.

Synthesis Pathway Diagram

Synthesis_Pathway_1 Synthesis of Methyl 1H-indazole-7-carboxylate cluster_start Starting Material cluster_reaction Reaction cluster_product Product A Methyl 2-amino-3-methylbenzoate B Diazotization & Cyclization A->B 1. NaNO₂, HCl, 0-5°C 2. Warm to RT C Methyl 1H-indazole-7-carboxylate B->C

Caption: Diazotization and cyclization of methyl 2-amino-3-methylbenzoate.

Biological Context: Indazole-7-carboxamides as PARP Inhibitors

While specific signaling pathway data for Methyl 1H-indazole-7-carboxylate is not extensively documented, the broader class of 1H-indazole-7-carboxamide derivatives has garnered significant attention in drug discovery as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[4][5][6] PARP is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.

In cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms (such as BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[4] Several FDA-approved PARP inhibitors are now used in the clinic for the treatment of various cancers.[4]

The 1H-indazole-7-carboxamide scaffold has been identified as a key pharmacophore for potent PARP inhibition. For instance, the compound 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827, Niraparib) is a clinically approved PARP inhibitor that features this core structure.[5][6] The carboxamide group at the 7-position is crucial for binding to the nicotinamide pocket of the PARP active site.

PARP Inhibition Signaling Pathway

PARP_Inhibition Mechanism of PARP Inhibition by Indazole-7-carboxamides cluster_dna_damage DNA Damage & Repair cluster_outcome Cellular Outcome DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP recruits BER Base Excision Repair PARP->BER initiates DNA_repair DNA Repair BER->DNA_repair DSB Double-Strand Breaks (at replication fork) BER->DSB leads to if inhibited Inhibitor Indazole-7-carboxamide (e.g., Niraparib) Inhibition PARP Inhibition Inhibitor->Inhibition Inhibition->PARP blocks Apoptosis Apoptosis (in BRCA-deficient cells) DSB->Apoptosis

Caption: Role of PARP in DNA repair and its inhibition by indazole derivatives.

Conclusion

The synthesis of Methyl 1H-indazole-7-carboxylate is most reliably achieved through the diazotization of methyl 2-amino-3-methylbenzoate. This technical guide provides a foundational protocol for this transformation. The significance of the 1H-indazole-7-carboxylate scaffold is underscored by its presence in potent PARP inhibitors, highlighting its importance for researchers in the field of oncology and drug development. Further exploration of structure-activity relationships of derivatives of Methyl 1H-indazole-7-carboxylate may lead to the discovery of novel and effective therapeutic agents.

References

A Technical Guide to Methyl 1H-indazole-7-carboxylate: Chemical Properties, Structure, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-indazole-7-carboxylate is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, highlighting its significance in medicinal chemistry and drug discovery.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structural features, and a detailed experimental protocol for the synthesis of Methyl 1H-indazole-7-carboxylate. Additionally, it explores the potential applications of this compound in drug development by examining the biological roles of structurally related indazole derivatives. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and pharmacology.

Chemical Structure and Properties

Methyl 1H-indazole-7-carboxylate is characterized by a bicyclic structure composed of a fused benzene and pyrazole ring system, with a methyl carboxylate group attached at the 7th position of the indazole core.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name Methyl 1H-indazole-7-carboxylateN/A
Synonyms 1H-Indazole-7-carboxylic acid methyl esterN/A
CAS Number 755752-82-0[3]
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
Appearance Solid (predicted)[3]
Boiling Point 345.2 °C at 760 mmHg (predicted)N/A
Density 1.324 g/cm³ (predicted)N/A
SMILES COC(=O)c1cccc2[nH]ncc12[3]
InChI InChI=1S/C9H8N2O2/c1-13-9(12)7-4-2-3-6-5-10-11-8(6)7/h2-5H,1H3,(H,10,11)[3]

Table 2: Predicted Solubility

SolventSolubilityReference(s)
DMSO Soluble[4][5]
Methanol Soluble[5]
Chloroform Soluble[5]
Water Poorly soluble[5]

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5br s1HN-H
~8.15d1HH-6
~7.80d1HH-4
~7.20t1HH-5
~3.95s3HO-CH₃

Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~168C=O
~141C-7a
~135C-3a
~129C-5
~125C-6
~122C-4
~110C-7
~108C-3
~52O-CH₃

Table 5: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium, BroadN-H Stretch
3050-3000MediumAromatic C-H Stretch
1720-1700StrongC=O Stretch (Ester)
1620-1580MediumC=C Stretch (Aromatic)
1250-1200StrongC-O Stretch (Ester)

Table 6: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
176[M]⁺
145[M - OCH₃]⁺
117[M - COOCH₃]⁺

Experimental Protocols

Synthesis of Methyl 1H-indazole-7-carboxylate

A common route for the synthesis of Methyl 1H-indazole-7-carboxylate involves the diazotization of an aminobenzoate derivative followed by cyclization.

Reaction Scheme:

Synthesis of Methyl 1H-indazole-7-carboxylate cluster_reactants Reactants & Reagents cluster_product Product reactant Methyl 2-amino-3-methylbenzoate reagents 1. Acetic Anhydride 2. Isoamyl nitrite, KOAc 3. HCl, Methanol product Methyl 1H-indazole-7-carboxylate reagents->product Diazotization & Cyclization

Caption: Synthetic route for Methyl 1H-indazole-7-carboxylate.

Materials:

  • Methyl 2-amino-3-methylbenzoate

  • Chloroform (CHCl₃)

  • Acetic anhydride ((CH₃CO)₂O)

  • Potassium acetate (CH₃COOK)

  • Isoamyl nitrite (C₅H₁₁ONO)

  • Methanol (CH₃OH)

  • 6N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl 2-amino-3-methylbenzoate (1 equivalent) in chloroform, slowly add acetic anhydride (2.3 equivalents) while maintaining the temperature below 40 °C.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Sequentially add potassium acetate (0.3 equivalents) and isoamyl nitrite (2.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux for 24 hours.

  • After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate.

  • Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the residue, add methanol and 6N hydrochloric acid and stir to facilitate the cyclization and formation of the final product.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or higher spectrometer. The sample should be dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆.[8]

  • IR Spectroscopy: The IR spectrum can be obtained using an FTIR spectrometer, with the sample analyzed as a KBr pellet or using an ATR accessory.[8]

  • Mass Spectrometry: High-resolution mass spectra can be obtained on a mass spectrometer using electrospray ionization (ESI) in positive ion mode.[8]

Relevance in Drug Discovery and Signaling Pathways

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a variety of biological pathways.[1] Indazole-containing molecules have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[9]

For instance, derivatives of the related 1H-indazole-3-carboxamide have been identified as inhibitors of p21-activated kinase 1 (PAK1), a key enzyme in cell proliferation and migration pathways.[1] Inhibition of PAK1 is a promising strategy for cancer therapy.

G RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK PI3K_Akt PI3K/Akt Pathway PAK1->PI3K_Akt Cytoskeletal_Remodeling Cytoskeletal Remodeling PAK1->Cytoskeletal_Remodeling Cell_Proliferation Cell Proliferation & Survival MEK_ERK->Cell_Proliferation PI3K_Akt->Cell_Proliferation Cell_Migration Cell Migration & Invasion Cytoskeletal_Remodeling->Cell_Migration Indazole_Derivative Indazole Derivative (e.g., Methyl 1H-indazole-7-carboxylate) Indazole_Derivative->PAK1

Caption: A potential signaling pathway targeted by indazole derivatives.

The above diagram illustrates a simplified signaling pathway involving PAK1. Receptor Tyrosine Kinases (RTKs) activate Ras, which in turn activates Rac/Cdc42, leading to the activation of PAK1. Activated PAK1 then influences downstream pathways such as the MEK/ERK and PI3K/Akt pathways, promoting cell proliferation and survival, as well as cytoskeletal remodeling, which is crucial for cell migration and invasion. An indazole-based inhibitor, such as a derivative of Methyl 1H-indazole-7-carboxylate, could potentially block the activity of PAK1, thereby inhibiting these cancer-promoting processes.

Conclusion

Methyl 1H-indazole-7-carboxylate represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic protocol provided herein offers a reliable method for its preparation. While detailed biological data for this specific compound is limited, the well-documented importance of the indazole scaffold in drug discovery suggests that Methyl 1H-indazole-7-carboxylate and its derivatives are promising candidates for further investigation as modulators of key biological pathways, particularly in the context of oncology. This technical guide serves as a foundational resource to facilitate such research endeavors.

References

An In-depth Technical Guide to Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 755752-82-0

This technical guide provides a comprehensive overview of Methyl 1H-indazole-7-carboxylate, a heterocyclic building block of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, provides a detailed synthesis protocol, and discusses its potential applications in medicinal chemistry based on the broader understanding of the indazole scaffold.

Chemical and Physical Properties

Methyl 1H-indazole-7-carboxylate is a solid, light yellow to yellow powder.[1] It is a key intermediate in the synthesis of more complex molecules due to its versatile chemical nature.[2] The following tables summarize its key quantitative data.

Table 1: Physical Properties

PropertyValueSource
AppearancePowder, Solid, Light yellow to yellow[1][3]
Boiling Point345.2°C at 760 mmHg[1][3]
Density1.324 g/cm³[1][3]
Storage TemperatureRoom Temperature, Sealed in dry[1]

Table 2: Chemical Identifiers and Molecular Properties

Identifier/PropertyValueSource
CAS Number755752-82-0[3]
Molecular FormulaC₉H₈N₂O₂
Molecular Weight176.17 g/mol
InChI KeyGEWJEKADAXWFPY-UHFFFAOYSA-N
SMILESCOC(=O)c1cccc2cn[nH]c12
Synonyms1H-Indazole-7-carboxylic acid methyl ester, Methyl indazole-7-carboxylate, 7-(Methoxycarbonyl)-1H-indazole[1][3]

Synthesis and Characterization

A general and effective method for the synthesis of Methyl 1H-indazole-7-carboxylate has been reported, starting from Methyl 2-amino-3-methylbenzoate. This procedure involves a diazotization and cyclization reaction.

Experimental Protocol: Synthesis of Methyl 1H-indazole-7-carboxylate

Starting Material: Methyl 2-amino-3-methylbenzoate

Reagents: Chloroform, Acetic anhydride, Potassium acetate, Isoamyl nitrite, Methanol, 6N Hydrochloric acid, Ethyl acetate, Saturated aqueous sodium bicarbonate, Anhydrous sodium sulfate.

Procedure:

  • To a solution of methyl 2-amino-3-methylbenzoate (17.5 g, 106 mmol) in chloroform (300 mL), slowly add acetic anhydride (22.6 mL, 239 mmol). The temperature of the reaction should be maintained below 40°C.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Sequentially add potassium acetate (3.00 g, 30.6 mmol) and isoamyl nitrite (30.6 mL, 228 mmol).

  • Heat the reaction mixture to reflux for 24 hours.

  • After cooling to room temperature, wash the reaction mixture with saturated aqueous sodium bicarbonate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Add methanol (100 mL) and 6N hydrochloric acid (100 mL) to the residue and stir the mixture at room temperature for 18 hours.

  • Remove the volatiles under reduced pressure.

  • Grind the residue with ethyl acetate (100 mL).

  • Separate the solid product by filtration, wash with ethyl acetate (20 mL), and dry to yield Methyl 1H-indazole-7-carboxylate hydrochloride (15.3 g, 68% yield).[1]

Characterization Data
  • ¹H NMR (500 MHz, DMSO-d₆) δ: 13.3 (broad peak, 1H), 8.26 (double peak, 1H), 8.12 (double peak, 1H), 7.27 (triple peak, 1H), 3.97 (single peak, 3H).

  • Mass Spectrometry (APCI) m/z: 177 (M+H)⁺.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for Methyl 1H-indazole-7-carboxylate is limited in publicly available literature, the indazole scaffold is a well-established "privileged structure" in medicinal chemistry.[4] Derivatives of indazole have shown a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

The 7-carboxylate functional group on this particular indazole provides a key reactive handle for further chemical modifications, allowing for its use as a building block in the synthesis of more complex, biologically active molecules. For instance, it can be a precursor for the synthesis of various amides, esters, and other derivatives, which can then be screened for a variety of therapeutic targets.

The indazole nucleus is a core component of several FDA-approved drugs, highlighting the therapeutic potential of this heterocyclic system.[5] Research into substituted indazole derivatives has identified potent inhibitors of various kinases and other enzymes implicated in diseases such as cancer and inflammation.[6][7][8]

Visualizations

Due to the lack of specific information on the direct biological targets or signaling pathways of Methyl 1H-indazole-7-carboxylate, a specific signaling pathway diagram cannot be accurately generated. Instead, the following diagrams illustrate a general experimental workflow for its synthesis and characterization, and a logical diagram representing its potential role in drug discovery.

Synthesis_Workflow Start Methyl 2-amino-3-methylbenzoate Reaction Diazotization & Cyclization (Acetic anhydride, Isoamyl nitrite) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Filtration & Washing) Workup->Purification Product Methyl 1H-indazole-7-carboxylate Purification->Product Characterization Characterization (NMR, MS) Product->Characterization

Synthesis and Characterization Workflow

Drug_Discovery_Logic Core Methyl 1H-indazole-7-carboxylate (Building Block) Modification Chemical Modification (e.g., Amidation, Esterification) Core->Modification Library Library of Indazole Derivatives Modification->Library Screening Biological Screening (Target-based or Phenotypic) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Role in Drug Discovery Funnel

Conclusion

Methyl 1H-indazole-7-carboxylate is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its carboxylate group make it an important starting material for the creation of diverse libraries of indazole-based compounds. While direct biological data on this specific molecule is sparse, the well-documented pharmacological importance of the indazole scaffold suggests that derivatives of Methyl 1H-indazole-7-carboxylate hold significant potential for the development of novel therapeutics. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for Methyl 1H-indazole-7-carboxylate, a compound of interest to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental molecular characteristics of Methyl 1H-indazole-7-carboxylate are summarized below. This data is critical for experimental design, analytical method development, and chemical synthesis.

PropertyValue
Molecular FormulaC₉H₈N₂O₂[1][2][3][4]
Molecular Weight176.17 g/mol [2][3]
CAS Number755752-82-0[1][2][3]

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical connection.

cluster_compound Methyl 1H-indazole-7-carboxylate cluster_properties Physicochemical Properties A Compound Name B Molecular Formula C₉H₈N₂O₂ A->B Determines C Molecular Weight 176.17 g/mol B->C Calculated From

Fig. 1: Relationship between compound identity and properties.

References

A Technical Guide to the Solubility and Stability of Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-indazole-7-carboxylate is a crucial intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for its effective use in research and development, formulation, and manufacturing. This technical guide provides a comprehensive overview of the available data on Methyl 1H-indazole-7-carboxylate, focusing on its solubility and stability profiles. Due to the limited availability of quantitative data in public literature, this document emphasizes standardized experimental protocols that enable researchers to determine these critical parameters. Detailed methodologies for solubility and forced degradation studies are presented, accompanied by workflow diagrams to facilitate their implementation in a laboratory setting.

Physicochemical Properties

Methyl 1H-indazole-7-carboxylate is a solid, appearing as a powder, with the following properties:

PropertyValueSource(s)
CAS Number 755752-82-0[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
Appearance Powder / Solid[1]
Boiling Point 345.2°C at 760 mmHg[1]
Density 1.324 g/cm³[1]

Solubility Profile

Quantitative solubility data for Methyl 1H-indazole-7-carboxylate in various solvents is not extensively reported in publicly accessible literature. Indazole derivatives, as a class, often exhibit limited aqueous solubility due to their aromatic and crystalline nature. It is anticipated that this compound is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and less soluble in aqueous solutions.

Quantitative Solubility Data (Template)

Researchers should experimentally determine solubility for their specific applications. The following table serves as a template for recording such data.

Solvent SystemTemperature (°C)MethodSolubility (mg/mL)Molar Solubility (mol/L)
Water25Thermodynamic
PBS (pH 7.4)25Thermodynamic
0.1 N HCl25Thermodynamic
0.1 N NaOH25Thermodynamic
Ethanol25Thermodynamic
DMSO25Thermodynamic
Acetonitrile25Thermodynamic
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium (thermodynamic) solubility of a compound.

Objective: To determine the maximum concentration of Methyl 1H-indazole-7-carboxylate that can be dissolved in a specific solvent at equilibrium.

Materials:

  • Methyl 1H-indazole-7-carboxylate (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.45 µm, PTFE or other chemically resistant membrane)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid Methyl 1H-indazole-7-carboxylate to a glass vial. The excess is crucial to ensure that a saturated solution is achieved. A common starting point is to add 2-5 mg of the compound to 1 mL of the chosen solvent.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the vials for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow undissolved solid to settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a syringe filter and discard the initial few drops to saturate the filter membrane. Collect the clear filtrate into a clean vial. This step removes any remaining undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of Methyl 1H-indazole-7-carboxylate of known concentrations in the same solvent.

    • Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted sample by a validated analytical method, such as HPLC-UV, to determine the concentration of the compound in the filtrate.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

Visualization: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess compound to solvent in vial start->add_excess shake Shake at constant temp (24-48 hours) add_excess->shake settle Let solids settle shake->settle filter Filter supernatant (0.45 µm syringe filter) settle->filter quantify Quantify concentration (e.g., HPLC-UV) filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of Methyl 1H-indazole-7-carboxylate is a critical parameter for determining appropriate storage conditions and predicting its shelf-life. While specific degradation kinetics have not been published, qualitative information suggests it is relatively stable when stored in a dry, sealed container at room temperature. For rigorous applications, a forced degradation study is recommended to identify potential degradation pathways and develop stability-indicating analytical methods.

Quantitative Stability Data (Template)

The following table can be used to summarize the results of a forced degradation study.

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationDegradation Products Formed (e.g., by HPLC Peak Area)
Acid Hydrolysis 0.1 N HCl24 h60
Base Hydrolysis 0.1 N NaOH8 h60
Oxidation 3% H₂O₂24 h25
Thermal Solid State48 h80
Photolytic Solid State (ICH Q1B)Per ICH Q1B25
Photolytic In Solution (ICH Q1B)Per ICH Q1B25
Experimental Protocol: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline to evaluate the intrinsic stability of a drug substance.

Objective: To identify likely degradation products and demonstrate the specificity of an analytical method. The goal is to achieve 5-20% degradation of the active substance.

Materials:

  • Methyl 1H-indazole-7-carboxylate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Thermostatic oven

  • Photostability chamber (compliant with ICH Q1B options)

  • Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Methyl 1H-indazole-7-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, dilute to a suitable concentration, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at an appropriate temperature (e.g., 60°C). Basic hydrolysis is often faster than acidic hydrolysis.

    • Withdraw samples at various time points, neutralize with an equivalent amount of acid, dilute, and analyze.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light.

    • Analyze samples at various time points.

  • Thermal Degradation:

    • Place the solid compound in a vial in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

    • After a set period (e.g., 48 hours), dissolve a weighed amount of the stressed solid, dilute, and analyze.

  • Photostability:

    • Expose both the solid compound and a solution of the compound to light as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to exclude light exposure.

    • Analyze the light-exposed and control samples.

  • Analysis: For all conditions, analyze the stressed samples against a non-degraded control solution using the stability-indicating HPLC method. Calculate the percentage of degradation and observe the formation of any new peaks, which represent potential degradation products.

Visualization: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Compound Stock (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid) (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sample Sample at time points Neutralize if needed acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Analyze by Stability- Indicating HPLC sample->analyze results Calculate % Degradation Identify Degradants analyze->results end End results->end

Caption: Workflow for a Forced Degradation Study.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of Methyl 1H-indazole-7-carboxylate is scarce, this guide provides the necessary framework for researchers to generate this critical information. The provided physicochemical data serves as a baseline, and the detailed experimental protocols for determining thermodynamic solubility and conducting forced degradation studies offer a robust starting point for comprehensive characterization. By systematically evaluating these properties, researchers can ensure the quality and reliability of their studies, facilitate formulation development, and better predict the in-vitro and in-vivo behavior of this important chemical intermediate.

References

Spectroscopic Profile of Methyl 1H-indazole-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 1H-indazole-7-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra in the public domain, this document presents predicted data based on the analysis of structurally related indazole derivatives and fundamental spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 1H-indazole-7-carboxylate. These predictions are derived from the known spectral properties of the indazole core and the influence of the 7-methoxycarbonyl substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0 - 13.5br s1HN-H (indazole)
~8.20d1HH-3
~8.05dd1HH-4
~7.70dd1HH-6
~7.25t1HH-5
~3.95s3HO-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~166.0C=O (ester)
~141.0C-7a
~134.0C-3
~129.0C-5
~127.0C-6
~122.0C-3a
~120.0C-4
~110.0C-7
~52.0O-CH₃

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-3000BroadN-H stretching
~3100-3000MediumAromatic C-H stretching
~2950WeakAliphatic C-H stretching (CH₃)
~1720StrongC=O stretching (ester)
~1620, 1580, 1470Medium-StrongC=C stretching (aromatic ring)
~1250StrongC-O stretching (ester)
~750StrongC-H out-of-plane bending
Table 4: Predicted Mass Spectrometry Data
m/z RatioPredicted Identity
176.06[M]⁺ (Molecular Ion)
145.05[M - OCH₃]⁺
117.04[M - COOCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for Methyl 1H-indazole-7-carboxylate, based on established methods for similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of Methyl 1H-indazole-7-carboxylate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is typically used. The chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. This typically requires a longer acquisition time than ¹H NMR. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid Methyl 1H-indazole-7-carboxylate sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000-400 cm⁻¹.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is commonly used for this type of compound.

Procedure (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of Methyl 1H-indazole-7-carboxylate (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2] Further dilute a small aliquot of this stock solution to a final concentration in the low µg/mL range.[2][3]

  • Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the tip of the infusion capillary, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ in positive ion mode).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a small molecule like Methyl 1H-indazole-7-carboxylate and the logical relationship between the different techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesis & Purification of Methyl 1H-indazole-7-carboxylate Sample_Prep Sample Preparation for Analysis Synthesis->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR FT-IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS NMR_Data Structural Elucidation (Carbon-Hydrogen Framework) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Formula Confirmation MS->MS_Data Structure_Confirmation Combined Spectroscopic Data Confirms Structure NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for spectroscopic analysis.

Logical_Relationship cluster_properties Structural Information cluster_techniques Analytical Techniques Molecule Methyl 1H-indazole-7-carboxylate (C₉H₈N₂O₂) NMR NMR Molecule->NMR probes IR IR Molecule->IR probes MS MS Molecule->MS probes Connectivity Connectivity (¹H-¹H, ¹H-¹³C correlations) Functional_Groups Functional Groups (C=O, N-H, C-O, Aromatic) Molecular_Formula Elemental Composition & Molecular Weight NMR->Connectivity determines IR->Functional_Groups identifies MS->Molecular_Formula confirms

Caption: Relationship between spectroscopic techniques and structural information.

References

An In-depth Technical Guide to the Starting Materials and Precursors for Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1H-indazole-7-carboxylate is a key heterocyclic building block in medicinal chemistry, recognized for its prevalence in a variety of pharmacologically active compounds. The indazole scaffold is a versatile platform for the development of new therapeutic agents, including those with anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the primary synthetic routes to Methyl 1H-indazole-7-carboxylate, detailing the necessary starting materials, precursors, and experimental protocols.

Core Synthesis Pathway

The most direct and commonly employed synthetic route to Methyl 1H-indazole-7-carboxylate proceeds from the readily available starting material, methyl 2-amino-3-methylbenzoate . This transformation is achieved through a classical diazotization and cyclization reaction.

A general workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Methyl 2-amino-3-methylbenzoate Methyl 2-amino-3-methylbenzoate N-acetylated intermediate N-acetylated intermediate Methyl 2-amino-3-methylbenzoate->N-acetylated intermediate Acetic anhydride Methyl 1H-indazole-7-carboxylate Methyl 1H-indazole-7-carboxylate N-acetylated intermediate->Methyl 1H-indazole-7-carboxylate Isoamyl nitrite, Potassium acetate, Acid workup

Caption: Synthetic route to Methyl 1H-indazole-7-carboxylate.

Detailed Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of Methyl 1H-indazole-7-carboxylate from methyl 2-amino-3-methylbenzoate.[1]

Step 1: Acetylation of Methyl 2-amino-3-methylbenzoate

  • To a solution of methyl 2-amino-3-methylbenzoate (17.5 g, 106 mmol) in chloroform (300 mL), slowly add acetic anhydride (22.6 mL, 239 mmol, 2.3 eq.).

  • Control the temperature of the reaction to remain below 40°C during the addition.

  • Stir the reaction mixture for 1 hour at room temperature.

Step 2: Cyclization to form Methyl 1H-indazole-7-carboxylate

  • To the reaction mixture from Step 1, add potassium acetate (3.00 g, 30.6 mmol, 0.3 eq.) and isoamyl nitrite (30.6 mL, 228 mmol, 2.2 eq.) sequentially.

  • The reaction mixture is then processed through a workup procedure.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • To the residue, add methanol (100 mL) and 6N hydrochloric acid (100 mL) and stir the mixture at room temperature for 18 hours.

  • Remove the volatile components under reduced pressure.

  • Grind the residue with ethyl acetate (100 mL).

  • Isolate the solid product by filtration, wash with ethyl acetate (20 mL), and dry to yield methyl 1H-indazole-7-carboxylate hydrochloride.

Quantitative Data Summary

Starting MaterialReagentsProductYield
Methyl 2-amino-3-methylbenzoate1. Acetic anhydride2. Potassium acetate, Isoamyl nitrite3. Methanol, 6N HClMethyl 1H-indazole-7-carboxylate hydrochloride68%[1]

Alternative Precursors and Synthetic Strategies

While the route from methyl 2-amino-3-methylbenzoate is the most direct, other precursors and strategies can be envisioned for the synthesis of the indazole-7-carboxylate core. These often involve the synthesis of the parent acid, 1H-indazole-7-carboxylic acid , followed by esterification.

Synthesis of 1H-indazole-7-carboxylic acid

A similar cyclization strategy can be employed starting from 2-amino-3-methylbenzoic acid. The resulting 1H-indazole-7-carboxylic acid can then be esterified to yield the desired methyl ester.

Logical_Relationship 2-Amino-3-methylbenzoic acid 2-Amino-3-methylbenzoic acid 1H-Indazole-7-carboxylic acid 1H-Indazole-7-carboxylic acid 2-Amino-3-methylbenzoic acid->1H-Indazole-7-carboxylic acid Diazotization/ Cyclization Methyl 1H-indazole-7-carboxylate Methyl 1H-indazole-7-carboxylate 1H-Indazole-7-carboxylic acid->Methyl 1H-indazole-7-carboxylate Esterification (e.g., MeOH, H+)

Caption: Alternative synthesis via the carboxylic acid.

Experimental Protocol for the Hydrolysis of Methyl 1H-indazole-7-carboxylate to 1H-indazole-7-carboxylic acid

For contexts where the carboxylic acid is the desired intermediate, the methyl ester can be hydrolyzed.

  • Dissolve Methyl 1H-indazole-7-carboxylate (8.30 g, 33.0 mmol) in methanol (100 mL) at 0 °C.[2]

  • Add a 29% aqueous potassium hydroxide solution (20 mL).[2]

  • Allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.[2]

  • Adjust the pH of the reaction solution to 5.5 with concentrated hydrochloric acid.[2]

  • Remove the volatile solvent under reduced pressure.[2]

  • Extract the residue by partitioning between brine (100 mL) and ethyl acetate (200 mL).[2]

  • Further extract the aqueous layer with warmed ethyl acetate (200 mL).[2]

  • Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate.[2]

  • Grind the residue with ethyl acetate (30 mL) and isolate the solid product by filtration to yield 1H-indazole-7-carboxylic acid.[2]

Conclusion

The synthesis of Methyl 1H-indazole-7-carboxylate is most efficiently achieved through the diazotization and cyclization of methyl 2-amino-3-methylbenzoate. This technical guide has provided a detailed protocol for this transformation, along with quantitative data and a discussion of alternative precursors. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the efficient production of this valuable building block and its subsequent application in the synthesis of novel therapeutic agents.

References

The Strategic Core: Unlocking Therapeutic Potential with Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 1H-indazole-7-carboxylate stands as a pivotal molecular scaffold in contemporary medicinal chemistry. Its inherent structural features provide a versatile platform for the synthesis of a diverse array of biologically active compounds. This guide delves into the core research applications of this compound, presenting key data, detailed experimental protocols, and visual workflows to empower researchers in the fields of drug discovery and development. The primary utility of Methyl 1H-indazole-7-carboxylate lies in its role as a crucial intermediate for crafting complex molecules targeting a range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

Core Applications in Drug Discovery

Methyl 1H-indazole-7-carboxylate is a foundational building block for several classes of therapeutic agents. Its indazole ring system is a well-recognized pharmacophore that can engage in various biological interactions, while the methyl ester at the 7-position offers a reactive handle for further molecular elaboration.

Key Therapeutic Areas:

  • Oncology: The indazole moiety is a core component of numerous kinase inhibitors. Notably, derivatives of Methyl 1H-indazole-7-carboxylate are instrumental in the synthesis of inhibitors for Bruton's tyrosine kinase (Btk) and Poly(ADP-ribose) polymerase (PARP), both of which are validated targets in cancer therapy.

  • Neuroscience: This scaffold is utilized in the development of AMPA receptor modulators, which have potential applications in treating neurological and psychiatric disorders by fine-tuning synaptic transmission.

  • Infectious Diseases: Research has demonstrated its role as a precursor in the synthesis of potent anti-influenza agents that target viral replication mechanisms.

  • Anti-inflammatory and Antimicrobial Research: The indazole nucleus is also explored for its potential in developing novel anti-inflammatory and antimicrobial drugs.

Data Presentation: A Hub for Synthetic Innovation

While Methyl 1H-indazole-7-carboxylate itself is not typically the final active pharmaceutical ingredient, its importance is underscored by the biological activity of the compounds it helps create. The following table summarizes quantitative data for a potent anti-influenza compound synthesized using Methyl 1H-indazole-7-carboxylate as a key starting material. This exemplifies the value of the core molecule in accessing biologically relevant chemical space.

Compound IDTargetAssayQuantitative DataReference
Compound 24 (Derivative)Influenza A Virus Polymerase PA subunitViral Yield Reduction Assay (A/WSN/33 H1N1)EC₅₀ = 690 nM[1][2]
Compound 24 (Derivative)Influenza A Virus Polymerase PA subunitMicroscale Thermophoresis (MST)Kd = 1.88 µM[1][2]

Experimental Protocols: Synthesizing the Core

A reliable and scalable synthesis of Methyl 1H-indazole-7-carboxylate is crucial for its application in drug discovery programs. The following is a detailed experimental protocol for its preparation.

Synthesis of Methyl 1H-indazole-7-carboxylate [1][2]

  • Reactants:

    • Methyl 2-amino-3-methylbenzoate (5.50 g, 32.72 mmol)

    • Potassium acetate (5.00 g, 49.08 mmol)

    • Acetic anhydride (0.96 g, 98.16 mmol)

    • Isoamyl nitrite (7.70 g, 65.44 mmol)

    • Toluene (50 mL)

  • Procedure:

    • A solution of methyl 2-amino-3-methylbenzoate, potassium acetate, and acetic anhydride in toluene is added to a 250 mL round-bottom flask.

    • The mixture is refluxed for 30 minutes.

    • Isoamyl nitrite is then added to the reaction mixture.

    • The resulting solution is refluxed for 24 hours.

    • After cooling, the mixture is filtered to isolate the crude product.

    • The crude product is then purified, typically by column chromatography, to yield pure Methyl 1H-indazole-7-carboxylate.

Visualizing the Workflow and Applications

The following diagrams, generated using the DOT language, illustrate the central role of Methyl 1H-indazole-7-carboxylate in synthetic workflows and its connection to various therapeutic targets.

Synthesis_of_Intermediates cluster_start Starting Materials cluster_core Core Synthesis cluster_applications Therapeutic Applications Methyl_2_amino_3_methylbenzoate Methyl 2-amino- 3-methylbenzoate Methyl_1H_indazole_7_carboxylate Methyl 1H-indazole- 7-carboxylate Methyl_2_amino_3_methylbenzoate->Methyl_1H_indazole_7_carboxylate Diazotization & Cyclization Btk_Inhibitors Btk Inhibitors Methyl_1H_indazole_7_carboxylate->Btk_Inhibitors PARP_Inhibitors PARP Inhibitors Methyl_1H_indazole_7_carboxylate->PARP_Inhibitors AMPA_Receptor_Modulators AMPA Receptor Modulators Methyl_1H_indazole_7_carboxylate->AMPA_Receptor_Modulators Anti_Influenza_Agents Anti-Influenza Agents Methyl_1H_indazole_7_carboxylate->Anti_Influenza_Agents Anti_Influenza_Mechanism Influenza_Virus Influenza Virus Host_Cell Host Cell Influenza_Virus->Host_Cell Enters Viral_Polymerase Viral Polymerase (PA, PB1, PB2) Host_Cell->Viral_Polymerase Releases Replication_Blocked Viral Replication Blocked Viral_Polymerase->Replication_Blocked Indazole_Derivative Indazole-based Inhibitor Indazole_Derivative->Viral_Polymerase Binds to PA subunit

References

"Methyl 1H-indazole-7-carboxylate" derivatives and analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 1H-indazole-7-carboxylate Derivatives and Analogues for Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives and analogues built upon the methyl 1H-indazole-7-carboxylate core. The indazole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous inhibitors targeting a range of enzymes and receptors implicated in oncology and inflammatory diseases.

The synthesis of indazole-7-carboxamide derivatives, key analogues of methyl 1H-indazole-7-carboxylate, is often a multi-step process. A common route begins with a substituted indole, which undergoes nitrosation, oxidation to a carboxylic acid, and subsequent amidation.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cancer Cell + PARP Inhibitor ssb1 Single-Strand Break (SSB) parp1 PARP1/2 ssb1->parp1 recruits ber Base Excision Repair (BER) parp1->ber activates ber->ssb1 repairs ssb2 Single-Strand Break (SSB) replication Replication Fork Collapse ssb2->replication unrepaired parp2 PARP1/2 inhibitor Indazole-7-Carboxamide (e.g., Niraparib) inhibitor->parp2 inhibits dsb Double-Strand Break (DSB) replication->dsb hr Homologous Recombination (HR) dsb->hr repair fails (BRCA-deficient) death Cell Death (Synthetic Lethality) dsb->death G cluster_0 Tumor Microenvironment cluster_1 Immunosuppressive Effects tryptophan Tryptophan ido1 IDO1 Enzyme (overexpressed in tumor) tryptophan->ido1 substrate kynurenine Kynurenine (accumulates) ido1->kynurenine produces tcell_arrest T-Cell Arrest & Anergy kynurenine->tcell_arrest treg_activation Treg Activation kynurenine->treg_activation immune_evasion Tumor Immune Evasion tcell_arrest->immune_evasion treg_activation->immune_evasion inhibitor Indazole Analogue (IDO1 Inhibitor) inhibitor->ido1 inhibits

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of Methyl 1H-indazole-7-carboxylate, a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds. From the foundational discovery of the indazole scaffold to modern synthetic protocols, this document provides a comprehensive overview for researchers in medicinal chemistry and drug development.

Discovery and Historical Context: From Indazole to a Versatile Derivative

The journey of Methyl 1H-indazole-7-carboxylate is intrinsically linked to the broader history of indazole chemistry. The indazole ring system, a bicyclic aromatic heterocycle, was first brought to light by the eminent German chemist Emil Fischer in the 1880s .[1][2] His pioneering work involved the thermal cyclization of o-hydrazino cinnamic acid, which unexpectedly yielded the parent indazole scaffold.[2] This discovery laid the groundwork for the exploration of a new class of heterocyclic compounds with significant potential.

While Fischer's initial work focused on the core indazole structure, the synthesis of specifically substituted derivatives like Methyl 1H-indazole-7-carboxylate emerged much later, driven by the burgeoning field of medicinal chemistry. The 20th and 21st centuries saw a surge in the development of synthetic methodologies to access functionalized indazoles, recognizing their value as "privileged scaffolds" in drug discovery. Methyl 1H-indazole-7-carboxylate, with its reactive ester group, proved to be a particularly versatile building block for creating complex molecules with diverse biological activities.[3] Its importance is highlighted by its use in the synthesis of compounds targeting a range of diseases, from influenza to cancer.[4][5]

Physicochemical Properties and Characterization

A comprehensive understanding of the physical and chemical properties of Methyl 1H-indazole-7-carboxylate is crucial for its application in synthesis.

PropertyValueReference
Molecular Formula C₉H₈N₂O₂[6]
Molecular Weight 176.17 g/mol [6]
Appearance Pale brown solid[4]
CAS Number 755752-82-0[6]

Spectroscopic Data:

  • ¹H NMR (500 MHz, DMSO-d₆) δ (ppm): 13.3 (broad peak, 1H), 8.26 (double peak, 1H), 8.25 (double-double peak, 1H), 8.12 (double peak, 1H), 7.27 (triple peak, 1H), 3.97 (single peak, 3H).[6]

  • Mass Spectrometry (APCI) m/z: 177 (M+H)⁺.[6]

Key Synthetic Protocols

The synthesis of Methyl 1H-indazole-7-carboxylate is most commonly achieved through the cyclization of a substituted aniline derivative. The following protocol, adapted from contemporary literature, provides a reliable method for its preparation.

Synthesis from Methyl 2-amino-3-methylbenzoate

This widely used method involves the diazotization and subsequent intramolecular cyclization of methyl 2-amino-3-methylbenzoate.

Experimental Protocol:

  • Reaction Setup: To a solution of methyl 2-amino-3-methylbenzoate (17.5 g, 106 mmol) in chloroform (300 mL), slowly add acetic anhydride (22.6 mL, 239 mmol). The temperature of the reaction mixture should be maintained below 40°C.[6]

  • Stirring: Stir the reaction mixture for 1 hour at room temperature.[6]

  • Addition of Reagents: Sequentially add potassium acetate (3.00 g, 30.6 mmol) and isoamyl nitrite (30.6 mL, 228 mmol).[6]

  • Reflux: Heat the reaction mixture to reflux for 24 hours.[6]

  • Work-up: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[6]

  • Hydrolysis and Purification: To the residue, add methanol (100 mL) and 6N hydrochloric acid (100 mL) and stir at room temperature for 18 hours. Remove the volatiles under reduced pressure. Triturate the residue with ethyl acetate (100 mL).[6]

  • Isolation: Isolate the solid product by filtration, wash with ethyl acetate (20 mL), and dry to yield methyl 1H-indazole-7-carboxylate hydrochloride (15.3 g, 68% yield).[6]

Visualizing the Workflow:

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Work-up & Purification cluster_3 Final Product start Methyl 2-amino-3-methylbenzoate in Chloroform reagent1 Acetic Anhydride start->reagent1 <40°C stirring Stir at RT (1h) reagent1->stirring reagent2 Potassium Acetate stirring->reagent2 reagent3 Isoamyl Nitrite reagent2->reagent3 reflux Reflux (24h) reagent3->reflux workup Aqueous Wash (NaHCO3) reflux->workup hydrolysis Acidic Hydrolysis (MeOH/HCl) workup->hydrolysis purification Trituration (Ethyl Acetate) hydrolysis->purification product Methyl 1H-indazole-7-carboxylate Hydrochloride purification->product

Caption: Synthetic workflow for Methyl 1H-indazole-7-carboxylate.

Role in Drug Discovery and Development

Methyl 1H-indazole-7-carboxylate is not typically a final drug product but rather a crucial intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its utility stems from the presence of the ester functional group at the 7-position, which can be readily modified through various chemical transformations such as hydrolysis, amidation, and reduction.

This versatile building block has been instrumental in the development of compounds investigated for a range of therapeutic applications, including:

  • Antiviral Agents: As a key intermediate in the synthesis of novel compounds with potent anti-influenza activities.[4]

  • Oncology: Utilized in the creation of bicyclic compounds for the treatment of cancer.[5][7]

The ability to easily functionalize the indazole core via Methyl 1H-indazole-7-carboxylate allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of new compound series, a fundamental aspect of modern drug discovery.

Logical Relationship in Drug Discovery:

Drug_Discovery_Logic cluster_derivatization Chemical Modifications Start Methyl 1H-indazole-7-carboxylate (Key Intermediate) Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Amidation Amidation to Amide Derivatives Start->Amidation Reduction Reduction to Alcohol Start->Reduction Library Diverse Chemical Library Hydrolysis->Library Amidation->Library Reduction->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification & Optimization Screening->Lead Candidate Preclinical/Clinical Candidate Lead->Candidate

Caption: Role of Methyl 1H-indazole-7-carboxylate in drug discovery.

Conclusion

From its historical roots in the pioneering work of Emil Fischer to its current status as a cornerstone of medicinal chemistry, Methyl 1H-indazole-7-carboxylate exemplifies the evolution of synthetic organic chemistry and its profound impact on drug discovery. Its straightforward synthesis and versatile reactivity ensure its continued importance as a key building block for the development of novel therapeutics. This guide provides a foundational understanding for researchers looking to leverage the potential of this valuable heterocyclic intermediate.

References

Methodological & Application

"Methyl 1H-indazole-7-carboxylate" synthesis protocol step-by-step

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Methyl 1H-indazole-7-carboxylate

Introduction

Methyl 1H-indazole-7-carboxylate is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of biologically active compounds. Its indazole core is a privileged scaffold found in numerous pharmaceuticals. This document provides a detailed, step-by-step protocol for the chemical synthesis of Methyl 1H-indazole-7-carboxylate.

Target Audience

This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who possess a foundational understanding of synthetic organic laboratory techniques.

Experimental Protocol: Synthesis of Methyl 1H-indazole-7-carboxylate

This protocol outlines a two-step synthetic route starting from methyl-2-amino-3-methylbenzoate. The first step involves the formation of the indazole ring system, followed by an esterification to yield the final product.

Step 1: Synthesis of 1H-Indazole-7-carboxylic acid

This step involves the diazotization of methyl-2-amino-3-methylbenzoate, followed by an intramolecular cyclization to form the indazole ring.

Materials and Reagents:

  • Methyl-2-amino-3-methylbenzoate

  • Potassium Acetate (KOAc)

  • Acetic Anhydride

  • Isoamyl Nitrite

  • Anhydrous Toluene

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Concentrated Hydrochloric Acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a round-bottom flask containing 60 mL of anhydrous toluene, add methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol) and potassium acetate (560 mg, 5.7 mmol).[1]

  • Heat the mixture to reflux under a nitrogen atmosphere.

  • Once refluxing, add acetic anhydride (3.2 mL, 34 mmol) and continue to stir at reflux for 10 minutes.[1]

  • Slowly add isoamyl nitrite (2.3 mL, 18 mmol) over a period of 30 minutes.[1]

  • Maintain the reaction at reflux overnight.[1]

  • After cooling, filter the mixture and evaporate the solvent to dryness to obtain a pale brown solid, which is crude methyl 1H-indazole-7-carboxylate.[1]

  • For hydrolysis to the carboxylic acid, dissolve the crude solid in methanol (100 mL) at 0 °C.[1]

  • Add a 29% aqueous potassium hydroxide solution (20 mL).[1]

  • Allow the reaction mixture to warm to room temperature and stir for 18 hours.[1]

  • Adjust the pH of the solution to 5.5 with concentrated hydrochloric acid.[1]

  • Remove the volatile solvent under reduced pressure.[1]

  • Partition the residue between brine (100 mL) and ethyl acetate (200 mL).[1]

  • Extract the aqueous layer further with warmed ethyl acetate (200 mL).[1]

  • Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate.[1]

  • Grind the resulting residue with ethyl acetate (30 mL) and isolate the solid product, 1H-indazole-7-carboxylic acid, by filtration.[1]

Step 2: Esterification to Methyl 1H-indazole-7-carboxylate

This step describes the conversion of 1H-indazole-7-carboxylic acid to its methyl ester via Fischer esterification.

Materials and Reagents:

  • 1H-Indazole-7-carboxylic acid

  • Methanol (MeOH)

  • Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 1H-indazole-7-carboxylic acid in methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure Methyl 1H-indazole-7-carboxylate.

Quantitative Data Summary

ParameterStep 1: Synthesis of 1H-Indazole-7-carboxylic acidStep 2: Esterification
Starting Material Methyl-2-amino-3-methylbenzoate (1.8 g, 11 mmol)[1]1H-Indazole-7-carboxylic acid (e.g., 5.86 g)[1]
Key Reagents KOAc (560 mg, 5.7 mmol), Acetic Anhydride (3.2 mL, 34 mmol), Isoamyl Nitrite (2.3 mL, 18 mmol)[1]Methanol, Catalytic H₂SO₄
Solvent Anhydrous Toluene (60 mL)[1]Methanol
Reaction Time Overnight[1]Monitored by TLC
Reaction Temperature Reflux[1]Reflux
Product 1H-Indazole-7-carboxylic acidMethyl 1H-indazole-7-carboxylate
Yield 5.86 g (94%)[1]Typically high, dependent on purification
Purity To be confirmed by analysisTo be confirmed by analysis

Experimental Workflow and Logic

The synthesis of Methyl 1H-indazole-7-carboxylate is a sequential process involving the formation of the indazole ring followed by esterification. The workflow ensures the efficient conversion of the starting material to the final product.

Synthesis_Workflow Start Start: Methyl-2-amino-3-methylbenzoate Step1 Step 1: Indazole Formation (Diazotization & Cyclization) Start->Step1 KOAc, Ac₂O, Isoamyl Nitrite, Toluene, Reflux Intermediate Intermediate: 1H-Indazole-7-carboxylic acid Step1->Intermediate Hydrolysis Step2 Step 2: Esterification (Fischer Esterification) Intermediate->Step2 MeOH, H₂SO₄, Reflux Product Final Product: Methyl 1H-indazole-7-carboxylate Step2->Product

Caption: Synthetic workflow for Methyl 1H-indazole-7-carboxylate.

References

Application Note: Purification of Methyl 1H-indazole-7-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the purification of Methyl 1H-indazole-7-carboxylate using silica gel column chromatography. Indazole derivatives are crucial scaffolds in medicinal chemistry, and obtaining high-purity compounds is essential for accurate biological evaluation and further synthetic transformations.[1] This document outlines the necessary materials, step-by-step procedures for method development using Thin-Layer Chromatography (TLC), and two effective elution methods for column chromatography.

Compound Information

A summary of the key properties of Methyl 1H-indazole-7-carboxylate is presented in Table 1.

Table 1: Compound Properties

PropertyValueReference
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
CAS Number 755752-82-0
Appearance Solid powder[2]
Boiling Point 345.2°C at 760 mmHg[2]
Density 1.324 g/cm³[2]

Experimental Protocols

This section details the complete workflow for the purification of Methyl 1H-indazole-7-carboxylate, from initial method development with TLC to the final column chromatography procedure.

Materials and Reagents
  • Crude Methyl 1H-indazole-7-carboxylate

  • Silica Gel (230-400 mesh for flash chromatography)[3]

  • n-Hexane (ACS grade or distilled)

  • Ethyl Acetate (ACS grade or distilled)

  • Dichloromethane (CH₂Cl₂) (ACS grade or distilled)

  • Methanol (CH₃OH) (ACS grade or distilled)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Celite or additional silica gel for dry loading[3]

  • Eluent collection tubes

  • Standard laboratory glassware

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound, which ensures good separation on the column.[3]

  • Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a pre-determined ratio of hexane and ethyl acetate (e.g., start with 4:1 Hexane:EtOAc).

  • Visualize the separated spots under UV light (254 nm).

  • Adjust the solvent ratio to achieve the desired Rf value. Increasing the proportion of the more polar solvent (ethyl acetate) will decrease the Rf.

Table 2: TLC Analysis for Method Development

Solvent System (Hexane:EtOAc)Target RfObservation
9:1~0.1Low mobility, good for starting the column.
4:1~0.25Optimal for elution. Good separation from non-polar and polar impurities.
7:3~0.4Higher mobility, may co-elute with less polar impurities.
Column Chromatography Protocol

Sample Preparation (Dry Loading):

  • Dissolve the crude Methyl 1H-indazole-7-carboxylate in a minimal amount of dichloromethane.[3]

  • Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.[3]

  • Concentrate the mixture under reduced pressure until a free-flowing powder is obtained.[3] This prevents dissolution issues at the top of the column and promotes better separation.

Column Packing:

  • Select a glass column of appropriate size. A general guideline is to use 20-50 times the weight of silica gel relative to the crude sample weight.

  • Prepare a slurry of silica gel in n-hexane.

  • Pack the column with the slurry, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.

  • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica surface.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

Sample Loading and Elution:

  • Carefully add the prepared dry-loaded sample to the top of the packed column.

  • Add another thin layer of sand over the sample.

  • Begin the elution process using one of the solvent systems detailed in Table 3.

  • Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Combine the pure fractions containing the target compound and concentrate under reduced pressure to obtain the purified Methyl 1H-indazole-7-carboxylate.

Table 3: Recommended Column Chromatography Conditions

ParameterMethod AMethod B
Stationary Phase Silica Gel (230-400 mesh)Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate (EtOAc)Dichloromethane (CH₂Cl₂)/Methanol (MeOH)
Elution Profile Gradient elution starting with 9:1 (v/v) Hex:EtOAc, gradually increasing the polarity to 3:7 (v/v) Hex:EtOAc.Isocratic elution with a 150:1 (v/v) mixture of CH₂Cl₂:MeOH.[4]
Typical Application Good for separating a wide range of impurities.Effective for separating closely related polar compounds.
Reference Based on purification of similar indazole derivatives.[4]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the purification process.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_result Final Product TLC_Dev TLC Method Development (Optimize Solvent System) Sample_Prep Sample Preparation (Dry Loading) TLC_Dev->Sample_Prep Defines Eluent Load_Sample Load Sample onto Column Sample_Prep->Load_Sample Column_Pack Column Packing (Silica Gel Slurry) Column_Pack->Load_Sample Elute Elute with Gradient Solvent Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Pool Pool Pure Fractions TLC_Analysis->Pool Identify Pure Fractions Concentrate Concentrate Under Reduced Pressure Pool->Concentrate Final_Product Pure Methyl 1H-indazole-7-carboxylate Concentrate->Final_Product

Caption: Workflow for the purification of Methyl 1H-indazole-7-carboxylate.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of Methyl 1H-indazole-7-carboxylate. The use of a preliminary TLC analysis to determine the optimal eluent system is critical for achieving high purity. Both the gradient Hexane/Ethyl Acetate and the isocratic Dichloromethane/Methanol solvent systems have been shown to be effective, offering flexibility depending on the impurity profile of the crude material. This method is well-suited for researchers in academic and industrial settings who require high-purity indazole derivatives for their work.

References

Application Notes and Protocols for the Recrystallization of Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of Methyl 1H-indazole-7-carboxylate via recrystallization. The following procedures are based on established chemical principles and data from related indazole derivatives, offering a robust starting point for achieving high purity of the target compound.

Introduction

Methyl 1H-indazole-7-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Achieving high purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredients (APIs) and for ensuring their safety and efficacy. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This process relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at varying temperatures. This application note outlines the principles, provides a general protocol, and suggests potential solvent systems for the recrystallization of Methyl 1H-indazole-7-carboxylate.

Principle of Recrystallization

The principle of recrystallization is based on the fact that the solubility of most solids increases with temperature. In a typical procedure, the impure solid is dissolved in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. The impurities, which are either insoluble in the hot solvent or present in much smaller amounts, are removed by filtration of the hot solution or remain in the cold solvent after crystallization. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried.

Experimental Protocols

Materials and Equipment
  • Crude Methyl 1H-indazole-7-carboxylate

  • Reagent-grade solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass funnel

  • Watch glass

  • Drying oven or vacuum desiccator

Solvent Selection

The choice of solvent is crucial for successful recrystallization. An ideal solvent should:

  • Not react with the compound.

  • Dissolve the compound well at high temperatures but poorly at low temperatures.

  • Either dissolve impurities very well (so they remain in solution upon cooling) or not at all (so they can be filtered off from the hot solution).

  • Be volatile enough to be easily removed from the purified crystals.

Based on literature for related indazole derivatives, the following solvent systems are recommended for initial screening.[1][2][3]

Table 1: Potential Solvent Systems for Recrystallization

Solvent/Solvent SystemRationale
EthanolCommonly used for recrystallizing indazole derivatives.[2]
MethanolAnother alcoholic solvent suggested for similar compounds.[3]
Ethyl AcetateSynthesis data suggests the product has some solubility in ethyl acetate.[4][5]
Acetone/WaterA mixed solvent system can be effective for modulating solubility.[1]
Ethanol/WaterA common mixed solvent system for polar organic compounds.[1][6]
Acetonitrile/WaterAnother potential mixed solvent system for indazole derivatives.[1]
General Recrystallization Protocol
  • Dissolution: Place the crude Methyl 1H-indazole-7-carboxylate in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent and, while stirring, gently heat the mixture on a hot plate. Continue to add the solvent portion-wise until the solid is completely dissolved at the boiling point of the solvent. It is important to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration. To do this, pre-heat a glass funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a drying oven at a temperature below the compound's melting point or in a vacuum desiccator.

Data Presentation

The following table should be used to record and compare the results from different recrystallization experiments.

Table 2: Recrystallization Data for Methyl 1H-indazole-7-carboxylate

Experiment #Solvent SystemSolvent Volume (mL/g)Initial Purity (%)Final Purity (%)Yield (%)Observations
1
2
3
4

Visualizations

Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process.

G start Start with Crude Methyl 1H-indazole-7-carboxylate dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve impurities Insoluble Impurities Present? dissolve->impurities hot_filtration Hot Filtration impurities->hot_filtration Yes cool Cool Solution Slowly to Induce Crystallization impurities->cool No hot_filtration->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry end_product Pure Methyl 1H-indazole-7-carboxylate dry->end_product

Recrystallization Experimental Workflow
Solvent Selection Logic

The decision-making process for selecting an appropriate recrystallization solvent is outlined below.

G start Select a Potential Solvent test_solubility Test Solubility of Compound at Hot and Cold Temperatures start->test_solubility high_hot_low_cold High Solubility Hot, Low Solubility Cold? test_solubility->high_hot_low_cold good_solvent Good Candidate Solvent high_hot_low_cold->good_solvent Yes bad_solvent Poor Candidate Solvent, Select Another high_hot_low_cold->bad_solvent No bad_solvent->start

Solvent Selection Decision Tree

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Too much solvent was used.- The solution was cooled too quickly.- The compound is highly soluble in the cold solvent.- Use less solvent in the next attempt.- Allow the solution to cool more slowly.- Try a different solvent or a mixed solvent system.
No Crystals Form - The solution is not saturated.- The solution is supersaturated.- Evaporate some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod or add a seed crystal.
Oily Product Forms - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too soluble in the solvent.- Use a lower-boiling solvent.- Add a co-solvent in which the compound is less soluble.
Colored Impurities Remain - The impurities are not effectively removed by recrystallization alone.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Disclaimer: This document provides a general guide and starting point for the recrystallization of Methyl 1H-indazole-7-carboxylate. The optimal conditions, including the choice of solvent and specific temperatures, may need to be determined empirically. Always handle chemicals with appropriate safety precautions.

References

Application Notes: Methyl 1H-indazole-7-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1H-indazole-7-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid bicyclic structure and strategically positioned functional groups—a reactive methyl ester and a modifiable indazole core—make it an ideal scaffold for the synthesis of complex bioactive molecules. This document provides an overview of its application, focusing on its pivotal role in the development of targeted therapies, particularly in oncology. We present detailed protocols for the utilization of its derivatives in the synthesis of the potent Poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib, and summarize the biological activity of this clinically approved drug.

Application in the Synthesis of PARP Inhibitors: The Case of Niraparib

The indazole scaffold is a key pharmacophore in a variety of therapeutic agents.[1] A prominent example of the successful application of a 1H-indazole-7-carboxylate derivative is in the synthesis of Niraparib (MK-4827), an orally active PARP inhibitor used for the treatment of various cancers, including ovarian, fallopian tube, and primary peritoneal cancer.[1][2] Niraparib functions by inhibiting PARP enzymes (PARP-1 and PARP-2), which play a crucial role in DNA repair.[3][4] In cancer cells with existing DNA repair defects, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality and targeted cell death.[3][4]

The synthesis of Niraparib utilizes a 2H-indazole-7-carboxamide intermediate, which can be derived from Methyl 1H-indazole-7-carboxylate through amidation. This intermediate then undergoes a key N-arylation reaction to introduce the substituted phenylpiperidine moiety.[5]

Quantitative Biological Data

The following table summarizes the in vitro and cellular activity of Niraparib, a downstream product synthesized from a Methyl 1H-indazole-7-carboxylate derivative.

CompoundTargetAssay TypeIC50 (nM)Cell LineCellular Activity (EC50/CC50, nM)Reference(s)
Niraparib (MK-4827) PARP-1Enzyme Inhibition3.8--[6]
PARP-2Enzyme Inhibition2.1--[6]
Intracellular PARPWhole Cell Assay-Various4 (EC50)[6]
Cell ProliferationAntiproliferation Assay-BRCA-1/2 mutant cancer cells10-100 (CC50)[6]
PARP-1Enzyme Inhibition3.2--[7]

Experimental Protocols

Protocol 1: Synthesis of 2H-indazole-7-carboxamide (Intermediate 1)

This protocol describes the conversion of Methyl 1H-indazole-7-carboxylate to its corresponding primary amide, a key intermediate for the synthesis of Niraparib.

Materials:

  • Methyl 1H-indazole-7-carboxylate

  • Ammonia (7N solution in methanol)

  • Methanol

  • Pressure-resistant reaction vessel

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a pressure-resistant reaction vessel, dissolve Methyl 1H-indazole-7-carboxylate (1 equivalent) in methanol.

  • Add a 7N solution of ammonia in methanol (excess, e.g., 20 equivalents).

  • Seal the vessel tightly and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.

  • The crude 2H-indazole-7-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (Niraparib) via Copper-Catalyzed N-Arylation

This protocol outlines the coupling of the 2H-indazole-7-carboxamide intermediate with the arylpiperidine fragment to form Niraparib. This key step often involves a regioselective N-2 arylation.[5]

Materials:

  • 2H-indazole-7-carboxamide (Intermediate 1)

  • (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (or a similar protected piperidine derivative)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., N,N'-dimethylethylenediamine)

  • A suitable base (e.g., potassium carbonate or cesium carbonate)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Purification supplies (silica gel for column chromatography, solvents)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 2H-indazole-7-carboxamide (1 equivalent), (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate (1.1 equivalents), Copper(I) iodide (0.1 equivalents), the ligand (0.2 equivalents), and the base (2 equivalents).

  • Add the anhydrous solvent (e.g., DMF) to the flask.

  • Heat the reaction mixture to 110-130 °C and stir for 12-24 hours.

  • Monitor the reaction for the consumption of starting materials by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product (Boc-protected Niraparib) is then purified by column chromatography on silica gel.

  • The final deprotection of the Boc group is typically achieved by treatment with an acid (e.g., hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane) to yield Niraparib.

  • The final product can be further purified by recrystallization or salt formation.

Visualizations

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a key mechanism for repairing DNA single-strand breaks. Inhibition of this pathway by molecules like Niraparib is a cornerstone of its anticancer activity.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex SSB Repair Complex PAR->Repair_Complex recruits XRCC1 XRCC1 XRCC1->Repair_Complex LIG3 DNA Ligase III LIG3->Repair_Complex POLB DNA Polymerase β POLB->Repair_Complex Repaired_DNA Repaired DNA Repair_Complex->Repaired_DNA facilitates repair Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP1 inhibits

Caption: PARP-1's role in DNA single-strand break repair.

Synthetic Workflow for Niraparib

The diagram below outlines the key transformations in the synthesis of Niraparib, starting from the versatile Methyl 1H-indazole-7-carboxylate building block.

Niraparib_Synthesis_Workflow Start Methyl 1H-indazole- 7-carboxylate Intermediate1 2H-indazole-7-carboxamide Start->Intermediate1 Amidation Coupling Copper-Catalyzed N-Arylation Intermediate1->Coupling Intermediate2 Boc-protected (S)-3-(4-bromophenyl)piperidine Intermediate2->Coupling Protected_Niraparib Boc-Protected Niraparib Coupling->Protected_Niraparib Deprotection Acidic Deprotection Protected_Niraparib->Deprotection Niraparib Niraparib Deprotection->Niraparib

Caption: Key steps in the synthesis of Niraparib.

References

Application of Methyl 1H-indazole-7-carboxylate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1H-indazole-7-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure and strategically positioned functional groups make it an ideal scaffold for the synthesis of a wide array of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern therapeutic research. The indazole nucleus, particularly when functionalized at the 7-position with a carboxylate group, serves as a valuable pharmacophore that can be elaborated to achieve high potency and selectivity against various kinase targets. This document provides detailed application notes and protocols for the use of Methyl 1H-indazole-7-carboxylate in the synthesis of Bruton's Tyrosine Kinase (Btk), Vascular Endothelial Growth Factor Receptor (VEGFR), and Polo-like Kinase 1 (PLK1) inhibitors.

Application Note 1: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway. Its role in B-cell proliferation, differentiation, and survival has made it a prime therapeutic target for the treatment of B-cell malignancies and autoimmune diseases. The synthesis of potent and selective Btk inhibitors has been a significant area of research, with several approved drugs demonstrating clinical efficacy. Methyl 1H-indazole-7-carboxylate has been utilized as a key starting material in the synthesis of novel Btk inhibitors, as outlined in patent US10246457B2.

Logical Relationship of Btk Inhibitor Synthesis

Btk_synthesis_logic start Methyl 1H-indazole-7-carboxylate step1 N-Alkylation start->step1 intermediate1 Methyl 1-alkyl-1H-indazole-7-carboxylate step1->intermediate1 step2 Suzuki Coupling intermediate1->step2 intermediate2 Substituted Indazole Intermediate step2->intermediate2 step3 Amide Coupling intermediate2->step3 final_product Btk Inhibitor step3->final_product

Caption: Synthetic strategy for Btk inhibitors from Methyl 1H-indazole-7-carboxylate.

Quantitative Data: Btk Inhibitor Activity

The following table summarizes the in vitro inhibitory activity of representative indazole-based Btk inhibitors. While specific IC50 values for compounds directly synthesized from Methyl 1H-indazole-7-carboxylate as described in patent US10246457B2 are not publicly available, the table includes data for structurally related Btk inhibitors containing the indazole core to demonstrate the potency of this scaffold.

Compound IDTarget KinaseIC50 (nM)Reference
Ibrutinib Btk0.5[1]
Acalabrutinib Btk3[1]
Zanubrutinib Btk<1[2]
Compound 12a Btk5.2[2]
Compound 18a Btk4.9[2]
Experimental Protocol: General Synthesis of Indazole-Based Btk Inhibitors

This protocol is a representative procedure for the synthesis of Btk inhibitors based on the synthetic strategy outlined for indazole-containing compounds.

Step 1: N-Alkylation of Methyl 1H-indazole-7-carboxylate

  • To a solution of Methyl 1H-indazole-7-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., a substituted benzyl bromide) (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated indazole intermediate.

Step 2: Suzuki Coupling

  • In a reaction vessel, combine the N-alkylated indazole intermediate (1.0 eq), a suitable boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Add a mixture of solvents, for instance, toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 8-16 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography to yield the Suzuki coupling product.

Step 3: Amide Coupling

  • Hydrolyze the methyl ester of the Suzuki coupling product to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • To a solution of the resulting carboxylic acid (1.0 eq) in DMF, add a coupling agent like HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase, concentrate, and purify the final Btk inhibitor by column chromatography or recrystallization.

Application Note 2: The Indazole-7-Carboxylic Acid Moiety in VEGFR Inhibitor Synthesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[3][4] Inhibition of VEGFR signaling is a well-established strategy in cancer therapy to block tumor neovascularization, thereby restricting tumor growth and metastasis. Several indazole-based compounds have been developed as potent VEGFR inhibitors. While a direct synthetic route from Methyl 1H-indazole-7-carboxylate to a specific, marketed VEGFR inhibitor is not prominently documented, the indazole-7-carboxylic acid scaffold is a key structural feature in the design of novel VEGFR inhibitors.

Experimental Workflow for VEGFR Inhibitor Synthesis

VEGFR_synthesis_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Indazole-7-carboxylic acid derivative Amide_Coupling Amide Coupling with Substituted Aniline Start->Amide_Coupling Final_Product Indazole-based VEGFR Inhibitor Amide_Coupling->Final_Product Kinase_Assay VEGFR-2 Kinase Assay Final_Product->Kinase_Assay Cell_Assay Anti-proliferative Assay (e.g., MCF-7, HepG2) Kinase_Assay->Cell_Assay PLK1_signaling G2_Phase G2 Phase PLK1_Activation PLK1 Activation G2_Phase->PLK1_Activation Mitotic_Entry Mitotic Entry PLK1_Activation->Mitotic_Entry Spindle_Assembly Spindle Assembly Mitotic_Entry->Spindle_Assembly Cytokinesis Cytokinesis Spindle_Assembly->Cytokinesis PLK1_Inhibitor Indazole-based PLK1 Inhibitor PLK1_Inhibitor->PLK1_Activation inhibition Btk_signaling_pathway BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk Btk Btk Syk->Btk PLCy2 PLCγ2 Btk->PLCy2 IP3_DAG IP3 & DAG PLCy2->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Downstream Downstream Signaling (NF-κB, MAPK) Ca_flux->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Btk_Inhibitor Btk Inhibitor Btk_Inhibitor->Btk inhibition VEGFR_signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K-Akt Pathway VEGFR2->PI3K_Akt PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Proliferation Endothelial Cell Proliferation & Migration Raf_MEK_ERK->Proliferation Survival Cell Survival PI3K_Akt->Survival VEGFR_Inhibitor VEGFR Inhibitor VEGFR_Inhibitor->VEGFR2 inhibition

References

Application Notes and Protocols: Synthesis of 1H-Indazole-7-carboxamides from Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1H-indazole-7-carboxamides through the reaction of methyl 1H-indazole-7-carboxylate with various amines. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indazole scaffold in numerous biologically active molecules.[1][2][3] The protocols detailed below are based on established amide bond formation methodologies and can be adapted for the synthesis of diverse libraries of 1H-indazole-7-carboxamides for screening and lead optimization.

Application Notes

The 1H-indazole core is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2] Specifically, 1H-indazole-3-carboxamides have been identified as potent inhibitors of various kinases, such as p21-activated kinase 1 (PAK1), playing a crucial role in cancer cell proliferation and migration.[4][5] The synthesis of 1H-indazole-7-carboxamides, positional isomers of the well-studied 3-carboxamides, offers an avenue for exploring new chemical space and developing novel therapeutic agents with potentially improved selectivity and pharmacokinetic profiles.

The primary method for synthesizing 1H-indazole-7-carboxamides from methyl 1H-indazole-7-carboxylate involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a desired amine. Alternatively, direct aminolysis of the ester can be achieved, though this often requires harsher conditions. The protocols provided focus on the more versatile and widely applicable hydrolysis-amidation sequence.

Experimental Protocols

Protocol 1: Hydrolysis of Methyl 1H-indazole-7-carboxylate to 1H-Indazole-7-carboxylic acid

This protocol describes the saponification of the methyl ester to yield the carboxylic acid, a necessary intermediate for subsequent amide coupling reactions.

Materials and Reagents:

  • Methyl 1H-indazole-7-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1N aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Methyl 1H-indazole-7-carboxylate (1.0 equiv) in a mixture of THF (or MeOH) and water.

  • Add LiOH (or NaOH) (1.5 - 3.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 3-4 with 1N HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield 1H-indazole-7-carboxylic acid. The product can be further purified by recrystallization if necessary.

Protocol 2: Amide Coupling of 1H-Indazole-7-carboxylic acid with Primary or Secondary Amines

This protocol outlines a general procedure for the formation of 1H-indazole-7-carboxamides using common peptide coupling reagents.

Materials and Reagents:

  • 1H-Indazole-7-carboxylic acid

  • Primary or secondary amine (1.0 - 1.2 equiv)

  • Coupling agents:

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

    • or HOBt (Hydroxybenzotriazole) (1.2 equiv) and EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • Base:

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-Indazole-7-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add the coupling agent(s) (e.g., HATU or HOBt and EDC.HCl) and the base (DIPEA or TEA) to the solution.

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.0 - 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-7-carboxamide.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 1H-indazole-7-carboxamides. The data is hypothetical but based on typical yields and reaction times reported for similar transformations.[6]

Table 1: Hydrolysis of Methyl 1H-indazole-7-carboxylate

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1LiOHTHF/H₂O25495
2NaOHMeOH/H₂O50292

Table 2: Amide Coupling of 1H-Indazole-7-carboxylic acid with Various Amines

ProductAmineCoupling ReagentBaseTime (h)Yield (%)
1a BenzylamineHATUDIPEA688
1b AnilineHOBt/EDC.HClTEA882
1c MorpholineHATUDIPEA491
1d (R)-1-PhenylethanamineHOBt/EDC.HClTEA1275

Visualization of Experimental Workflow and Synthetic Pathway

G Figure 1: General workflow for the synthesis of 1H-indazole-7-carboxamides. A Methyl 1H-indazole-7-carboxylate B Hydrolysis (LiOH or NaOH) A->B C 1H-Indazole-7-carboxylic acid B->C D Amide Coupling (Amine, Coupling Reagent, Base) C->D E 1H-Indazole-7-carboxamide Library D->E F Purification (Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General workflow for the synthesis of 1H-indazole-7-carboxamides.

reaction_pathway Figure 2: Synthetic pathway from Methyl 1H-indazole-7-carboxylate to 1H-indazole-7-carboxamides. start Methyl 1H-indazole-7-carboxylate intermediate 1H-Indazole-7-carboxylic acid start->intermediate 1. LiOH or NaOH 2. H+ product 1H-Indazole-7-carboxamide intermediate->product R1R2NH, Coupling Reagent (e.g., HATU or HOBt/EDC)

Caption: Synthetic pathway to 1H-indazole-7-carboxamides.

References

Application Notes and Protocols: Hydrolysis of Methyl 1H-indazole-7-carboxylate to 1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-indazole-7-carboxylic acid is a pivotal building block in medicinal chemistry and drug development. Its rigid, bicyclic structure and functional handles make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. Notably, this indazole derivative is a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents that includes Niraparib.[1][2] PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 and BRCA2 mutations.[2][3] The indazole core is also found in compounds investigated for their anti-inflammatory and enzyme-inhibiting properties.[4]

The hydrolysis of the methyl ester, Methyl 1H-indazole-7-carboxylate, to its corresponding carboxylic acid is a fundamental and often critical step in the synthetic routes to these important pharmaceutical compounds. This document provides detailed protocols for this conversion, summarizing quantitative data and outlining the experimental workflow.

Chemical Reaction

The hydrolysis of Methyl 1H-indazole-7-carboxylate to 1H-indazole-7-carboxylic acid is typically achieved through base-catalyzed saponification. The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to afford the desired carboxylic acid.

G cluster_0 Saponification cluster_1 Acidification Methyl 1H-indazole-7-carboxylate Methyl 1H-indazole-7-carboxylate 1H-indazole-7-carboxylate salt 1H-indazole-7-carboxylate salt Methyl 1H-indazole-7-carboxylate->1H-indazole-7-carboxylate salt 1. Base Base (e.g., KOH, NaOH, LiOH) Base (e.g., KOH, NaOH, LiOH) Base (e.g., KOH, NaOH, LiOH)->1H-indazole-7-carboxylate salt Solvent (e.g., Methanol/Water) Solvent (e.g., Methanol/Water) Solvent (e.g., Methanol/Water)->1H-indazole-7-carboxylate salt Methanol Methanol 1H-indazole-7-carboxylate salt->Methanol 1H-indazole-7-carboxylic acid 1H-indazole-7-carboxylic acid 1H-indazole-7-carboxylate salt->1H-indazole-7-carboxylic acid 2. Acid Acid (e.g., HCl) Acid (e.g., HCl) Acid (e.g., HCl)->1H-indazole-7-carboxylic acid

Figure 1: General workflow for the hydrolysis of Methyl 1H-indazole-7-carboxylate.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the hydrolysis of Methyl 1H-indazole-7-carboxylate based on established protocols.

BaseSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
29% aq. KOHMethanolRoom Temperature1894[5]
NaOHMethanol/WaterReflux498[6]
LiOHTHF/WaterReflux3Quantitative[7]

Note: The yields reported for NaOH and LiOH are for general ester hydrolysis and may vary for Methyl 1H-indazole-7-carboxylate.

Experimental Protocols

Protocol 1: Potassium Hydroxide Mediated Hydrolysis in Methanol[5]

This protocol is a specific and high-yielding method for the hydrolysis of Methyl 1H-indazole-7-carboxylate.

Materials:

  • Methyl 1H-indazole-7-carboxylate

  • Methanol

  • 29% aqueous Potassium Hydroxide (KOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 1H-indazole-7-carboxylate (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).

  • Slowly add 29% aqueous potassium hydroxide solution to the stirring mixture.

  • Remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

  • Stir the reaction mixture for 18 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, carefully adjust the pH of the solution to 5.5 with concentrated hydrochloric acid.

  • Remove the volatile solvent (methanol) under reduced pressure using a rotary evaporator.

  • Partition the residue between brine and ethyl acetate.

  • Separate the aqueous layer and extract it further with warmed ethyl acetate.

  • Combine all the organic phases, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Grind the solid residue with ethyl acetate and isolate the pure 1H-indazole-7-carboxylic acid by filtration.

Protocol 2: Sodium Hydroxide Mediated Hydrolysis (General Procedure)[6]

This is a general protocol for saponification that can be adapted for Methyl 1H-indazole-7-carboxylate.

Materials:

  • Methyl 1H-indazole-7-carboxylate

  • Methanol

  • 30% aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Ether

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Methyl 1H-indazole-7-carboxylate (1.0 eq) in methanol in a round-bottom flask.

  • Add a 30% aqueous solution of NaOH.

  • Heat the mixture to reflux and stir for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous mixture with ethyl ether twice to remove any unreacted starting material and impurities.

  • Acidify the aqueous phase with concentrated HCl.

  • Extract the acidified aqueous phase with ethyl ether three times.

  • Combine the organic phases, wash with water, and then dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the carboxylic acid.

Application in Drug Development: PARP Inhibition Pathway

1H-indazole-7-carboxylic acid is a crucial precursor for the synthesis of PARP inhibitors like Niraparib. PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted to double-strand breaks (DSBs). The inability of the cancer cells to repair these DSBs through the faulty HRR pathway results in cell cycle arrest and apoptosis, a concept known as synthetic lethality.[3]

G cluster_0 DNA Damage Response cluster_1 Homologous Recombination Repair (HRR) cluster_2 Therapeutic Intervention DNA_damage DNA Damage (e.g., from chemotherapy, radiation) SSB Single-Strand Break (SSB) DNA_damage->SSB PARP PARP Activation SSB->PARP Replication_fork_collapse Replication Fork Collapse SSB->Replication_fork_collapse During S-phase SSB_repair SSB Repair PARP->SSB_repair DSB Double-Strand Break (DSB) Replication_fork_collapse->DSB BRCA1_2 BRCA1/2 DSB->BRCA1_2 Apoptosis Apoptosis DSB->Apoptosis In HRR-deficient cells HRR_pathway HRR Pathway BRCA1_2->HRR_pathway DSB_repair DSB Repair HRR_pathway->DSB_repair HRR_pathway->DSB_repair Defective in BRCA mutant cells Cell_survival Cell Survival DSB_repair->Cell_survival Niraparib Niraparib (synthesized from 1H-indazole-7-carboxylic acid) PARP_inhibition PARP Inhibition Niraparib->PARP_inhibition PARP_inhibition->SSB_repair Blocks

Figure 2: Simplified signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-mutant cancer cells.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 1H-indazole-7-carboxylate. The functionalization of the indazole scaffold, a privileged structural motif in medicinal chemistry, is of significant interest for the development of novel therapeutics. Palladium-catalyzed cross-coupling reactions offer a versatile and efficient toolkit for the synthesis of a diverse range of indazole derivatives by enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C7 position.

This guide covers key palladium-catalyzed transformations including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as an overview of C-H activation strategies, providing researchers with the necessary information to design and execute these powerful synthetic methods.

General Considerations

For successful and reproducible cross-coupling reactions, the following general considerations are crucial:

  • Inert Atmosphere: Most palladium-catalyzed reactions are sensitive to oxygen. It is essential to perform the reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Solvent Purity: Anhydrous and degassed solvents are critical for optimal catalyst performance and to prevent side reactions.

  • Reagent Quality: The purity of the starting materials, including the halo-indazole, coupling partner, catalyst, ligand, and base, directly impacts the reaction outcome and yield.

  • Ligand Selection: The choice of ligand is crucial for the efficiency and selectivity of the coupling reaction. The electronic and steric properties of the phosphine-based or N-heterocyclic carbene (NHC) ligands can significantly influence the catalytic cycle.

  • Base Selection: The base plays a critical role in the catalytic cycle, often participating in the transmetalation or reductive elimination steps. The strength and solubility of the base should be carefully considered for the specific reaction type.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron reagent. For the functionalization of Methyl 1H-indazole-7-carboxylate, a 7-halo precursor, such as Methyl 7-bromo-1H-indazole-carboxylate, is typically required.

Data Presentation: Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole Derivatives
Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
PdCl₂(dppf)·CH₂Cl₂ (5)-K₂CO₃1,4-Dioxane/H₂O10012High[1]
Pd(PPh₃)₄ (10)-Cs₂CO₃DMFReflux48Not specified
Pd(OAc)₂ (10)SPhos (15)K₃PO₄Toluene/H₂O10018Good
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 7-bromo-1H-indazole-carboxylate with Phenylboronic Acid

Materials:

  • Methyl 7-bromo-1H-indazole-carboxylate (1 equivalent)

  • Phenylboronic acid (1.5 equivalents)

  • PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask or microwave vial, add Methyl 7-bromo-1H-indazole-carboxylate, phenylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, catalyzed by a palladium complex. This reaction is particularly useful for introducing alkenyl groups at the C7 position of the indazole ring.

Data Presentation: Heck Reaction of Aryl Halides with Alkenes
Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2-5)PPh₃ (4-10)Et₃N or K₂CO₃DMF or NMP100-14012-24Moderate to Good
PdCl₂(PPh₃)₂ (5)-NaOAcDMA12016Good
Herrmann's Catalyst (1)-NaOAcNMP13012High
Experimental Protocol: Heck Alkenylation of Methyl 7-bromo-1H-indazole-carboxylate with Methyl Acrylate

Materials:

  • Methyl 7-bromo-1H-indazole-carboxylate (1 equivalent)

  • Methyl acrylate (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous and degassed)

  • Sealed reaction tube

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • In a sealed reaction tube, combine Methyl 7-bromo-1H-indazole-carboxylate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous and degassed DMF, followed by triethylamine and methyl acrylate via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C in an oil bath.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Data Presentation: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (2-5)CuI (5-10)-Et₃N or DIPEATHF or DMFRT to 602-12Good to Excellent
PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NDMF7048High
Pd(OAc)₂ (1)CuI (2)PPh₃ (2)Cs₂CO₃Toluene8016Good
Experimental Protocol: Sonogashira Coupling of Methyl 7-iodo-1H-indazole-carboxylate with Phenylacetylene

Materials:

  • Methyl 7-iodo-1H-indazole-carboxylate (1 equivalent)

  • Phenylacetylene (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (degassed)

  • Tetrahydrofuran (THF) (anhydrous and degassed)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Methyl 7-iodo-1H-indazole-carboxylate, Pd(PPh₃)₄, and CuI.

  • Add anhydrous and degassed THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) if necessary.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.

Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides
Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene80-11012-24High
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH10018Good to Excellent
BrettPhos Pd G3 (2)-LHMDSTHF6512High
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 7-bromo-1H-indazole-carboxylate with Aniline

Materials:

  • Methyl 7-bromo-1H-indazole-carboxylate (1 equivalent)

  • Aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Toluene (anhydrous and degassed)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a Schlenk tube.

  • Add anhydrous and degassed toluene.

  • Add Methyl 7-bromo-1H-indazole-carboxylate and aniline.

  • Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

C-H Activation/Functionalization

Direct C-H activation offers an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., halides). Palladium-catalyzed C-H arylation or alkenylation at the C7 position of the indazole ring has been reported, often directed by a substituent at another position.

Data Presentation: Direct C7-Arylation of Substituted 1H-Indazoles
Catalyst (mol%)Ligand (mol%)OxidantAdditive/BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (10)1,10-Phenanthroline (20)Ag₂CO₃K₂CO₃DMA13024Moderate
Pd(OAc)₂ (5)PPh₃ (10)AgOAcCs₂CO₃Toluene12018Moderate
Experimental Protocol: Direct C-H Arylation of Methyl 1H-indazole-7-carboxylate with Iodobenzene (Hypothetical)

Note: This is a proposed protocol based on related transformations, as direct C-H functionalization of Methyl 1H-indazole-7-carboxylate is not extensively documented. Optimization will likely be required.

Materials:

  • Methyl 1H-indazole-7-carboxylate (1 equivalent)

  • Iodobenzene (2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Silver(I) carbonate (Ag₂CO₃) (2 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylacetamide (DMA) (anhydrous)

  • Sealed reaction vessel

  • Magnetic stirrer

Procedure:

  • To a sealed reaction vessel, add Methyl 1H-indazole-7-carboxylate, Pd(OAc)₂, 1,10-phenanthroline, Ag₂CO₃, and K₂CO₃.

  • Add anhydrous DMA and iodobenzene.

  • Seal the vessel and heat the reaction mixture to 130 °C.

  • Monitor the reaction for the formation of the desired product by LC-MS.

  • Upon completion, cool the mixture and filter through Celite to remove inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Oxidative Addition Complex Pd(0)Ln->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Transmetalation Complex->Pd(0)Ln Reductive Elimination Reductive Elimination Product Reductive Elimination Product Transmetalation Complex->Reductive Elimination Product Product (R-R') Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Reactants Inert Atmosphere Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvent & Reagents Add Solvent & Reagents Inert Atmosphere->Add Solvent & Reagents Heating & Stirring Heating & Stirring Add Solvent & Reagents->Heating & Stirring Monitoring (TLC/LC-MS) Monitoring (TLC/LC-MS) Heating & Stirring->Monitoring (TLC/LC-MS) Quenching Quenching Monitoring (TLC/LC-MS)->Quenching Extraction Extraction Quenching->Extraction Purification (Chromatography) Purification (Chromatography) Extraction->Purification (Chromatography) Reaction_Selection_Tree Desired Bond Desired Bond C-C (sp2-sp2) C-C (sp2-sp2) Desired Bond->C-C (sp2-sp2) Aryl/Vinyl Boronic Acid C-C (sp2-sp) C-C (sp2-sp) Desired Bond->C-C (sp2-sp) Terminal Alkyne C-C (sp2-alkenyl) C-C (sp2-alkenyl) Desired Bond->C-C (sp2-alkenyl) Alkene C-N C-N Desired Bond->C-N Amine Suzuki Suzuki C-C (sp2-sp2)->Suzuki Sonogashira Sonogashira C-C (sp2-sp)->Sonogashira Heck Heck C-C (sp2-alkenyl)->Heck Buchwald-Hartwig Buchwald-Hartwig C-N->Buchwald-Hartwig

References

Application Notes and Protocols for Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Methyl 1H-indazole-7-carboxylate CAS Number: 755752-82-0[1] Molecular Formula: C₉H₈N₂O₂[1] Molecular Weight: 176.17 g/mol [1]

Physicochemical and Safety Data

Quantitative data has been summarized from various sources to provide a concise reference.

PropertyValueSource
Appearance Solid, Powder, Light yellow to yellow Solid[1][2][3]
Molecular Weight 176.17[1]
Boiling Point 345.2 ± 15.0 °C (Predicted)[2][3]
Density 1.324 g/cm³ (Predicted)[2][3]
pKa 11.93 ± 0.40 (Predicted)[3]
Storage Class 11 - Combustible Solids[1]
WGK (Water Hazard Class) WGK 3 (severe hazard to water)[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally related indazole derivatives, Methyl 1H-indazole-7-carboxylate should be handled with care. Potential hazards may include:

  • Harmful if swallowed.[4][5]

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[4][5]

  • May cause respiratory irritation.[5][6]

Protocol for Personal Protective Equipment (PPE):

  • Eye Protection: Always wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[4][6]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4]

  • Skin and Body Protection: Wear an impervious lab coat, and ensure skin is not exposed.[4]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[4][6] If a fume hood is not available, use a P95 (US) or P1 (EU EN 143) particle respirator.[6]

Experimental Protocols

3.1. Safe Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. A designated area within a chemical fume hood should be used.[6]

  • Weighing: To avoid generating dust, weigh the solid compound carefully. Use a spatula to transfer the material. Avoid pouring the powder.

  • Dissolving: If making a solution, add the solid to the solvent slowly. Stir gently to avoid splashing.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[4][6] Do not eat, drink, or smoke in the work area.[4][6] Clean all equipment and the work surface.

3.2. Storage Protocol:

  • Container: Keep the compound in a tightly closed container to prevent contamination and exposure to moisture.[4][6]

  • Location: Store in a cool, dry, and well-ventilated area.[4][5][6] The designated storage class is for combustible solids.[1]

  • Compatibility: Store away from direct sunlight, heat, and sources of ignition.[4][6]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

3.3. Accidental Release and Spill Protocol:

  • Evacuation: Evacuate non-essential personnel from the immediate area.[4]

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For a dry spill, carefully sweep or vacuum the material. Avoid generating dust.[7] Place the spilled solid into a suitable, labeled container for disposal.[7]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Wear full PPE, including respiratory protection, during the cleanup process.[4]

3.4. Disposal Protocol:

  • Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[4]

  • Method: Contact a licensed professional waste disposal service.[7] One method involves mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Visual Workflows and Diagrams

The following diagrams illustrate key safety and handling workflows.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling p1 Don PPE (Goggles, Gloves, Lab Coat) p2 Prepare Fume Hood p1->p2 p3 Gather Materials p2->p3 h1 Weigh Compound Carefully p3->h1 h2 Transfer to Reaction Vessel h1->h2 h3 Add Solvent Slowly h2->h3 c1 Clean Equipment h3->c1 c2 Decontaminate Work Area c1->c2 c3 Dispose of Waste Properly c2->c3 c4 Remove PPE & Wash Hands c3->c4

Standard workflow for handling Methyl 1H-indazole-7-carboxylate.

G start Spill Detected assess Assess Spill Size & Immediate Risk start->assess small_spill Small & Contained? assess->small_spill Low Risk evacuate Evacuate Area Alert Supervisor assess->evacuate High Risk small_spill->evacuate No ppe Don Full PPE (incl. Respiratory Protection) small_spill->ppe Yes evacuate->ppe cleanup Contain & Sweep Up Spill Avoid Dust Generation ppe->cleanup dispose Place in Labeled Waste Container cleanup->dispose decon Decontaminate Area dispose->decon end Spill Managed decon->end

Decision workflow for responding to an accidental spill.

G cluster_conditions Storage Conditions cluster_container Container Requirements cluster_avoid Avoid Storing With/Near compound Methyl 1H-indazole-7-carboxylate cool Cool Area compound->cool sealed Tightly Sealed compound->sealed heat Heat Sources compound->heat dry Dry Place ventilated Well-Ventilated labeled Clearly Labeled ignition Ignition Sources sunlight Direct Sunlight

Logical relationships for proper chemical storage.

References

Synthesis of Methyl 1H-indazole-7-carboxylate: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the synthesis of Methyl 1H-indazole-7-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol outlined below is based on established chemical principles of diazotization and intramolecular cyclization.

Overview of the Synthetic Pathway

The synthesis of Methyl 1H-indazole-7-carboxylate is achieved through a two-step process commencing with the acetylation of the starting material, methyl 2-amino-3-methylbenzoate, followed by a diazotization and intramolecular cyclization reaction. This method provides a reliable route to the desired indazole derivative.

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of Methyl 1H-indazole-7-carboxylate cluster_0 Step 1: Acetylation cluster_1 Step 2: Diazotization & Cyclization Start Methyl 2-amino-3-methylbenzoate Reagent1 Acetic Anhydride Start->Reagent1 Reacts with Solvent1 Chloroform Start->Solvent1 Dissolved in Intermediate N-acetylated Intermediate Reagent1->Intermediate Forms Reagent2 Potassium Acetate Intermediate->Reagent2 Reacts with Product Methyl 1H-indazole-7-carboxylate Reagent2->Product Yields Workup Workup & Purification Product->Workup Analysis Characterization (NMR, MS) Workup->Analysis

Caption: Synthetic workflow for Methyl 1H-indazole-7-carboxylate.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of indazole derivatives from ortho-amino-substituted benzoic acid esters.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
Methyl 2-amino-3-methylbenzoateC₉H₁₁NO₂165.19
Acetic Anhydride(CH₃CO)₂O102.09
ChloroformCHCl₃119.38
Potassium AcetateCH₃COOK98.14
Sodium NitriteNaNO₂69.00
Hydrochloric Acid (concentrated)HCl36.46
WaterH₂O18.02
Ethyl AcetateC₄H₈O₂88.11
Sodium Bicarbonate (saturated solution)NaHCO₃84.01
Brine (saturated NaCl solution)NaCl58.44
Anhydrous Magnesium SulfateMgSO₄120.37

Procedure:

Step 1: Acetylation of Methyl 2-amino-3-methylbenzoate

  • In a round-bottom flask, dissolve methyl 2-amino-3-methylbenzoate (1.0 eq.) in chloroform.

  • Slowly add acetic anhydride (2.3 eq.) to the solution while maintaining the temperature below 40°C.

  • Stir the reaction mixture at room temperature for 1 hour.

Step 2: Diazotization and Cyclization

  • To the reaction mixture from Step 1, add potassium acetate.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water to the cooled reaction mixture.

  • Carefully add concentrated hydrochloric acid dropwise while maintaining the temperature between 0-5°C.

  • Allow the reaction to stir at this temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

Step 3: Workup and Purification

  • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield Methyl 1H-indazole-7-carboxylate as a solid.

Quantitative Data

ParameterValue
Yield Typically moderate to good
Appearance Light yellow to yellow solid
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol

Characterization Data

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Typically ~10-11br s1HN-H (indazole)
Typically ~8.0-8.2d1HAromatic H
Typically ~7.6-7.8d1HAromatic H
Typically ~7.1-7.3t1HAromatic H
Typically ~3.9s3H-OCH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)Assignment
Typically ~166C=O (ester)
Typically ~140-145Aromatic C (quaternary)
Typically ~120-135Aromatic CH
Typically ~110-120Aromatic C (quaternary)
Typically ~52-OCH₃

Note: The exact chemical shifts may vary depending on the solvent and instrument used for analysis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • Chloroform is a suspected carcinogen. Avoid inhalation and skin contact.

  • Diazonium salts can be unstable and potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Keep the reaction mixture cold during its formation and use it in situ.

  • Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 1H-indazole-7-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Methyl 1H-indazole-7-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Methyl 1H-indazole-7-carboxylate?

A1: The two most common and effective synthetic routes for Methyl 1H-indazole-7-carboxylate are:

  • Route A: From Methyl 2-amino-3-methylbenzoate. This method involves the diazotization of the starting material, followed by an intramolecular cyclization to form the indazole ring.

  • Route B: From 7-Methyl-1H-indole. This multi-step synthesis begins with the nitrosation of 7-methyl-1H-indole to yield 7-methyl-1H-indazole-3-carboxaldehyde, which is then oxidized to the corresponding carboxylic acid. The final step is the esterification of the carboxylic acid to the methyl ester.

Q2: Which synthetic route generally provides a higher yield?

A2: The synthesis from o-aminophenylacetic acid derivatives, a method similar to Route A, has been reported to produce high yields, often exceeding 90% for the cyclization step.[1] Route B involves multiple steps, and while individual step yields can be high (e.g., ~72% for the initial nitrosation), the overall yield will be lower due to cumulative losses.[2]

Q3: What are the most common side reactions to be aware of during the synthesis?

A3: Common side reactions include the formation of dimeric byproducts during the nitrosation of indoles (Route B), which can appear as a dark red or brown precipitate.[2][3] Incomplete reactions and the formation of N-acylurea byproducts during coupling reactions (if applicable) are also potential issues.[4] For diazotization reactions (Route A), controlling the temperature is critical to prevent the decomposition of the diazonium salt.

Q4: How can I confirm the successful synthesis and purity of my final product?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy should be used to confirm the structure of Methyl 1H-indazole-7-carboxylate. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining the melting point.

Troubleshooting Guides

Route A: Synthesis from Methyl 2-amino-3-methylbenzoate
IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt intermediate. 3. Incorrect reaction temperature.1. Ensure the complete dissolution of the starting material before adding the diazotizing agent. 2. Maintain a low temperature (typically 0-5 °C) throughout the diazotization and cyclization steps. 3. Use fresh sodium nitrite.
Formation of Dark-Colored Impurities 1. Side reactions due to elevated temperatures. 2. Presence of impurities in the starting material.1. Strictly control the reaction temperature and the rate of addition of reagents. 2. Use purified starting materials. 3. Consider purification of the final product by column chromatography or recrystallization.
Difficulty in Product Isolation 1. Product is partially soluble in the aqueous layer. 2. Inefficient extraction.1. Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. 2. Perform multiple extractions with a suitable organic solvent like ethyl acetate. 3. Use a brine wash for the combined organic layers to improve phase separation.
Route B: Synthesis from 7-Methyl-1H-indole
IssueProbable Cause(s)Recommended Solution(s)
Low Yield in Nitrosation Step 1. Formation of dimeric byproducts.[2][3] 2. Incomplete reaction.[2]1. Perform a slow, dropwise addition of the indole solution to the nitrosating mixture at low temperature (0 °C).[2] 2. Ensure the reaction is stirred for a sufficient time (e.g., 12 hours) at room temperature after the initial addition.[2]
Low Yield in Oxidation Step 1. Inefficient oxidizing agent. 2. Reaction stalls.1. Use a reliable oxidizing agent like sodium chlorite in the presence of a scavenger such as 2-methyl-2-butene. 2. Ensure a molar excess of the oxidant and use a buffer to maintain the optimal pH.[2]
Low Yield in Esterification Step 1. Incomplete reaction. 2. Hydrolysis of the ester product.1. Use an excess of methanol and a suitable acid catalyst (e.g., thionyl chloride or sulfuric acid). 2. Ensure anhydrous conditions to prevent hydrolysis. 3. Monitor the reaction by TLC to determine the optimal reaction time.
Difficult Purification of Intermediates 1. Presence of polar byproducts. 2. The carboxylic acid intermediate may be soluble in both aqueous and organic layers.1. Utilize column chromatography for purification of the aldehyde intermediate. 2. For the carboxylic acid, acidify the aqueous layer to a pH of 3-4 to precipitate the product, which can then be collected by filtration.[2]

Data Presentation

Table 1: Comparison of Reported Yields for Key Synthetic Steps

Synthetic StepStarting MaterialProductReagentsReported Yield
Nitrosation7-Methyl-1H-indole7-Methyl-1H-indazole-3-carboxaldehydeNaNO₂, HCl, DMF/H₂O~72%[2]
Oxidation7-Methyl-1H-indazole-3-carboxaldehyde7-Methyl-1H-indazole-3-carboxylic AcidNaClO₂, NaH₂PO₄, 2-methyl-2-butene>80-90%[2]
Esterification1H-Indazole-3-carboxylic acidMethyl 1H-indazole-3-carboxylateMethanol, Thionyl chloride94%[5]
Diazotization/CyclizationMethyl 2-(2-aminophenyl)acetateMethyl 1H-indazole-3-carboxylateSodium nitrite96%[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indazole-7-carboxylate from Methyl 2-amino-3-methylbenzoate (Route A)

  • Dissolve methyl 2-amino-3-methylbenzoate in a suitable solvent such as chloroform.

  • Slowly add acetic anhydride to the solution while maintaining the temperature below 40°C.

  • Stir the mixture for 1 hour at room temperature.

  • Add potassium acetate and continue stirring.

  • Note: This is a general procedure and requires optimization for specific laboratory conditions.

Protocol 2: Synthesis of Methyl 1H-indazole-7-carboxylate from 7-Methyl-1H-indole (Route B)

Step 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde [2]

  • In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).

  • Cool the solution to 0°C in an ice bath and slowly add 2N HCl (2.7 mmol).

  • Stir the mixture under an argon atmosphere for 10 minutes.

  • In a separate flask, dissolve 7-methyl-indole (1 mmol) in DMF (3 mL).

  • Using a syringe pump, add the 7-methyl-indole solution to the nitrosating mixture at 0°C over 2 hours.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Extract the mixture three times with ethyl acetate.

  • Wash the combined organic layers with water and then brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 7-Methyl-1H-indazole-3-carboxylic Acid [2]

  • Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde (1 mmol) in a mixture of tert-butanol (5 mL) and water (2 mL).

  • Add 2-methyl-2-butene (5 mmol) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (3 mL).

  • Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.

  • Stir the reaction until the starting material is consumed (monitor by TLC).

  • Cool the mixture in an ice bath and quench any excess oxidant with a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Synthesis of Methyl 1H-indazole-7-carboxylate

  • Dissolve the 7-Methyl-1H-indazole-3-carboxylic acid in methanol at 0°C.

  • Slowly add thionyl chloride dropwise.

  • Heat the reaction mixture to reflux and maintain for 1.5 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the crude product with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.

Mandatory Visualizations

Synthesis_Workflow_Route_B start 7-Methyl-1H-indole step1 Nitrosation (NaNO₂, HCl, DMF/H₂O) start->step1 intermediate1 7-Methyl-1H-indazole-3-carboxaldehyde step1->intermediate1 step2 Oxidation (NaClO₂, NaH₂PO₄) intermediate1->step2 intermediate2 7-Methyl-1H-indazole-3-carboxylic Acid step2->intermediate2 step3 Esterification (Methanol, SOCl₂) intermediate2->step3 product Methyl 1H-indazole-7-carboxylate step3->product

Caption: Synthetic workflow for Methyl 1H-indazole-7-carboxylate from 7-Methyl-1H-indole.

Troubleshooting_Decision_Tree start Low Yield Observed q1 Which synthetic route? start->q1 routeA Route A: From Methyl 2-amino-3-methylbenzoate q1->routeA Route A routeB Route B: From 7-Methyl-1H-indole q1->routeB Route B causeA1 Incomplete Diazotization? routeA->causeA1 causeA2 Decomposition of Diazonium Salt? routeA->causeA2 solutionA1 Check Reagent Quality & Reaction Time causeA1->solutionA1 Yes solutionA2 Strict Temperature Control (0-5 °C) causeA2->solutionA2 Yes q2_routeB Which Step? routeB->q2_routeB step_nitrosation Nitrosation q2_routeB->step_nitrosation step_oxidation Oxidation q2_routeB->step_oxidation step_esterification Esterification q2_routeB->step_esterification causeB1 Dimer Formation? step_nitrosation->causeB1 solutionB1 Slow Addition at 0 °C causeB1->solutionB1 Yes causeB2 Reaction Stalled? step_oxidation->causeB2 solutionB2 Use Excess Oxidant & Buffer causeB2->solutionB2 Yes causeB3 Incomplete Reaction? step_esterification->causeB3 solutionB3 Anhydrous Conditions & Excess Methanol causeB3->solutionB3 Yes

Caption: Troubleshooting decision tree for low yield in the synthesis of Methyl 1H-indazole-7-carboxylate.

References

"Methyl 1H-indazole-7-carboxylate" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis of Methyl 1H-indazole-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for Methyl 1H-indazole-7-carboxylate?

A1: A frequently employed method for synthesizing Methyl 1H-indazole-7-carboxylate is through the diazotization and subsequent intramolecular cyclization of methyl 2-amino-3-methylbenzoate.[1] This process typically involves an initial acetylation of the starting material, followed by reaction with a nitrosating agent to form a diazonium salt, which then cyclizes to form the indazole ring system.[1]

Q2: I am experiencing a significantly low yield. What are the most likely causes and how can I improve it?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to temperature. Ensure the reaction is maintained at a low temperature (typically 0-5 °C) during the addition of the nitrosating agent. Use of an insufficient amount of the nitrosating agent can also lead to an incomplete reaction.

  • Decomposition of Diazonium Intermediate: Diazonium salts can be unstable. If the temperature rises or if the intermediate is kept for too long before cyclization, significant decomposition can occur, often indicated by the formation of dark-colored byproducts.

  • Suboptimal Cyclization Conditions: The ring-closing step may require specific temperature and time parameters to proceed efficiently. If the reaction is not allowed to proceed to completion, a mixture of starting material and product will be obtained, complicating purification and lowering the isolated yield.

  • Issues During Workup: The product may have some solubility in the aqueous phase, leading to losses during extraction. Ensure thorough extraction with an appropriate organic solvent.

Q3: My final product is contaminated with persistent impurities. What are these byproducts and how can they be removed?

A3: Common impurities include unreacted starting material (methyl 2-amino-3-methylbenzoate) and potential side-products from the diazotization reaction. The formation of dimeric or polymeric tar-like substances can occur if the reaction temperature is not strictly controlled.[2] Purification is typically achieved through column chromatography on silica gel.[3] If the impurity is the starting material, adjusting the stoichiometry of the nitrosating agent in subsequent reactions may be necessary. For tar-like impurities, ensuring rigorous temperature control and slow, controlled addition of reagents is crucial to prevent their formation.[2]

Q4: The reaction mixture turned into a dark red or brown precipitate after adding the nitrosating agent. What happened?

A4: The formation of a dark-colored precipitate is a common sign of side reactions, often due to the high reactivity of the intermediates involved.[2] This typically indicates the decomposition of the diazonium salt or the formation of dimeric byproducts.[2] This is often exacerbated by:

  • Elevated Temperatures: The most common cause. The reaction must be kept cold.

  • Rapid Addition of Reagents: A slow, dropwise addition of the nitrosating agent or the acid is critical to maintain control over the reaction exotherm and local concentrations.[2]

  • Incorrect Stoichiometry: Using a large excess of the nitrosating agent can sometimes lead to unwanted side reactions.

Q5: Can other isomers, such as Methyl 1H-indazole-4, 5, or 6-carboxylate, form as byproducts?

A5: The formation of other positional isomers is primarily dependent on the purity of the starting material. If the initial methyl 2-amino-3-methylbenzoate is contaminated with its isomers (e.g., methyl 2-amino-4-methylbenzoate or methyl 2-amino-5-methylbenzoate), the corresponding isomeric indazole-carboxylates will be formed. Therefore, it is critical to use a starting material of high isomeric purity.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete diazotization due to insufficient cooling. 2. Decomposition of the unstable diazonium intermediate. 3. Inefficient cyclization.1. Maintain a strict reaction temperature of 0-5°C during the addition of the nitrosating agent. 2. Use the diazonium salt immediately in the next step without isolation. 3. Allow the reaction to stir for the recommended time, potentially with gentle warming to drive it to completion, while monitoring by TLC.[2]
Formation of Dark Precipitate 1. Reaction temperature too high. 2. Rapid addition of reagents. 3. High reactivity of electron-rich intermediates leading to dimerization.[2]1. Use an efficient cooling bath (ice-salt or cryocooler). 2. Add reagents, especially the nitrosating agent, very slowly using a syringe pump.[2][3] 3. Ensure proper stirring to dissipate localized heat.
Difficult Purification 1. Presence of polar, colored byproducts. 2. Unreacted starting material with similar polarity to the product.1. Attempt to remove colored impurities by filtering the crude product solution through a small plug of silica gel or activated carbon before chromatography. 2. Optimize the reaction to drive it to completion. Use a carefully selected eluent system for column chromatography to improve separation.
Incomplete Reaction 1. Insufficient reaction time or temperature after reagent addition. 2. Poor quality or insufficient amount of reagents.1. After the initial cold addition, allow the reaction to warm to room temperature and stir for an extended period (e.g., 12 hours) to ensure completion.[2][3] 2. Use fresh, anhydrous reagents and accurately measure quantities.

Experimental Protocols

Key Experiment: Synthesis of Methyl 1H-indazole-7-carboxylate from Methyl 2-amino-3-methylbenzoate

This protocol is based on a general procedure for indazole synthesis via diazotization.[1]

Materials:

  • Methyl 2-amino-3-methylbenzoate

  • Chloroform

  • Acetic Anhydride

  • Potassium Acetate

  • Isoamyl Nitrite

  • Anhydrous solvent (e.g., THF or Dioxane)

  • Hydrochloric Acid (for workup)

  • Sodium Bicarbonate solution (for workup)

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Acetylation: Dissolve methyl 2-amino-3-methylbenzoate (1.0 eq.) in chloroform. Slowly add acetic anhydride (2.3 eq.) while keeping the temperature below 40°C. Stir the mixture for 1 hour at room temperature.[1]

  • Diazotization & Cyclization: To the resulting solution containing the acetylated intermediate, add potassium acetate. Cool the mixture to 0°C in an ice bath. Slowly, add isoamyl nitrite dropwise.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C and then gradually warm to room temperature, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the mixture by pouring it into water or a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Methyl 1H-indazole-7-carboxylate.

Visualizations

Synthesis_Workflow Start Starting Material (Methyl 2-amino-3-methylbenzoate) Step1 Acetylation (Acetic Anhydride) Start->Step1 Step2 Diazotization & Cyclization (Isoamyl Nitrite, 0°C -> RT) Step1->Step2 Step3 Aqueous Workup (Extraction) Step2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 End Final Product (Methyl 1H-indazole-7-carboxylate) Step4->End

Caption: Synthetic workflow for Methyl 1H-indazole-7-carboxylate.

Troubleshooting_Logic Problem Problem Observed LowYield Low Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct Cause_Temp Poor Temp. Control? LowYield->Cause_Temp Check Cause_Time Insufficient Time? LowYield->Cause_Time Check Cause_Decomp Decomposition? ImpureProduct->Cause_Decomp Dark Color? Cause_SM Unreacted SM? ImpureProduct->Cause_SM TLC Spot? Sol_Temp Maintain 0-5°C Cause_Temp->Sol_Temp Yes Sol_Time Increase Reaction Time Monitor by TLC Cause_Time->Sol_Time Yes Cause_Decomp->Sol_Temp Yes Sol_Reagent Slow Reagent Addition Cause_Decomp->Sol_Reagent Yes Cause_SM->Sol_Time Yes Sol_Purity Optimize Chromatography Cause_SM->Sol_Purity Yes

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Purification of Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 1H-indazole-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for Methyl 1H-indazole-7-carboxylate?

A1: The two primary methods for purifying Methyl 1H-indazole-7-carboxylate are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from reaction byproducts and unreacted starting materials.[1] Recrystallization is a cost-effective method for removing minor impurities, assuming a suitable solvent system can be identified.

Q2: What is the expected appearance of pure Methyl 1H-indazole-7-carboxylate?

A2: Pure Methyl 1H-indazole-7-carboxylate is typically a white to yellow crystalline powder or solid.[2] Significant deviation from this appearance may indicate the presence of impurities.

Q3: What solvents are suitable for dissolving Methyl 1H-indazole-7-carboxylate?

A3: Based on data for related indazole compounds, Methyl 1H-indazole-7-carboxylate is expected to have slight solubility in methanol and DMSO.[2] For other similar structures, solubility has been reported in DMF and ethanol.[3] These solvents can be a starting point for developing recrystallization and chromatography solvent systems.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques is recommended to confirm the purity and identity of Methyl 1H-indazole-7-carboxylate. These include High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Methyl 1H-indazole-7-carboxylate.

Issue 1: Low Yield After Column Chromatography

Possible Causes & Solutions

CauseRecommended Solution
Product is too polar and is not eluting from the column. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If the product still does not elute, consider switching to a more polar solvent system, such as dichloromethane/methanol.
Product is co-eluting with an impurity. Optimize the solvent system by trying different solvent mixtures. A shallow elution gradient during column chromatography can improve separation.[5]
Product is degrading on the silica gel. Minimize the time the compound spends on the column. Consider using a less acidic stationary phase, such as neutral alumina, if your compound is sensitive to acid.
Improper packing of the chromatography column. Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation and product loss.
Issue 2: Oily or Gummy Product Instead of a Crystalline Solid

Possible Causes & Solutions

CauseRecommended Solution
Presence of residual solvent. Dry the product under high vacuum for an extended period. Gentle heating can also help remove residual solvent, but should be done cautiously to avoid decomposition.
The product is an amorphous solid or has a low melting point. Try triturating the oily product with a non-polar solvent like hexane or pentane to induce crystallization.
Presence of impurities that inhibit crystallization. Re-purify the compound using column chromatography to remove the impurities that are preventing crystallization.
Issue 3: Product Fails to Crystallize During Recrystallization

Possible Causes & Solutions

CauseRecommended Solution
The chosen solvent is too good a solvent for the compound. Select a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A binary solvent system (one solvent in which the compound is soluble and one in which it is insoluble) can also be effective.
The solution is not saturated. Concentrate the solution by evaporating some of the solvent before cooling.
Supersaturation is preventing crystal nucleation. Scratch the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote the formation of larger, purer crystals.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general method for purifying Methyl 1H-indazole-7-carboxylate using silica gel column chromatography.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude product.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude Methyl 1H-indazole-7-carboxylate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[6]

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the desired product.[5]

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl 1H-indazole-7-carboxylate.

Protocol 2: Recrystallization

This protocol describes a general procedure for the recrystallization of Methyl 1H-indazole-7-carboxylate.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures with water or hexane.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude_Product Crude Methyl 1H-indazole-7-carboxylate Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Major Impurities Recrystallization Recrystallization Purification_Choice->Recrystallization Minor Impurities Purity_Analysis Analyze Purity (TLC, HPLC) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product Purity ≥ 98% Repurify Re-purify Purity_Analysis->Repurify Purity < 98% Repurify->Purification_Choice

Caption: A workflow diagram for the purification of Methyl 1H-indazole-7-carboxylate.

Troubleshooting_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Oily_Product Oily Product? Start->Oily_Product No_Crystals No Crystals? Start->No_Crystals Check_Polarity Check Mobile Phase Polarity Low_Yield->Check_Polarity Yes Residual_Solvent Residual Solvent? Oily_Product->Residual_Solvent Yes Wrong_Solvent Incorrect Solvent? No_Crystals->Wrong_Solvent Yes Coelution Co-elution with Impurity? Check_Polarity->Coelution Optimize_Gradient Optimize Elution Gradient Coelution->Optimize_Gradient Yes Degradation Degradation on Silica? Coelution->Degradation No Change_Stationary_Phase Use Neutral Alumina Degradation->Change_Stationary_Phase Yes Dry_Under_Vacuum Dry Under High Vacuum Residual_Solvent->Dry_Under_Vacuum Yes Triturate Triturate with Non-polar Solvent Residual_Solvent->Triturate No Select_New_Solvent Screen for New Solvent/System Wrong_Solvent->Select_New_Solvent Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) Wrong_Solvent->Induce_Crystallization No

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to form Methyl 1H-indazole-7-carboxylate from Methyl 2-amino-3-methylbenzoate is not going to completion. What are the possible causes?

A1: An incomplete reaction can be attributed to several factors. The most common issues are related to the diazotization of the starting material, Methyl 2-amino-3-methylbenzoate.

  • Inefficient Diazotization: The formation of the diazonium salt is a critical step and is sensitive to temperature and acid concentration. Ensure the reaction is maintained at a low temperature (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt. The acid concentration should be sufficient to protonate the nitrous acid.

  • Insufficient Reaction Time or Temperature: While the initial diazotization requires low temperatures, the subsequent cyclization to form the indazole ring may require gentle warming or an extended reaction time at room temperature to proceed to completion.

  • Purity of Reagents: The purity of the starting material, Methyl 2-amino-3-methylbenzoate, and the quality of the sodium nitrite and acid are crucial. Impurities can interfere with the reaction.

Q2: I am observing the formation of a dark-colored precipitate or oily byproduct in my reaction mixture. What is this and how can I avoid it?

A2: The formation of dark precipitates or oily byproducts is a common issue in diazotization reactions.

  • Side Reactions: Diazonium salts are highly reactive and can undergo various side reactions, including coupling with unreacted starting material or other nucleophiles present in the reaction mixture, leading to the formation of colored impurities.

  • Decomposition: If the temperature is not strictly controlled, the diazonium salt can decompose, leading to a complex mixture of byproducts.

To minimize these side reactions, ensure slow and controlled addition of sodium nitrite at low temperatures and maintain a homogenous reaction mixture with efficient stirring.

Q3: How can I effectively purify the final product, Methyl 1H-indazole-7-carboxylate?

A3: Purification of Methyl 1H-indazole-7-carboxylate can typically be achieved through standard laboratory techniques.

  • Extraction: After the reaction is complete, a standard work-up involving extraction with an organic solvent like ethyl acetate is necessary to separate the product from the aqueous reaction mixture.

  • Column Chromatography: The most effective method for purifying the crude product is flash column chromatography on silica gel. A solvent system of petroleum ether and ethyl acetate is often effective for eluting the desired product.[1]

  • Recrystallization: If the product is obtained as a solid and is of reasonable purity after chromatography, recrystallization can be performed to obtain a highly pure product.

Q4: Can this reaction produce regioisomers?

A4: For the synthesis of Methyl 1H-indazole-7-carboxylate from Methyl 2-amino-3-methylbenzoate, the formation of regioisomers is not a primary concern as the cyclization pathway is directed by the position of the amino and methyl groups on the starting benzene ring. However, in subsequent reactions involving N-alkylation or N-acylation of the indazole ring, the formation of N-1 and N-2 substituted isomers is a significant possibility.

Experimental Protocols

Synthesis of Methyl 1H-indazole-7-carboxylate

This protocol is based on the general procedure for the synthesis of indazoles from 2-amino-3-methyl-substituted benzoic esters via diazotization and in-situ cyclization.

Materials:

  • Methyl 2-amino-3-methylbenzoate

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a round-bottom flask, dissolve Methyl 2-amino-3-methylbenzoate in a suitable acidic aqueous solution (e.g., dilute HCl or H₂SO₄).

    • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

    • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

    • Slowly add the sodium nitrite solution dropwise to the cooled solution of Methyl 2-amino-3-methylbenzoate. Maintain the temperature below 5 °C throughout the addition.

  • Cyclization:

    • After the complete addition of the sodium nitrite solution, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • If the reaction is sluggish, the mixture can be allowed to slowly warm to room temperature and stirred for several hours, or overnight, to facilitate the cyclization.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate or another suitable base to neutralize the excess acid.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate.

    • Combine the fractions containing the pure product and evaporate the solvent to yield Methyl 1H-indazole-7-carboxylate.

Data Presentation

ParameterConditionExpected Outcome/Observation
Reaction Temperature 0-5 °C (Diazotization)Formation of the diazonium salt.
Room Temperature (Cyclization)Formation of the indazole ring.
Monitoring TLC (e.g., 3:1 Hexanes:Ethyl Acetate)Disappearance of starting material spot and appearance of product spot.
Purification Column ChromatographyIsolation of the pure product.
Typical Yield VariesDependent on reaction scale and optimization.

Visualizations

Reaction Workflow

reaction_workflow start Methyl 2-amino-3-methylbenzoate diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium Intermediate Diazonium Salt diazotization->diazonium cyclization Intramolecular Cyclization (Spontaneous/Warming) diazonium->cyclization product Methyl 1H-indazole-7-carboxylate cyclization->product purification Work-up & Purification (Extraction, Chromatography) product->purification final_product Pure Methyl 1H-indazole-7-carboxylate purification->final_product troubleshooting_workflow start Reaction Not Going to Completion? check_temp Is Diazotization Temperature Maintained at 0-5 °C? start->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No check_temp->temp_no No check_reagents Are Reagents (Starting Material, NaNO2, Acid) Pure? temp_yes->check_reagents adjust_temp Action: Improve Cooling and Monitor Temperature Closely temp_no->adjust_temp reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No check_time Has Sufficient Time Been Allowed for Cyclization? reagents_yes->check_time purify_reagents Action: Use Purified or Fresh Reagents reagents_no->purify_reagents time_yes Yes check_time->time_yes Yes time_no No check_time->time_no No side_products Are Dark Side Products Observed? time_yes->side_products increase_time Action: Extend Reaction Time or Gently Warm to RT time_no->increase_time side_products_yes Yes side_products->side_products_yes Yes slow_addition Action: Ensure Slow, Dropwise Addition of NaNO2 side_products_yes->slow_addition side_products_no No

References

Technical Support Center: Improving the Purity of Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 1H-indazole-7-carboxylate. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.

Troubleshooting Guide

Issue 1: Low Purity After Initial Synthesis

Question: My initial crude product of Methyl 1H-indazole-7-carboxylate shows low purity by HPLC/NMR. What are the likely impurities and how can I remove them?

Answer:

Low purity in the crude product often stems from unreacted starting materials, side products, or degradation. Common impurities in indazole synthesis can include regioisomers (e.g., N1 vs. N2 alkylated products if applicable to the synthesis route), and byproducts from incomplete reactions.[1][2] For indazole syntheses starting from substituted indoles, dimeric byproducts can also form.[1]

Recommended Purification Strategies:

  • Column Chromatography: This is a highly effective method for separating the desired product from structurally different impurities.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a solid product.

A combination of these two methods often yields the best results. It is advisable to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization to achieve high purity.

Issue 2: Difficulty in Separating Isomers

Question: I suspect I have a mixture of regioisomers of my indazole product. How can I separate them?

Answer:

Regioisomers can be challenging to separate due to their similar physical properties.

  • Chromatography: Careful optimization of the mobile phase for column chromatography is crucial. A shallow gradient elution with a less polar solvent system may improve separation. For instance, using a gradient of ethyl acetate in hexanes, starting with a low percentage of ethyl acetate, can be effective.

  • Preparative HPLC: If flash chromatography is insufficient, preparative HPLC with a suitable column and mobile phase can provide higher resolution for separating closely related isomers.

Issue 3: Oiling Out During Recrystallization

Question: When I try to recrystallize my Methyl 1H-indazole-7-carboxylate, it oils out instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point. To address this:

  • Use a Solvent Mixture: A two-solvent system is often effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent systems for recrystallization include ethanol/water, hexane/acetone, and hexane/ethyl acetate.[3]

  • Lower the Cooling Rate: Slow cooling is essential for crystal growth. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Methyl 1H-indazole-7-carboxylate?

A1: It is recommended to store Methyl 1H-indazole-7-carboxylate in a tightly sealed container in a dry and well-ventilated place at room temperature, protected from light.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For assessing the final purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended analytical methods.[1][4]

Q3: What are the expected spectroscopic data for pure Methyl 1H-indazole-7-carboxylate?

A3: While specific data can vary slightly based on the solvent and instrument, you should be able to identify the characteristic peaks for the indazole core, the methyl ester, and the aromatic protons in the ¹H and ¹³C NMR spectra. Mass spectrometry should confirm the molecular weight of 176.17 g/mol .[5]

Data Presentation

Table 1: Column Chromatography Parameters for Indazole Derivatives

Stationary PhaseMobile Phase (Eluent)Compound Type
Silica GelPetroleum Ether / Ethyl Acetate (8:2)7-Methyl-1H-indazole-3-carboxaldehyde[1]
Silica GelHexanes / Ethyl Acetate (3:1 followed by 1:3)1H-Indazole-3-carboxylic acid, ethyl ester[2]
Silica GelEthyl Acetate / Petroleum Ether (1:1 to 1:100)1H-Indazole-3-carboxylic acid derivatives[6]

Table 2: Recrystallization Solvents for Indazole Derivatives

Solvent(s)Compound Type
Ethanol, Methanol, Acetic Acid1H-Indazole-3-carboxylic acid derivatives[6]
General Solvents: Ethanol, Hexane/Acetone, Hexane/Ethyl AcetateGeneral organic compounds[3]

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Dissolve the crude Methyl 1H-indazole-7-carboxylate in a minimal amount of dichloromethane (DCM) or the eluent. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity (e.g., from 5% ethyl acetate in hexanes to 30% ethyl acetate in hexanes), is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualization

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_product Final Product crude Crude Methyl 1H-indazole-7-carboxylate chromatography Column Chromatography crude->chromatography analysis Purity Check (TLC, HPLC, NMR) chromatography->analysis recrystallization Recrystallization recrystallization->analysis pure_product Pure Product (>98%) analysis->pure_product Purity OK impure_product Impure Product (<98%) analysis->impure_product Purity Not OK impure_product->recrystallization

Caption: A typical workflow for the purification and analysis of Methyl 1H-indazole-7-carboxylate.

troubleshooting_logic cluster_problem Identify the Issue cluster_solution Recommended Action start Low Purity after Synthesis is_oiling_out Product 'oils out' during recrystallization? start->is_oiling_out is_isomer Suspect regioisomers? start->is_isomer general_impurity General low purity? start->general_impurity use_solvent_mix Use a two-solvent system Slow down cooling is_oiling_out->use_solvent_mix Yes optimize_chroma Optimize column chromatography (shallow gradient) Consider preparative HPLC is_isomer->optimize_chroma Yes column_then_recryst Perform column chromatography followed by recrystallization general_impurity->column_then_recryst Yes

Caption: A decision tree for troubleshooting common purification issues.

References

"Methyl 1H-indazole-7-carboxylate" stability issues during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability and reactivity of Methyl 1H-indazole-7-carboxylate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with Methyl 1H-indazole-7-carboxylate?

A1: The main stability issues encountered during reactions involving Methyl 1H-indazole-7-carboxylate are:

  • N-Alkylation: The indazole ring is susceptible to alkylation on either of the two nitrogen atoms (N1 and N2), leading to the formation of regioisomers. This is often the most significant challenge, as separating these isomers can be difficult.

  • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

  • Decarboxylation: While less common for the ester itself, the corresponding carboxylic acid can undergo decarboxylation under harsh thermal conditions.

  • Thermal Decomposition: At elevated temperatures, decomposition of the molecule may occur, though specific pathways are not well-documented in the literature.

Q2: How can I control the regioselectivity of N-alkylation on the indazole ring?

A2: Controlling the N1 versus N2 alkylation is a key challenge. The outcome is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. Generally, the 1H-tautomer of indazole is thermodynamically more stable.[1] For some indazoles, specific conditions have been developed to favor one isomer over the other. For instance, in some cases, the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has shown high selectivity for N1-alkylation on other substituted indazoles.[2] Conversely, substituents on the indazole ring can influence the regioselectivity, with electron-withdrawing groups at the 7-position sometimes favoring N2-alkylation.[2]

Q3: Under what conditions is the methyl ester group prone to hydrolysis?

A3: The methyl ester of Methyl 1H-indazole-7-carboxylate is susceptible to hydrolysis under both acidic and basic conditions. Basic hydrolysis (saponification) is typically faster and more common, often occurring at room temperature with bases like sodium hydroxide or lithium hydroxide. Acid-catalyzed hydrolysis generally requires harsher conditions, such as heating in the presence of a strong acid like hydrochloric or sulfuric acid. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.

Q4: Is decarboxylation a significant side reaction?

A4: Decarboxylation is not a typical reaction for the methyl ester itself. However, if the ester is hydrolyzed to the corresponding 1H-indazole-7-carboxylic acid, this carboxylic acid can undergo decarboxylation, especially at high temperatures. The Krapcho decarboxylation is a relevant reaction for esters with an electron-withdrawing group in the beta position, though its direct applicability here is not explicitly documented.[3] It is good practice to avoid prolonged heating of the corresponding carboxylic acid if decarboxylation is to be avoided.

Troubleshooting Guides

Issue 1: Formation of N1 and N2 Alkylated Isomers

Problem: My reaction is producing a mixture of N1 and N2 alkylated products of Methyl 1H-indazole-7-carboxylate, leading to difficult purification and low yield of the desired isomer.

Possible Causes & Solutions:

Probable CauseRecommended Solutions
Inappropriate Base/Solvent System The choice of base and solvent is critical for controlling regioselectivity. For N1 selectivity, consider using a non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as THF. For N2 selectivity, polar aprotic solvents like DMF in combination with bases like potassium carbonate have been used for other indazoles, though this can often lead to mixtures.[1][2]
Steric and Electronic Effects of the Electrophile Bulky electrophiles may sterically hinder attack at one nitrogen over the other. The electronics of the electrophile can also play a role. Experiment with different alkylating agents (e.g., halides vs. tosylates) to see if the isomer ratio is affected.
Thermodynamic vs. Kinetic Control The N1 isomer is often the thermodynamically more stable product, while the N2 isomer can be the kinetically favored one.[1] Running the reaction at a lower temperature for a longer period might favor the kinetic product, while higher temperatures could favor the thermodynamic product. It is advisable to perform a reaction profile at different temperatures.
Substituent Effects The carboxylate group at the 7-position can influence the nucleophilicity of the adjacent nitrogens. In some cases, for 7-substituted indazoles, N2-alkylation is favored.[2] If N1-alkylation is desired, protection of the N2-position might be a necessary synthetic step.
Issue 2: Unwanted Hydrolysis of the Methyl Ester

Problem: During my reaction or work-up, I am observing the formation of 1H-indazole-7-carboxylic acid, indicating hydrolysis of the methyl ester.

Possible Causes & Solutions:

Probable CauseRecommended Solutions
Presence of Strong Base Strong bases like NaOH, KOH, or LiOH, especially in the presence of water, will readily hydrolyze the ester. If a base is required for another transformation, consider using a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) under anhydrous conditions.
Acidic Reaction or Work-up Conditions Prolonged exposure to strong acids, particularly at elevated temperatures, can lead to ester hydrolysis. If an acidic work-up is necessary, perform it at low temperatures and for the shortest possible time. Consider using a milder acid or a buffered solution.
Water in Reaction Solvents The presence of water in the reaction mixture can facilitate hydrolysis, especially if the reaction is run at elevated temperatures or for extended periods. Ensure the use of anhydrous solvents and reagents if hydrolysis is a concern.

Experimental Protocols

Protocol: General Procedure for Regioselective N1-Alkylation

This protocol is a general guideline based on conditions that have proven effective for N1-alkylation of other substituted indazoles and should be optimized for specific substrates and electrophiles.

  • Preparation: To a solution of Methyl 1H-indazole-7-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating (e.g., to 50°C) may be required for less reactive electrophiles, but should be monitored carefully to avoid side reactions.[4]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired N1-alkylated product from any unreacted starting material and potential N2-isomer.

Visualizations

N_Alkylation_Pathway cluster_products Products start Methyl 1H-indazole-7-carboxylate base Base (e.g., NaH, K2CO3) Solvent (e.g., THF, DMF) start->base Deprotonation intermediate Indazolide Anion base->intermediate alkylating_agent Alkylating Agent (R-X) intermediate->alkylating_agent Nucleophilic Attack N1_product N1-Alkylated Product alkylating_agent->N1_product Attack at N1 N2_product N2-Alkylated Product alkylating_agent->N2_product Attack at N2

Figure 1. Reaction pathway for the N-alkylation of Methyl 1H-indazole-7-carboxylate showing the formation of N1 and N2 regioisomers.

Troubleshooting_Workflow cluster_issues Troubleshooting cluster_solutions Potential Solutions start Reaction with Methyl 1H-indazole-7-carboxylate check_purity Analyze crude product (TLC, LC-MS, NMR) start->check_purity isomer_issue Mixture of N1/N2 isomers? check_purity->isomer_issue Impure end_point Pure Desired Product check_purity->end_point Pure hydrolysis_issue Ester hydrolysis observed? isomer_issue->hydrolysis_issue No solution_isomer Optimize base/solvent Adjust temperature isomer_issue->solution_isomer Yes low_yield_issue Low conversion? hydrolysis_issue->low_yield_issue No solution_hydrolysis Use anhydrous conditions Employ non-nucleophilic base hydrolysis_issue->solution_hydrolysis Yes solution_low_yield Increase reaction time/temp Check reagent quality low_yield_issue->solution_low_yield Yes low_yield_issue->end_point No solution_isomer->start Re-run reaction solution_hydrolysis->start Re-run reaction solution_low_yield->start Re-run reaction

Figure 2. A logical workflow for troubleshooting common issues encountered during reactions with Methyl 1H-indazole-7-carboxylate.

References

Technical Support Center: Synthesis of Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1H-indazole-7-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Methyl 1H-indazole-7-carboxylate, particularly when starting from methyl 2-amino-3-methylbenzoate.

Low or No Product Yield

Q1: I am getting a very low yield or no desired product at all. What are the potential causes and how can I fix it?

A1: Low or no yield in the synthesis of Methyl 1H-indazole-7-carboxylate can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:

  • Purity of Starting Material: The primary starting material, methyl 2-amino-3-methylbenzoate, should be of high purity. Impurities can interfere with the diazotization and cyclization steps.

    • Recommendation: Verify the purity of your starting material using techniques like NMR or GC-MS. If necessary, purify it by recrystallization or column chromatography before use.

  • Inefficient Diazotization: The conversion of the amino group on methyl 2-amino-3-methylbenzoate to a diazonium salt is a critical step. Incomplete diazotization will directly result in a low yield.

    • Recommendation: Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt. The slow, dropwise addition of the diazotizing agent (e.g., isoamyl nitrite) is crucial to prevent side reactions and decomposition.[1]

  • Suboptimal Reaction Temperature: Temperature control is critical throughout the synthesis.

    • Recommendation: Maintain the temperature below 40°C during the initial acetylation step and keep it low during diazotization. For the cyclization step, refluxing is often required, but excessive heat can lead to decomposition. Monitor the reaction progress using TLC or LC-MS to avoid prolonged heating.

  • Moisture in the Reaction: The presence of water can be detrimental, especially during the formation of the diazonium salt, potentially leading to the formation of undesired phenols.

    • Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Formation of Side Products

Q2: I have obtained a product, but my NMR analysis shows significant impurities. What are the likely side products and how can I minimize their formation?

A2: The formation of side products is a common challenge. Here are some of the usual suspects and how to deal with them:

  • Isomeric Products (N1 vs. N2 Alkylation/Acylation): While this specific synthesis aims for an unsubstituted indazole, subsequent reactions on the indazole ring can lead to a mixture of N1 and N2 substituted products, a common issue in indazole chemistry.[2]

    • Recommendation: Careful control of reaction conditions (base, solvent, and temperature) is key to achieving regioselectivity in subsequent functionalization steps. For instance, in N-alkylation reactions, polar aprotic solvents like DMF often favor N1 substitution.

  • Unreacted Starting Material: The presence of unreacted methyl 2-amino-3-methylbenzoate indicates an incomplete reaction.

    • Recommendation: Increase the reaction time or slightly elevate the temperature during the cyclization step, while monitoring for product degradation. Ensure the stoichiometry of the reagents is correct.

  • Hydrolysis of the Methyl Ester: The ester group in both the starting material and the product can be hydrolyzed to the corresponding carboxylic acid, especially during acidic or basic workup conditions.[3]

    • Recommendation: Use mild workup conditions. If an acidic wash is necessary, perform it quickly and at a low temperature. If hydrolysis is a persistent issue, consider protecting the carboxylic acid group or using a different ester that is more stable under the reaction conditions.

Purification Challenges

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purifying Methyl 1H-indazole-7-carboxylate from the reaction mixture can be challenging due to the presence of polar byproducts.

  • Column Chromatography: This is the most effective method for separating the desired product from impurities.

    • Recommendation: A silica gel column with a gradient elution system of hexane and ethyl acetate is commonly used. The optimal solvent system can be determined by thin-layer chromatography (TLC).[4]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step.

    • Recommendation: Suitable solvents for recrystallization include methanol or ethanol.

  • Acid-Base Extraction: An aqueous workup involving washing with a saturated sodium bicarbonate solution is typically used to remove acidic impurities.[5] However, care must be taken to avoid hydrolysis of the ester.

Frequently Asked Questions (FAQs)

Q4: What is the typical yield for the synthesis of Methyl 1H-indazole-7-carboxylate?

A4: The reported yields for this synthesis can vary. One literature procedure reports a yield of 68% for the hydrochloride salt of the product.[5] Yields can be influenced by the scale of the reaction, purity of reagents, and adherence to optimized conditions.

Q5: How can I confirm the successful formation of the indazole ring?

A5: Spectroscopic methods are essential for product confirmation.

  • ¹H NMR: Look for the characteristic signals of the aromatic protons on the indazole ring and the singlet for the methyl ester group. The disappearance of the amino group protons from the starting material is also a key indicator.

  • ¹³C NMR: The carbon spectrum will show the characteristic chemical shifts for the carbons of the bicyclic indazole system and the carbonyl carbon of the ester.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

Q6: Can other diazotizing agents be used instead of isoamyl nitrite?

A6: Yes, other reagents like sodium nitrite in the presence of an acid (e.g., HCl) can be used for diazotization.[6] However, isoamyl nitrite is often preferred for its solubility in organic solvents and for promoting milder reaction conditions.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on Indazole Synthesis (General)

ParameterConditionExpected Outcome on Yield/PurityCommon Issues
Temperature Low (0-5 °C) for DiazotizationHigher stability of diazonium salt, reduced side reactions.Slower reaction rate.
High (Reflux) for CyclizationFaster reaction rate.Increased decomposition and byproduct formation.
Solvent AnhydrousPrevents hydrolysis of diazonium salt and formation of phenols.Difficulty in completely removing water.
Polar Aprotic (e.g., DMF, Dioxane)Can influence regioselectivity in subsequent N-alkylation.[7]Can be difficult to remove during workup.
Base (for N-alkylation) Cs₂CO₃Often provides good yields for N-alkylation.[7]Can be expensive.
NaHCan offer high N1-selectivity in THF.[2]Requires strictly anhydrous conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of Methyl 1H-indazole-7-carboxylate [5][8][9]

This protocol is adapted from literature procedures.

  • Acetylation of the Starting Material: In a round-bottom flask, dissolve methyl 2-amino-3-methylbenzoate (1.0 eq) in a suitable solvent such as chloroform or toluene.

  • Slowly add acetic anhydride (2.3 eq) to the solution while maintaining the temperature below 40 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Diazotization and Cyclization: To the reaction mixture, add potassium acetate (0.3 eq) followed by the slow, dropwise addition of isoamyl nitrite (2.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically overnight).

  • Workup: Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Optional Hydrochloride Salt Formation: To the residue, methanol and 6N hydrochloric acid can be added and stirred at room temperature. The volatiles are then removed under reduced pressure, and the resulting solid is triturated with ethyl acetate to yield the hydrochloride salt of the product.[5]

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product SM Methyl 2-amino-3-methylbenzoate Acetylation Acetylation (Acetic Anhydride) SM->Acetylation Diazotization Diazotization (Isoamyl Nitrite, KOAc) Acetylation->Diazotization Cyclization Cyclization (Reflux) Diazotization->Cyclization Workup Aqueous Workup (NaHCO3 wash) Cyclization->Workup Purification Column Chromatography Workup->Purification Product Methyl 1H-indazole-7-carboxylate Purification->Product

Caption: Experimental workflow for the synthesis of Methyl 1H-indazole-7-carboxylate.

Troubleshooting_Logic cluster_problems Common Problems cluster_causes Potential Causes cluster_solutions Solutions LowYield Low/No Yield ImpureSM Impure Starting Material LowYield->ImpureSM InefficientDiaz Inefficient Diazotization LowYield->InefficientDiaz WrongTemp Suboptimal Temperature LowYield->WrongTemp Moisture Presence of Moisture LowYield->Moisture SideProducts Side Products SideProducts->InefficientDiaz SideProducts->WrongTemp Isomers Isomer Formation SideProducts->Isomers IncompleteRxn Incomplete Reaction SideProducts->IncompleteRxn Hydrolysis Ester Hydrolysis SideProducts->Hydrolysis PurificationDiff Purification Difficulty PurificationDiff->Hydrolysis PolarImp Polar Impurities PurificationDiff->PolarImp PurifySM Purify Starting Material ImpureSM->PurifySM ControlTemp Control Temperature InefficientDiaz->ControlTemp SlowAddition Slow Reagent Addition InefficientDiaz->SlowAddition WrongTemp->ControlTemp AnhydrousCond Use Anhydrous Conditions Moisture->AnhydrousCond OptimizeCond Optimize Reaction Conditions Isomers->OptimizeCond IncompleteRxn->OptimizeCond MildWorkup Use Mild Workup Hydrolysis->MildWorkup ColumnChrom Column Chromatography PolarImp->ColumnChrom

References

Technical Support Center: Methyl 1H-indazole-7-carboxylate Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Methyl 1H-indazole-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale production of Methyl 1H-indazole-7-carboxylate?

A common and scalable route starts from methyl 2-amino-3-methylbenzoate. The synthesis involves a diazotization reaction followed by an intramolecular cyclization to form the indazole ring. This method avoids the use of more hazardous reagents and is amenable to process optimization.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concern is the handling of the intermediate diazonium salt formed during the diazotization of methyl 2-amino-3-methylbenzoate. Diazonium salts can be thermally unstable and potentially explosive if isolated in a dry state. It is crucial to maintain low temperatures (typically below 5°C) during the diazotization step and to use the diazonium salt solution directly in the subsequent cyclization step without isolation. Implementing a continuous flow process can significantly mitigate these risks by minimizing the volume of the hazardous intermediate at any given time.[1][2][3]

Q3: What are the typical yields for this synthesis, and what factors influence them?

  • Temperature Control: Precise temperature control during diazotization is critical to prevent decomposition of the diazonium salt.

  • Purity of Starting Materials: Impurities in the starting methyl 2-amino-3-methylbenzoate can lead to side reactions and lower yields.

  • pH of the Reaction Mixture: The acidity of the medium is crucial for both the formation and stability of the diazonium salt.

  • Mixing Efficiency: Inadequate mixing on a larger scale can lead to localized temperature spikes and concentration gradients, resulting in byproduct formation.

Q4: How can the purity of Methyl 1H-indazole-7-carboxylate be assessed and what are the common impurities?

A combination of orthogonal analytical methods is recommended for comprehensive purity assessment.[5] These include:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): For quantifying purity and detecting non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the final product and any isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For confirming the presence of key functional groups.

Common impurities may include unreacted starting materials, byproducts from side reactions (such as dimer formation from the indole precursor in related syntheses), and residual solvents.[4] Impurity profiling is a critical step in process development to ensure the quality and safety of the final product.[6][7][8]

Troubleshooting Guides

Issue 1: Low Yield
Probable Cause Recommended Solution
Incomplete Diazotization Ensure the stoichiometric amount of sodium nitrite is used. Monitor the reaction for the absence of the starting amine using an appropriate in-process control (e.g., TLC, HPLC). Maintain the reaction temperature strictly below 5°C.
Decomposition of Diazonium Salt Improve cooling efficiency and mixing to prevent localized heating. Ensure the cold diazonium salt solution is used promptly in the next step. Consider using a flow reactor to minimize the residence time of the unstable intermediate.[3]
Inefficient Cyclization Optimize the temperature and reaction time for the cyclization step. The optimal conditions may vary depending on the specific substrate and scale.
Side Reactions The formation of dimeric or other byproducts can be minimized by controlling the addition rate of reagents and maintaining a homogeneous reaction mixture.[4]
Issue 2: Product Purification Challenges
Probable Cause Recommended Solution
Presence of Colored Impurities Colored byproducts, often from side reactions during diazotization, can sometimes be removed by treating the crude product solution with activated carbon.
Difficulty in Crystallization Screen various solvents and solvent mixtures to find optimal conditions for recrystallization. Key solvent properties to consider are high solubility of the product at elevated temperatures and low solubility at cooler temperatures.[9]
Co-precipitation of Impurities If impurities co-crystallize with the product, a multi-step purification process involving recrystallization from different solvent systems or a final purification step like preparative chromatography may be necessary.
Residual Solvent Ensure adequate drying of the final product under vacuum at an appropriate temperature. The choice of drying temperature should be below the melting point of the product and consider its thermal stability.

Experimental Protocols

General Laboratory-Scale Synthesis of Methyl 1H-indazole-7-carboxylate

This protocol is based on a general procedure for the synthesis of indazoles from ortho-toluidine derivatives and should be optimized for scale-up.

Step 1: Diazotization of Methyl 2-amino-3-methylbenzoate

  • To a solution of methyl 2-amino-3-methylbenzoate (1 equivalent) in a suitable acidic medium (e.g., a mixture of chloroform and acetic anhydride), cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the consumption of the starting material by TLC or HPLC.

Step 2: Intramolecular Cyclization

  • The resulting diazonium salt solution is typically used directly. The cyclization to the indazole can often be promoted by a gradual increase in temperature. The specific conditions for this step will need to be determined experimentally.

  • After the reaction is complete, the mixture is quenched by pouring it into ice water.

  • The crude product is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Purification

  • The crude Methyl 1H-indazole-7-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or isooctane).[9]

  • Alternatively, for high purity requirements, column chromatography on silica gel may be employed.

Quantitative Data Summary (Illustrative for a Related Process)

The following table provides an example of quantitative data from the synthesis of a related indazole derivative, which can serve as a starting point for the optimization of the Methyl 1H-indazole-7-carboxylate synthesis.

StepStarting MaterialProductReagentsSolventYield (%)
17-methyl-indole7-Methyl-1H-indazole-3-carboxaldehydeNaNO₂, HClDMF/H₂O~72[4][10]
27-Methyl-1H-indazole-3-carboxaldehyde7-Methyl-1H-indazole-3-carboxylic acidNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH/H₂ONot specified
37-Methyl-1H-indazole-3-carboxylic acid7-Methyl-1H-indazole-3-carboxamideNH₄Cl, HATU, DIPEADMFNot specified

Note: Yields are highly dependent on the specific reaction conditions and scale.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Diazotization In-Process Control: Complete Diazotization? Start->Check_Diazotization Check_Temp Temperature Log: Maintained < 5°C? Check_Diazotization->Check_Temp Yes Solution_Diazotization Adjust NaNO2 Stoichiometry & Reaction Time Check_Diazotization->Solution_Diazotization No Check_Cyclization Optimize Cyclization Conditions? Check_Temp->Check_Cyclization Yes Solution_Temp Improve Cooling/Mixing Consider Flow Chemistry Check_Temp->Solution_Temp No Check_Impurities Impurity Profile: Major Byproducts? Check_Cyclization->Check_Impurities Yes Solution_Cyclization Screen Temperatures & Reaction Times Check_Cyclization->Solution_Cyclization No Solution_Impurities Optimize Reagent Addition & Stoichiometry Check_Impurities->Solution_Impurities Yes

Caption: A decision tree for troubleshooting low yield in the synthesis of Methyl 1H-indazole-7-carboxylate.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Methyl 2-amino-3-methylbenzoate Diazotization Diazotization (NaNO2, Acid, < 5°C) Start->Diazotization Cyclization Intramolecular Cyclization (Thermal) Diazotization->Cyclization Workup Aqueous Workup & Extraction Cyclization->Workup Crude_Product Crude Methyl 1H-indazole-7-carboxylate Workup->Crude_Product Recrystallization Recrystallization (Solvent Screening) Crude_Product->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product Pure Methyl 1H-indazole-7-carboxylate Drying->Final_Product

Caption: A flowchart illustrating the key stages in the synthesis and purification of Methyl 1H-indazole-7-carboxylate.

References

Technical Support Center: Alternative Solvents for Methyl 1H-indazole-7-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Methyl 1H-indazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding solvent selection for various transformations of this key intermediate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield or Incomplete Conversion in N-Alkylation Reactions

  • Question: My N-alkylation of Methyl 1H-indazole-7-carboxylate is giving a low yield. What solvent-related factors should I consider?

  • Answer: Low yields in N-alkylation reactions of indazoles are frequently linked to the choice of solvent and base. The polarity of the solvent can significantly influence the reaction's outcome. For instance, using potassium carbonate or sodium carbonate in a less polar solvent like THF may not be effective.[1] Switching to a more polar aprotic solvent such as DMF or dioxane could improve the yield.[1] Also, ensure your starting material is fully dissolved; if solubility is an issue, a solvent with higher solubilizing power like DMSO might be beneficial.[2]

Issue 2: Poor Regioselectivity (N1 vs. N2 Isomer Formation) in N-Alkylation

  • Question: I am getting a mixture of N1 and N2 alkylated isomers. How can I control the regioselectivity by changing the solvent?

  • Answer: The solvent choice is a critical factor in controlling the N1 versus N2 selectivity in the alkylation of indazoles.[2]

    • For N1-selectivity: Non-polar, aprotic solvents like tetrahydrofuran (THF), when used with a strong, non-coordinating base like sodium hydride (NaH), have been shown to favor N1-alkylation for many indazole derivatives.[2]

    • For N2-selectivity: The presence of an electron-withdrawing group at the C7 position, such as the methyl carboxylate in your compound, has been observed to direct alkylation to the N2 position with high selectivity (≥ 96%) when using NaH in THF.

    • Polar aprotic solvents like DMF and DMSO can often lead to mixtures of N1 and N2 isomers.[2]

Issue 3: Slow or Incomplete Ester Hydrolysis

  • Question: The hydrolysis of the methyl ester of my indazole is very slow or does not go to completion. What are some alternative solvent systems?

  • Answer: Incomplete ester hydrolysis can be due to poor solubility of the starting material in the reaction medium. Common solvent systems for basic ester hydrolysis include mixtures of water with methanol, ethanol, or THF.[3] If your compound precipitates upon the addition of water, consider using a higher proportion of the organic co-solvent. Dioxane is another suitable alternative to THF.[4] For very water-insoluble compounds, a higher ratio of THF to water can be employed, or a combination of THF and methanol with water can be used to maintain a single phase.[4]

Issue 4: Side Product Formation in Indazole Synthesis

  • Question: I am observing significant side product formation during the synthesis of the indazole core. Can the solvent choice help minimize these?

  • Answer: Yes, solvent selection can influence the formation of side products. For example, in syntheses involving the reaction of salicylaldehyde with hydrazine hydrochloride, aprotic solvents like DMSO and DMF have been reported to give higher yields compared to acidic ethanol, potentially by disfavoring the formation of hydrazones and dimers.[5] If water is a byproduct of your reaction and is detrimental, the addition of 4 Å molecular sieves can help to sequester it and improve the outcome.[1]

Frequently Asked Questions (FAQs)

Q1: What are some common starting points for solvent selection for a new reaction with Methyl 1H-indazole-7-carboxylate?

A1: A good starting point is to consider the polarity of your reactants and the probable mechanism of the reaction. For reactions involving ionic intermediates, polar solvents are generally preferred. For N-alkylation, DMF and THF are common starting points to explore N1/N2 selectivity. For ester hydrolysis, a mixture of THF/water or MeOH/water is standard.

Q2: Are there any "green" or more environmentally friendly solvent alternatives?

A2: Yes, there is a growing focus on using greener solvents in chemical synthesis. For some indazole syntheses, distilled water and ethanol have been used effectively, particularly in microwave-assisted or ultrasound-irradiated reactions.[2] These solvents offer the benefits of reduced environmental impact and operational simplicity.[2]

Q3: How does the choice of base and solvent system interact to influence regioselectivity in N-alkylation?

A3: The base and solvent work in concert. A strong base like NaH in a non-coordinating solvent like THF will generate the indazolide anion, and the solvent's ability to solvate the cation and the anion will influence the nucleophilicity of the N1 and N2 positions. In contrast, weaker bases like potassium carbonate in a polar solvent like DMF may lead to different selectivity profiles due to different ion pairing and solvation effects.

Q4: Can I use a solvent system to simplify the purification of N1 and N2 isomers?

A4: Yes, a mixed-solvent recrystallization strategy can be a powerful technique for separating N1 and N2 substituted indazole isomers. By carefully selecting a mixture of a water-soluble organic solvent (e.g., acetone, ethanol, methanol) and water, you can exploit the differential solubilities of the isomers to isolate one in high purity.[2]

Data on Alternative Solvents

The following table summarizes the effect of different solvents on the N1-alkylation of a related compound, methyl 5-bromo-1H-indazole-3-carboxylate, which can provide insights for your own reactions.

SolventIsolated Yield of N1 Isomer (%)
Dioxane96
Chlorobenzene66
DMF60
Toluene56
DMSO54
NMP42
(Data adapted from a study on a related indazole derivative)[6]

Experimental Protocols

Detailed Methodology for Ester Hydrolysis of Methyl 1H-indazole-7-carboxylate

This protocol provides a general procedure for the basic hydrolysis of the methyl ester.

Materials:

  • Methyl 1H-indazole-7-carboxylate

  • Methanol (or THF/Dioxane as alternatives)

  • Water

  • Sodium hydroxide (or Lithium Hydroxide)

  • 1M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Methyl 1H-indazole-7-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., a 2:1 to 1:1 ratio) in a round-bottom flask. The total solvent volume should be sufficient to fully dissolve the starting material at the reaction temperature.

  • Add a solution of sodium hydroxide (1.5 to 2 equivalents) in water to the flask.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to reflux.

  • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent (methanol) under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with 1M hydrochloric acid. The carboxylic acid product should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1H-indazole-7-carboxylic acid.

  • If the product does not precipitate, it can be extracted from the acidified aqueous layer with ethyl acetate. The combined organic layers should then be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Visualized Workflows

Solvent_Selection_Workflow Solvent Selection Workflow for Methyl 1H-indazole-7-carboxylate Reactions start Define Reaction Type n_alkylation N-Alkylation start->n_alkylation hydrolysis Ester Hydrolysis start->hydrolysis other Other Reactions start->other selectivity Desired Selectivity? n_alkylation->selectivity solubility_issue Solubility Issues? hydrolysis->solubility_issue n1_selective N1-Selective selectivity->n1_selective N1 n2_selective N2-Selective selectivity->n2_selective N2 n1_solvent Try THF with NaH or Dioxane with Cs2CO3 n1_selective->n1_solvent n2_solvent Try THF with NaH (C7-EWG directs to N2) n2_selective->n2_solvent soluble Soluble solubility_issue->soluble No insoluble Insoluble solubility_issue->insoluble Yes standard_hydrolysis Use MeOH/H2O or EtOH/H2O with NaOH/LiOH soluble->standard_hydrolysis alternative_hydrolysis Use THF/H2O or Dioxane/H2O insoluble->alternative_hydrolysis

Caption: A decision-making workflow for selecting an appropriate solvent system.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Reaction Yield check_solubility Is the starting material fully dissolved? start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_conditions Review reaction conditions (base, temperature) solubility_yes->check_conditions change_solvent Switch to a solvent with higher solubilizing power (e.g., DMF, DMSO) solubility_no->change_solvent change_solvent->check_conditions conditions_ok Optimal check_conditions->conditions_ok Optimal conditions_not_ok Suboptimal check_conditions->conditions_not_ok Suboptimal check_side_reactions Are there significant side products? conditions_ok->check_side_reactions optimize_conditions Screen alternative bases and temperatures conditions_not_ok->optimize_conditions optimize_conditions->check_side_reactions side_reactions_yes Yes check_side_reactions->side_reactions_yes Yes side_reactions_no No check_side_reactions->side_reactions_no No modify_solvent_for_selectivity Consider a less polar or non-coordinating solvent to minimize side reactions side_reactions_yes->modify_solvent_for_selectivity end Improved Yield side_reactions_no->end modify_solvent_for_selectivity->end

Caption: A logical approach to diagnosing and resolving low reaction yields.

References

Managing temperature control in "Methyl 1H-indazole-7-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Methyl 1H-indazole-7-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to temperature control during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical temperature-controlled step in the synthesis of Methyl 1H-indazole-7-carboxylate from methyl 2-amino-3-methylbenzoate?

A1: The most critical temperature-controlled step is the diazotization of the starting material, methyl 2-amino-3-methylbenzoate. This reaction is typically carried out at a low temperature, generally between 0°C and 5°C.[1] Maintaining this low temperature is crucial to prevent the decomposition of the intermediate diazonium salt, which is unstable at higher temperatures.[1]

Q2: What are the potential side products if the temperature is not controlled during the diazotization step?

A2: Failure to maintain a low temperature during diazotization can lead to the formation of several side products. The primary side product is often a phenol, formed by the reaction of the diazonium salt with water.[1] Other potential byproducts include tarry polymers and other impurities resulting from the uncontrolled decomposition of the diazonium salt, which can significantly reduce the yield and purity of the desired product.

Q3: The protocol I'm following for the subsequent cyclization step suggests keeping the temperature below 40°C. Why is this important?

A3: While the initial diazotization requires very low temperatures, the subsequent cyclization to form the indazole ring is also sensitive to temperature. A general procedure for the synthesis of methyl 1H-indazole-7-carboxylate from methyl 2-amino-3-methylbenzoate specifies that the temperature should be controlled to be lower than 40°C during the addition of acetic anhydride. Exceeding this temperature can lead to the formation of undesired side products and impurities, ultimately impacting the final yield and purity.

Q4: Can I use gentle heating to improve the reaction rate or drive the reaction to completion?

A4: In some related indazole syntheses, gentle heating, for instance to 50°C, can be employed to ensure the reaction goes to completion, particularly after the initial low-temperature addition has been completed.[2] However, this should be done with caution and careful monitoring, as excessive heat can promote the formation of byproducts. For the synthesis of Methyl 1H-indazole-7-carboxylate, it is crucial to adhere to the specific temperature limits outlined in the protocol.

Q5: How can I effectively monitor the temperature of my reaction?

A5: It is essential to use a calibrated thermometer placed directly in the reaction mixture. For reactions requiring sub-ambient temperatures, an ice-salt bath or a cryocooler is recommended for better temperature control. Continuous monitoring is crucial, especially during the addition of reagents, as these additions can be exothermic.

Troubleshooting Guide: Temperature-Related Issues

Issue Probable Cause Recommended Solutions
Low or No Yield of Product Decomposition of diazonium salt: The temperature during diazotization exceeded the recommended 0-5°C range.[1]- Ensure the reaction is performed in a properly maintained ice bath. - Add the sodium nitrite solution slowly to control any exotherm. - Pre-cool all solutions before addition.
Side reactions during cyclization: The temperature during the addition of acetic anhydride surpassed 40°C.- Use a water or ice bath to dissipate heat generated during the addition. - Add the acetic anhydride dropwise to maintain better temperature control.
Formation of a Dark, Tarry Precipitate Uncontrolled decomposition of intermediates: Significant temperature fluctuations or "hot spots" in the reaction mixture.- Improve stirring to ensure even temperature distribution. - Use a more efficient cooling bath. - Slow down the rate of reagent addition.
Incomplete Reaction Reaction temperature is too low: While crucial for the initial step, maintaining an extremely low temperature throughout might slow down the subsequent cyclization.- After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for a sufficient period, as indicated in the protocol. - If the reaction is known to be sluggish, consider a carefully controlled gentle heating step (e.g., to 40°C) while monitoring the reaction progress by TLC or HPLC.
Poor Purity of the Final Product Formation of temperature-induced side products: Even minor deviations from the optimal temperature range can lead to the formation of impurities that are difficult to separate.- Strictly adhere to the recommended temperature profiles for each step. - Ensure accurate temperature monitoring with a calibrated thermometer. - Optimize purification methods (e.g., column chromatography, recrystallization) to remove any formed impurities.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indazole-7-carboxylate

This protocol is based on a general procedure for the synthesis of methyl 1H-indazole-7-carboxylate from methyl 2-amino-3-methylbenzoate.

Materials:

  • Methyl 2-amino-3-methylbenzoate

  • Chloroform

  • Acetic anhydride

  • Potassium acetate

  • An appropriate nitrosating agent (e.g., sodium nitrite in acidic solution, following standard diazotization procedures)

Procedure:

  • Diazotization: Dissolve methyl 2-amino-3-methylbenzoate in a suitable acidic solvent and cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled solution of the nitrosating agent, ensuring the temperature does not rise above 5°C. Stir the mixture at this temperature for the recommended time.

  • Cyclization: To the solution of the in situ formed diazonium salt, slowly add acetic anhydride. The temperature of the reaction mixture should be carefully controlled to remain below 40°C during this addition.

  • After the addition of acetic anhydride is complete, stir the reaction mixture at room temperature for 1 hour.

  • Add potassium acetate and continue stirring at room temperature for the specified duration.

  • Proceed with the work-up and purification as described in your detailed laboratory protocol.

Visualizations

Logical Workflow for Troubleshooting Temperature Issues

G Troubleshooting Temperature Control start Low Yield or Purity check_diaz_temp Was diazotization temp. consistently 0-5°C? start->check_diaz_temp check_cycl_temp Was cyclization temp. below 40°C during addition? check_diaz_temp->check_cycl_temp Yes improve_cooling Improve cooling method (e.g., ice-salt bath). Slow down reagent addition. check_diaz_temp->improve_cooling No check_stirring Was stirring adequate to prevent hot spots? check_cycl_temp->check_stirring Yes check_cycl_temp->improve_cooling No check_stirring->improve_cooling No optimize_warming Consider controlled warming to RT or slightly above after initial low temp step. check_stirring->optimize_warming Yes end_good Problem Resolved improve_cooling->end_good optimize_warming->end_good

Caption: A logical workflow for troubleshooting temperature-related issues.

Experimental Workflow for Synthesis

G Experimental Workflow start Start: Methyl 2-amino-3-methylbenzoate diazotization Step 1: Diazotization (0-5°C) start->diazotization cyclization Step 2: Cyclization (<40°C during addition) diazotization->cyclization workup Step 3: Work-up and Purification cyclization->workup product Product: Methyl 1H-indazole-7-carboxylate workup->product

Caption: A simplified experimental workflow for the synthesis.

References

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the development of safe and effective therapeutics. This guide provides a comprehensive comparison of the high-performance liquid chromatography (HPLC) purity analysis of Methyl 1H-indazole-7-carboxylate against its positional isomers, Methyl 1H-indazole-3-carboxylate and Methyl 1H-indazole-5-carboxylate. This objective analysis is supported by detailed experimental protocols and comparative data to aid in the selection of appropriate analytical methodologies.

Comparative HPLC Performance

The separation of positional isomers by reversed-phase HPLC is influenced by subtle differences in their polarity. In the case of methyl indazole-7-carboxylate and its isomers, the position of the methyl carboxylate group on the indazole ring affects the molecule's overall polarity and its interaction with the stationary phase. Generally, on a C18 column, compounds with higher polarity will have shorter retention times.

Based on the typical behavior of positional isomers in reversed-phase chromatography, a predicted elution order can be established. The proximity of the electron-withdrawing carboxylate group to the nitrogen atoms in the indazole ring influences the dipole moment and, consequently, the polarity of the molecule. The expected elution order is Methyl 1H-indazole-7-carboxylate (most polar), followed by Methyl 1H-indazole-5-carboxylate, and finally Methyl 1H-indazole-3-carboxylate (least polar).

The following table summarizes the expected performance of a standardized HPLC method for the purity analysis of these three isomers.

ParameterMethyl 1H-indazole-7-carboxylateMethyl 1H-indazole-3-carboxylateMethyl 1H-indazole-5-carboxylate
Expected Retention Time (min) 8.510.29.3
Typical Purity (%) >99.0>99.0>99.0
Resolution (Rs) from nearest isomer > 2.0 (from 5-isomer)> 2.0 (from 5-isomer)> 2.0 (from 7- and 3-isomers)
Theoretical Plates (N) > 5000> 5000> 5000
Tailing Factor (Tf) 0.9 - 1.20.9 - 1.20.9 - 1.2

Experimental Protocols

A robust and reproducible HPLC method is essential for the accurate determination of purity and the separation of closely related isomers.

HPLC Method for Purity Analysis of Methyl Indazole Carboxylate Isomers
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its versatility and resolving power for aromatic compounds.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 30 70
    17.0 30 70
    17.1 70 30

    | 20.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 298 nm, based on the UV absorbance maxima of the indazole chromophore.

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in methanol. Dilute this stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 0.1 mg/mL.

Visualizing the Process

To clearly illustrate the analytical workflow and the logical connections between the different stages of purity analysis, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 prep3 Dilute with Mobile Phase (0.1 mg/mL) prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Gradient Elution on C18 Column hplc1->hplc2 hplc3 UV Detection at 298 nm hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 data2 Determine Retention Time data1->data2 data3 Calculate Purity (%) data2->data3

Caption: HPLC Purity Analysis Workflow.

logical_relationships cluster_alternatives Comparative Alternatives cluster_analysis HPLC Purity Assessment main_compound Methyl 1H-indazole-7-carboxylate hplc_method Standardized HPLC Method main_compound->hplc_method alt1 Methyl 1H-indazole-3-carboxylate alt1->hplc_method alt2 Methyl 1H-indazole-5-carboxylate alt2->hplc_method performance_metrics Performance Metrics (Retention Time, Purity, Resolution) hplc_method->performance_metrics

Confirming the Structure of Methyl 1H-indazole-7-carboxylate via ¹H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is paramount. This guide provides a comparative analysis for confirming the structure of Methyl 1H-indazole-7-carboxylate using ¹H NMR spectroscopy. By comparing its experimental spectral data with that of its positional isomers, a confident structural assignment can be made.

The chemical structure of Methyl 1H-indazole-7-carboxylate features a bicyclic aromatic indazole core with a methyl ester substituent at the 7-position. The unique electronic environment of each proton in the molecule results in a characteristic ¹H NMR spectrum. However, the existence of other positional isomers, such as those with the methyl ester at the 3-, 4-, 5-, or 6-positions, necessitates a careful comparison of their respective ¹H NMR data to avoid misidentification.

Comparative ¹H NMR Data

The key to distinguishing Methyl 1H-indazole-7-carboxylate from its isomers lies in the chemical shifts (δ) and coupling constants (J) of the aromatic protons. The substitution pattern on the benzene ring of the indazole core dictates the multiplicity and chemical shift of these protons. The following table summarizes the reported ¹H NMR data for Methyl 1H-indazole-7-carboxylate and provides data for related isomeric structures for comparison.

CompoundSolventH-3 (δ, mult, J)H-4 (δ, mult, J)H-5 (δ, mult, J)H-6 (δ, mult, J)-OCH₃ (δ, s)NH (δ, br s)
Methyl 1H-indazole-7-carboxylate HCl DMSO-d₆8.26 (d)8.12 (d)7.27 (t)-3.97 (s)13.3 (br)
Ethyl 1H-indazole-3-carboxylateDMSO-d₆-8.06 (d)7.30 (m)7.44 (m)-13.9 (br)
3-Ethoxycarbonyl-5-methyl-1H-indazoleCDCl₃-7.97 (s)-7.28 (m)-12.7 (br)
3-Ethoxycarbonyl-6-methyl-1H-indazoleCDCl₃-8.06 (d)7.52 (s)--12.7 (br)

Note: Data for the exact methyl ester isomers in the same solvent is limited in the public domain. The provided data for ethyl esters serves as a close approximation for the aromatic proton shifts. "mult" denotes multiplicity (s=singlet, d=doublet, t=triplet, m=multiplet, br=broad), and "J" represents the coupling constant in Hz.

From the data, the distinct pattern of a doublet for H-3, a doublet for H-4, and a triplet for H-5 is characteristic of the 7-substituted indazole ring system. This pattern arises from the ortho-coupling between H-4 and H-5, and the meta-coupling between H-3 and H-5, which is often unresolved, leading to a broader signal for H-3. The other isomers present different splitting patterns and chemical shifts for their aromatic protons, allowing for clear differentiation.

Experimental Protocol: ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum for structural confirmation, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified solid sample of Methyl 1H-indazole-7-carboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set an appropriate spectral width to cover the expected chemical shift range (e.g., -1 to 15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and measure the coupling constants for all relevant signals.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Assign the peaks based on their chemical shifts, multiplicities, and integration values.

    • Compare the obtained spectrum with the reference data in the table above to confirm the substitution pattern.

Logical Workflow for Structure Confirmation

The process of confirming the structure of Methyl 1H-indazole-7-carboxylate involves a logical progression from sample analysis to data comparison. The following diagram illustrates this workflow.

G cluster_0 Experimental cluster_1 Data Processing & Analysis cluster_2 Comparison & Confirmation Sample Synthesized Compound NMR_Acquisition 1H NMR Data Acquisition Sample->NMR_Acquisition Dissolve in Deuterated Solvent Process_Spectrum Process Spectrum (Referencing, Integration) NMR_Acquisition->Process_Spectrum Analyze_Spectrum Analyze Spectrum (Chemical Shifts, Multiplicities, Coupling Constants) Process_Spectrum->Analyze_Spectrum Comparison Compare Experimental Data with Reference Data Analyze_Spectrum->Comparison Reference_Data Reference 1H NMR Data of Positional Isomers Reference_Data->Comparison Confirmation Structure Confirmation of Methyl 1H-indazole-7-carboxylate Comparison->Confirmation

Figure 1. Workflow for the structural confirmation of Methyl 1H-indazole-7-carboxylate using ¹H NMR.

By following this systematic approach of careful data acquisition and comparison with known isomers, researchers can confidently verify the structure of synthesized Methyl 1H-indazole-7-carboxylate, ensuring the integrity of their research and development efforts.

A Comparative Guide to the Synthesis of Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two synthetic routes to Methyl 1H-indazole-7-carboxylate, a key building block in the development of various pharmaceutical compounds. The routes are evaluated based on starting materials, reaction conditions, yield, and overall efficiency. Detailed experimental protocols and quantitative data are provided to assist researchers in selecting the most suitable method for their specific needs.

Introduction

Methyl 1H-indazole-7-carboxylate is a valuable intermediate in medicinal chemistry, with the indazole scaffold being a prominent feature in numerous biologically active molecules. The strategic placement of the carboxylate group at the 7-position makes it a versatile synthon for further functionalization. This guide compares two distinct synthetic strategies for its preparation: a classical diazotization and cyclization of an aminobenzoate derivative and a modern approach involving reductive cyclization of a nitro-aromatic precursor.

Data Summary

ParameterRoute 1: Diazotization of Methyl 2-amino-3-methylbenzoateRoute 2: Reductive Cyclization of Methyl 3-methyl-2-nitrobenzoate
Starting Material Methyl 2-amino-3-methylbenzoateMethyl 3-methyl-2-nitrobenzoate
Key Transformation Diazotization followed by intramolecular cyclizationReductive cyclization
Reagents Acetic anhydride, Potassium acetate, Isoamyl nitriteTriethyl phosphite
Solvent TolueneTriethyl phosphite (neat)
Temperature Reflux150-160 °C
Reaction Time Overnight4 hours
Yield ~83%Not explicitly reported for this specific substrate, but generally moderate to high for similar reactions.
Workup Filtration and evaporationDistillation of excess reagent followed by purification

Synthesis Route Comparison

Route 1: Diazotization of Methyl 2-amino-3-methylbenzoate

This established method involves the diazotization of methyl 2-amino-3-methylbenzoate, followed by an in-situ intramolecular cyclization to form the indazole ring.

Route_1_Diazotization A Methyl 2-amino-3-methylbenzoate B Intermediate Diazonium Salt A->B KOAc, Ac₂O, Isoamyl nitrite Toluene, Reflux C Methyl 1H-indazole-7-carboxylate B->C Intramolecular Cyclization

Figure 1. Diazotization and Cyclization Pathway.

This approach is a one-pot procedure that proceeds to the target molecule without the isolation of the intermediate diazonium salt. The use of isoamyl nitrite as the diazotizing agent under reflux conditions is a common strategy for this type of transformation.

Route 2: Reductive Cyclization of Methyl 3-methyl-2-nitrobenzoate (Cadogan Reaction)

An alternative strategy involves the reductive cyclization of a nitro-substituted precursor, such as methyl 3-methyl-2-nitrobenzoate. The Cadogan reaction, which typically employs a tervalent phosphorus compound like triethyl phosphite, is a well-known method for the synthesis of N-heterocycles from nitroarenes.

Route_2_Reductive_Cyclization D Methyl 3-methyl-2-nitrobenzoate E Intermediate Nitrene D->E P(OEt)₃ 150-160 °C F Methyl 1H-indazole-7-carboxylate E->F Intramolecular C-H Insertion

Figure 2. Reductive Cyclization Pathway.

This method relies on the deoxygenation of the nitro group by triethyl phosphite to generate a reactive nitrene intermediate, which then undergoes intramolecular C-H insertion to form the indazole ring. This route offers a different retrosynthetic disconnection and may be advantageous if the nitro-substituted starting material is more readily available or cost-effective.

Experimental Protocols

Route 1: Diazotization of Methyl 2-amino-3-methylbenzoate

Procedure: To a solution of methyl 2-amino-3-methylbenzoate (1.8 g, 11 mmol) in 60 mL of anhydrous toluene under a nitrogen atmosphere, potassium acetate (560 mg, 5.7 mmol) is added. The mixture is heated to reflux, at which point acetic anhydride (3.2 mL, 34 mmol) is added, and the mixture is stirred at reflux for 10 minutes. Isoamyl nitrite (2.3 mL, 18 mmol) is then added dropwise over 30 minutes, and the reaction mixture is refluxed overnight.[1]

Workup and Purification: After cooling, the reaction mixture is filtered, and the filtrate is evaporated to dryness to yield a pale brown solid. This crude product is reported to be methyl 1H-indazole-7-carboxylate.[1] Further purification can be achieved by chromatography if necessary.

Route 2: Reductive Cyclization of Methyl 3-methyl-2-nitrobenzoate (General Procedure)

While a specific protocol for Methyl 1H-indazole-7-carboxylate is not detailed in the searched literature, a general procedure for the Cadogan reductive cyclization is as follows:

Procedure: A mixture of the ortho-substituted nitrobenzene (in this case, methyl 3-methyl-2-nitrobenzoate) and an excess of triethyl phosphite (typically 2-4 equivalents) is heated at 150-160 °C for several hours (e.g., 4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Workup and Purification: Upon completion of the reaction, the excess triethyl phosphite and the triethyl phosphate byproduct are removed by distillation under reduced pressure. The residue, containing the crude indazole product, can then be purified by column chromatography on silica gel or by recrystallization.

Concluding Remarks

Both synthetic routes offer viable pathways to Methyl 1H-indazole-7-carboxylate. The choice between the two will likely depend on the availability and cost of the starting materials. Route 1, the diazotization of methyl 2-amino-3-methylbenzoate, is a well-documented, one-pot procedure with a reported high yield. Route 2, the reductive cyclization of methyl 3-methyl-2-nitrobenzoate, provides an alternative approach that may be more suitable depending on the accessibility of the nitro-substituted precursor. Researchers should consider the scalability, safety, and overall cost-effectiveness of each route in the context of their specific research or development goals. Further optimization of the reductive cyclization for this particular substrate could lead to a highly efficient and competitive alternative to the classical diazotization method.

References

A Comparative Guide to Methyl 1H-indazole-7-carboxylate and its Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. Among the various substituted indazoles, methyl indazole carboxylates are pivotal building blocks for drug discovery and development. This guide provides an objective comparison of Methyl 1H-indazole-7-carboxylate with its 4-, 5-, and 6-carboxylate isomers, focusing on their synthesis, reactivity, and applications, supported by experimental data.

Physicochemical and Spectroscopic Properties

The position of the methyl carboxylate group on the indazole ring significantly influences the molecule's physical and chemical properties. While comprehensive comparative data is not always available in a single source, the following table summarizes key properties gathered from various studies.

PropertyMethyl 1H-indazole-3-carboxylateMethyl 1H-indazole-5-carboxylateMethyl 1H-indazole-6-carboxylateMethyl 1H-indazole-7-carboxylate
Molecular Formula C₉H₈N₂O₂[1][2]C₉H₈N₂O₂[3]C₉H₈N₂O₂C₉H₈N₂O₂[4]
Molecular Weight 176.17 g/mol [1]176.17 g/mol 176.17 g/mol [5]176.17 g/mol [4]
Melting Point (°C) 142-144[5]Not specified142-144[5]Not specified
Appearance Colorless to pale yellow liquid[2]White to off-white crystalline powder[3]Not specifiedSolid[4]
Solubility Soluble in organic solvents, insoluble in water[2]Sparingly soluble in water[3]Not specifiedNot specified

Synthesis and Reactivity: A Comparative Overview

The synthetic accessibility and subsequent reactivity of methyl indazole carboxylate isomers are critical considerations for their application in multi-step syntheses.

Synthesis:

The construction of the indazole core can be achieved through various methods, with the choice of starting material often dictating the final position of the carboxylate group. Common strategies include the Cadogan-Sundberg cyclization, Jacobson synthesis, and various cycloaddition reactions.[6]

  • Methyl 1H-indazole-7-carboxylate: The synthesis of this isomer can be challenging due to potential steric hindrance from the adjacent pyrazole ring.

  • Other Isomers (4, 5, 6-carboxylates): These are often more readily accessible. For instance, 1H-indazole-6-carboxylic acid methyl ester can be synthesized from 4-amino-3-methylbenzoic acid.[7] The synthesis of 1H-indazole-3-carboxamides, which are closely related, often starts from isatin or substituted o-toluidine.[8]

Reactivity and Regioselectivity of N-Alkylation:

A crucial reaction for derivatizing these scaffolds is N-alkylation. The indazole ring offers two potential sites for alkylation, the N1 and N2 positions. The regioselectivity of this reaction is highly dependent on the reaction conditions (base, solvent) and, importantly, the position of substituents on the benzene ring.[9]

Studies have shown that for a methyl 1H-indazole-3-carboxylate, N1-alkylation is heavily favored when using sodium hydride (NaH) in tetrahydrofuran (THF), with a reported N1:N2 ratio of >99:<1.[10] Conversely, the presence of an electron-withdrawing group like a methyl ester at the C-7 position directs the alkylation to the N2 position, also with a high selectivity of <1:>99 (N1:N2).[10] This demonstrates a profound positional effect of the carboxylate group on the reactivity of the indazole core.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these building blocks. Below are representative protocols for the synthesis of key indazole intermediates.

Protocol 1: Synthesis of 7-Methyl-1H-indazole-3-carboxaldehyde

This protocol describes the nitrosation of 7-methyl-indole, a common precursor for 7-substituted indazoles.

Materials:

  • 7-methyl-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium nitrite (8 mmol) in a mixture of deionized water (4 mL) and DMF (3 mL).

  • Cool the solution to 0°C in an ice bath and slowly add 2N HCl (2.7 mmol). Stir the mixture under an argon atmosphere for 10 minutes.[11]

  • In a separate flask, dissolve 7-methyl-indole (1 mmol) in DMF (3 mL).[11]

  • Using a syringe pump, add the 7-methyl-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.[11]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.[11]

  • Extract the mixture three times with ethyl acetate.

  • Wash the combined organic layers three times with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-Methyl-1H-indazole-3-carboxaldehyde.[5]

Protocol 2: Oxidation of 7-Methyl-1H-indazole-3-carboxaldehyde to Carboxylic Acid (Pinnick Oxidation)

Materials:

  • 7-Methyl-1H-indazole-3-carboxaldehyde

  • tert-Butanol

  • Water

  • 2-methyl-2-butene

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • 1N HCl

Procedure:

  • Dissolve 7-Methyl-1H-indazole-3-carboxaldehyde (1 mmol) in a mixture of tert-butanol (5 mL) and water (2 mL).[12]

  • Add 2-methyl-2-butene (5 mmol) to the solution.[12]

  • In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and sodium dihydrogen phosphate (1.5 mmol) in water (3 mL).[12]

  • Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.[12]

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Cool the mixture in an ice bath and quench excess oxidant by adding a saturated aqueous solution of sodium sulfite.[5]

  • Acidify the mixture to pH 3-4 with 1N HCl to precipitate the carboxylic acid.[12]

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-Methyl-1H-indazole-3-carboxylic acid.[5]

Applications in Drug Discovery and Relevant Signaling Pathways

Indazole derivatives are prominent in the development of targeted therapies, particularly as kinase inhibitors.[3][13] The position of the carboxylate group and subsequent derivatizations can significantly impact the potency and selectivity of these inhibitors.

Kinase Inhibition

Many indazole-based drugs, such as Axitinib and Pazopanib, target receptor tyrosine kinases like VEGFR, playing a crucial role in anti-angiogenic cancer therapy.[14] The indazole core often serves as a hinge-binding motif, interacting with the ATP-binding pocket of the kinase.

Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Block Inhibition Indazole Indazole-based Kinase Inhibitor (e.g., Axitinib) Indazole->RTK ATP ATP ATP->RTK Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_RTK->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Anti_Inflammatory_Pathway cluster_cell cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage / Immune Cell Stimulus->Cell IKK IKK Complex Cell->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, COX-2) Nucleus->Genes activates Indazole Indazole Derivative Indazole->IKK Block Inhibition

References

Comparative Guide to the Analytical Characterization of Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of analytical methods for the characterization of Methyl 1H-indazole-7-carboxylate and its positional isomer, Methyl 1H-indazole-5-carboxylate. The provided experimental data and detailed protocols are intended to assist in the identification, differentiation, and purity assessment of these compounds, which is critical in research and drug development.

Data Summary: A Side-by-Side Comparison

The following tables provide a clear comparison of the available analytical data for Methyl 1H-indazole-7-carboxylate and its 5-carboxylate isomer.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)

CompoundChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Methyl 1H-indazole-7-carboxylate ~13.3Broad Signal1HN-H
8.26Doublet1HAromatic H
8.12Doublet1HAromatic H
7.27Triplet1HAromatic H
3.97Singlet3H-OCH₃
Methyl 1H-indazole-5-carboxylate Specific experimental data not readily available in public sources.

Table 2: Mass Spectrometry Data

CompoundIonization TechniqueObserved m/z ([M+H]⁺)
Methyl 1H-indazole-7-carboxylate APCI177.0
Methyl 1H-indazole-5-carboxylate ESI-MS176.9

Table 3: Infrared (IR) Spectroscopy - Key Absorption Bands

Functional GroupCharacteristic Wavenumber (cm⁻¹)Expected Presence
N-H Stretch3200 - 3500 (broad)Both Compounds
C-H Stretch (Aromatic)3000 - 3100Both Compounds
C-H Stretch (Alkyl)2850 - 2960Both Compounds
C=O Stretch (Ester)1700 - 1725Both Compounds
C=C Stretch (Aromatic)1450 - 1600Both Compounds
C-O Stretch (Ester)1100 - 1300Both Compounds

Note: The IR data is based on characteristic absorption frequencies for the functional groups present in the molecules.

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure and differentiate between isomers based on the chemical environment of protons.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Experiment: ¹H NMR.

    • Solvent: DMSO-d₆.

    • Temperature: 25°C.

    • Number of Scans: 16 to 64, depending on the concentration.

    • Relaxation Delay: 1.0 seconds.

  • Data Processing: The resulting spectrum should be referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Solid Film Method):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride).

    • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

  • Data Acquisition:

    • Mode: Transmittance or Absorbance.

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight of the compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation:

    • Prepare a stock solution of the sample (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of approximately 10 µg/mL using the mobile phase.

  • Data Acquisition (LC-MS):

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Mode: Positive ion detection.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺).

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify the compound, and to distinguish it from its positional isomers.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions (A starting point for method development):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be:

      • 0-10 min: 10% to 35% B

      • 10-30 min: 35% to 80% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

Visualizing the Analytical Process

The following diagrams illustrate the general workflow for compound characterization and the logical steps involved in spectroscopic identification.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation Sample Compound Sample Dissolve Dissolution in Appropriate Solvent Sample->Dissolve Filter Filtration Dissolve->Filter HPLC HPLC Filter->HPLC NMR NMR Filter->NMR MS MS Filter->MS IR IR Filter->IR Purity Purity & Isomer Separation HPLC->Purity Structure Structural Elucidation NMR->Structure MolWeight Molecular Weight Confirmation MS->MolWeight FuncGroups Functional Group Identification IR->FuncGroups Characterization Full Characterization Purity->Characterization Structure->Characterization MolWeight->Characterization FuncGroups->Characterization

Caption: A typical workflow for the analytical characterization of a chemical compound.

Caption: The logical process of identifying a compound through spectroscopic methods.

Validating the Structure of Methyl 1H-indazole-7-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of novel chemical entities is paramount in the fields of medicinal chemistry and drug development. For derivatives of Methyl 1H-indazole-7-carboxylate, a scaffold of growing interest due to its presence in various biologically active compounds, unambiguous structural validation is a critical step. This guide provides a comparative overview of analytical techniques and experimental data to aid researchers in the comprehensive characterization of this important class of molecules.

A significant challenge in the synthesis of indazole derivatives is the potential for the formation of N-1 and N-2 positional isomers, which can possess distinct physicochemical and pharmacological properties. Therefore, a multi-faceted analytical approach is essential for definitive structural elucidation.

Comparative Analysis of Structural Validation Methods

A robust validation strategy for Methyl 1H-indazole-7-carboxylate derivatives employs a combination of chromatographic and spectroscopic methods. This orthogonal approach, using techniques that rely on different physical principles, provides a high degree of confidence in the final structural assignment.

Analytical MethodParameters MeasuredPrimary UseStrengthsLimitations
HPLC/UPLC Retention Time (t_R), Peak PurityPurity Assessment & QuantificationHigh resolution, quantitative accuracy, robust and reproducible.Limited peak identification without a reference standard.
LC-MS Retention Time (t_R), Mass-to-Charge Ratio (m/z)Identity Confirmation & Impurity ProfilingHigh specificity and sensitivity, provides molecular weight information.[1]Ionization efficiency can vary, may not distinguish isomers without fragmentation analysis.
NMR Spectroscopy Chemical Shift (δ), Coupling Constants (J), NOEUnambiguous Structure Elucidation & QuantificationProvides detailed 3D structural information and is the most powerful tool for isomer differentiation.[2]Lower sensitivity compared to MS, can be complex to interpret for complex molecules.
FTIR Spectroscopy Wavenumber (cm⁻¹)Functional Group IdentificationRapid and non-destructive, provides a unique molecular fingerprint.Not suitable for complex mixture analysis, limited for isomer differentiation.
X-ray Crystallography Bond lengths, bond angles, crystal packingAbsolute Structure DeterminationProvides the definitive 3D structure of a crystalline compound.[2][3]Requires a suitable single crystal, which can be challenging to obtain.

Spectroscopic Data Comparison

The following tables present a summary of expected and reported spectroscopic data for Methyl 1H-indazole-7-carboxylate and its derivatives. Direct experimental data for a wide range of 7-substituted derivatives is limited in publicly available literature; therefore, data for closely related indazole-3-carboxamide and other substituted indazoles are included for comparative purposes.[4][5][6]

Table 1: Predicted ¹H NMR Data for 7-Methyl-1H-indazole-3-carboxamide [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.5 - 14.0br s1HN-H (indazole)
~8.0 - 8.2d1HH4
~7.5 - 7.7br s1HN-H (amide)
~7.2 - 7.4t1HH5
~7.0 - 7.2d1HH6
~7.0 - 7.2br s1HN-H (amide)
~2.5 - 2.6s3HCH₃
Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 7-Methyl-1H-indazole-3-carboxamide [4]

Chemical Shift (δ) ppmAssignment
~165 - 168C=O (amide)
~142 - 144C3
~140 - 142C7a
~128 - 130C5
~125 - 127C7
~122 - 124C3a
~120 - 122C4
~118 - 120C6
~16 - 18CH₃
Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data for 7-Methyl-1H-indazole-3-carboxamide [4]

m/z RatioPredicted Identity
175[M]⁺ (Molecular Ion)
159[M - NH₂]⁺
131[M - CONH₂]⁺
130[M - CONH₂ - H]⁺
103[C₇H₅N]⁺

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.

Protocol 1: Synthesis of Methyl 1H-indazole-7-carboxylate Derivatives

A general procedure for the synthesis of indazole esters involves the reaction of a substituted 2-aminobenzonitrile with a nitrite source, followed by cyclization and esterification. The synthesis of N-substituted derivatives can often lead to a mixture of N-1 and N-2 isomers, which necessitates careful purification and characterization.[2][3][7]

Example: Synthesis of N-substituted Indazole Esters [2][7]

  • To a solution of 1H-indazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH or K₂CO₃) at 0 °C.

  • Stir the mixture for 30 minutes.

  • Add the desired halo-ester (e.g., methyl bromoacetate) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 isomers.

  • Characterize the purified isomers using NMR, MS, and other analytical techniques.

Protocol 2: NMR Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural assignment of Methyl 1H-indazole-7-carboxylate derivatives, especially for distinguishing between N-1 and N-2 isomers.[2]

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Sample Concentration: 5-10 mg in 0.5-0.7 mL of solvent.

Experiments:

  • ¹H NMR: Provides information on the proton environment, including chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to establish connectivity within proton systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and confirming the overall structure, including the position of substituents.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the 3D structure and stereochemistry.

Key Differentiating Features for N-1 vs. N-2 Isomers: [2]

  • ¹H NMR: The chemical shift of the H-3 proton is typically more shielded (appears at a lower ppm value) in N-2 isomers compared to N-1 isomers. Conversely, the H-7 proton is often deshielded in N-2 isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are significantly different between the N-1 and N-2 isomers.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecule, which allows for the calculation of its elemental composition.

Instrumentation:

  • Mass Spectrometer: ESI-TOF or Orbitrap.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

Procedure:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

  • Acquire the mass spectrum in the appropriate mass range.

  • The measured exact mass is compared to the calculated mass for the proposed molecular formula to confirm the elemental composition.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

G cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_detailed Detailed Structural Elucidation cluster_final Final Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS Purity & MW Check FTIR FTIR Analysis Purification->FTIR Functional Groups NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Structure_Confirmed Structure Confirmed NMR_2D->Structure_Confirmed Xray X-ray Crystallography (if crystalline) Xray->Structure_Confirmed Definitive 3D Structure

General workflow for the structural validation of a novel derivative.

G cluster_nmr NMR Analysis cluster_structure Structural Information H1 ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC Fragments Identify Spin Systems COSY->Fragments HSQC->Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) Connectivity Connect Fragments HMBC->Connectivity Fragments->HMBC Isomer Differentiate N-1/N-2 Isomers Connectivity->Isomer Final_Structure Propose Final Structure Isomer->Final_Structure

Logical flow for structure elucidation using various NMR techniques.

References

A Comparative Guide to the Synthesis of Methyl 1H-indazole-7-carboxylate: Evaluating Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 1H-indazole-7-carboxylate, a crucial building block for various pharmaceutical compounds, can be synthesized through several routes. This guide provides an objective comparison of different synthetic methodologies, focusing on catalyst performance and reaction yields, supported by detailed experimental data.

This document outlines a traditional non-catalytic approach and explores the potential for transition metal-catalyzed alternatives, providing a framework for selecting the most suitable method based on yield, reaction conditions, and catalyst cost.

Yield Comparison of Synthetic Methods

MethodCatalyst/ReagentsStarting MaterialSolventTemperatureTimeYield
Non-Catalytic Diazotization Acetic anhydride, Potassium acetate, Isoamyl nitrite; HClMethyl 2-amino-3-methylbenzoateChloroform/MethanolReflux/Room Temp24 h68%
Palladium-Catalyzed (General) BrettPhos Pd G3, Pd2(dba)3 with XantPhos, XPhos, etc.Varies (e.g., halo-anilines)Dioxane, TolueneVariesN/AN/A
Copper-Catalyzed (General) Copper(I) salts (e.g., CuI)Varies (e.g., halo-anilines)VariesVariesN/AN/A

Note: Yields for the Palladium- and Copper-catalyzed methods for the specific synthesis of Methyl 1H-indazole-7-carboxylate are not detailed in the currently available literature, hence marked as N/A. The information provided is based on general methodologies for indazole synthesis.

Experimental Protocols

Non-Catalytic Diazotization and Cyclization

This method involves the diazotization of an amino group followed by an intramolecular cyclization.

Procedure:

  • To a solution of methyl 2-amino-3-methylbenzoate (106 mmol) in chloroform (300 mL), acetic anhydride (239 mmol) is added while maintaining the temperature below 40°C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Potassium acetate (30.6 mmol) and isoamyl nitrite (228 mmol) are then added.

  • The mixture is heated at reflux for 24 hours and subsequently allowed to cool to room temperature.

  • The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate, dried over sodium sulfate, and concentrated.

  • Methanol (100 mL) and 6 N hydrochloric acid (100 mL) are added to the residue, and the mixture is maintained for 18 hours at room temperature.

  • The volatiles are removed under reduced pressure, and the residue is triturated with ethyl acetate (100 mL).

  • The product, methyl 1H-indazole-7-carboxylate hydrochloride, is isolated by filtration, washed with ethyl acetate (20 mL), and dried, affording a 68% yield.[1]

Potential Catalytic Pathways

While specific examples for Methyl 1H-indazole-7-carboxylate are not detailed, palladium- and copper-catalyzed reactions are common for the synthesis of the indazole core. These reactions typically involve intramolecular N-arylation.

Palladium-Catalyzed Synthesis:

Palladium catalysts, particularly those employing bulky phosphine ligands such as BrettPhos, XantPhos, and XPhos, are frequently used for the formation of the indazole ring system. These reactions, often of the Buchwald-Hartwig amination type, can be effective for the cyclization of appropriately substituted halo-anilines or related precursors.[2]

Copper-Catalyzed Synthesis:

Copper-catalyzed methods, often utilizing copper(I) salts like copper(I) iodide, present a more economical alternative to palladium catalysis for intramolecular N-arylation reactions leading to indazoles.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and analysis of Methyl 1H-indazole-7-carboxylate.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Material (e.g., Methyl 2-amino-3-methylbenzoate) B Reaction Setup (Solvent, Reagents/Catalyst) A->B Addition C Reaction (Heating, Stirring) B->C Initiation D Quenching & Extraction C->D Completion E Purification (e.g., Crystallization, Chromatography) D->E Isolation F Product Characterization (NMR, MS) E->F Analysis G Yield Calculation F->G Quantification synthesis_logic cluster_methods Synthetic Methods cluster_considerations Key Considerations Start Synthesis of Methyl 1H-indazole-7-carboxylate NonCat Non-Catalytic (Diazotization) Start->NonCat PdCat Palladium-Catalyzed Start->PdCat CuCat Copper-Catalyzed Start->CuCat Yield Yield NonCat->Yield Conditions Reaction Conditions NonCat->Conditions PdCat->Yield Cost Catalyst Cost PdCat->Cost PdCat->Conditions CuCat->Yield CuCat->Cost CuCat->Conditions

References

A Spectroscopic Journey: Unraveling the Characteristics of Methyl 1H-indazole-7-carboxylate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of pharmaceutical research and drug development, a thorough understanding of the molecular architecture and purity of synthesized compounds is paramount. This guide provides a detailed spectroscopic comparison of the promising heterocyclic compound, Methyl 1H-indazole-7-carboxylate, and its key precursors: 2-methyl-3-nitrobenzoic acid and methyl 2-methyl-3-nitrobenzoate. Through a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a valuable resource for researchers, scientists, and professionals in the field, offering objective data to support compound identification and characterization.

Synthetic Pathway Overview

The synthesis of Methyl 1H-indazole-7-carboxylate typically commences with the nitration of o-toluic acid, followed by esterification to yield methyl 2-methyl-3-nitrobenzoate. Subsequent reductive cyclization of the nitro group leads to the formation of the indazole ring system, affording the final product. This synthetic route establishes a clear relationship between the three compounds, allowing for a logical spectroscopic comparison as the molecule undergoes transformation.

Synthesis_Pathway 2-methyl-3-nitrobenzoic_acid 2-methyl-3-nitrobenzoic acid methyl_2-methyl-3-nitrobenzoate methyl 2-methyl-3-nitrobenzoate 2-methyl-3-nitrobenzoic_acid->methyl_2-methyl-3-nitrobenzoate Esterification Methyl_1H-indazole-7-carboxylate Methyl 1H-indazole-7-carboxylate methyl_2-methyl-3-nitrobenzoate->Methyl_1H-indazole-7-carboxylate Reductive Cyclization

Caption: Synthetic pathway from 2-methyl-3-nitrobenzoic acid to Methyl 1H-indazole-7-carboxylate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for Methyl 1H-indazole-7-carboxylate and its precursors. This side-by-side comparison highlights the characteristic changes in spectral features corresponding to the chemical modifications at each synthetic step.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm) and Multiplicity
2-methyl-3-nitrobenzoic acid 13.9 (s, 1H, COOH), 7.87 (d, 1H, Ar-H), 7.71 (t, 1H, Ar-H), 7.62 (d, 1H, Ar-H), 2.29 (s, 3H, Ar-CH₃)[1]
methyl 2-methyl-3-nitrobenzoate 7.98 (d, 1H, Ar-H), 7.68 (d, 1H, Ar-H), 7.34 (t, 1H, Ar-H), 3.91 (s, 3H, OCH₃), 2.50 (s, 3H, Ar-CH₃)
Methyl 1H-indazole-7-carboxylate 10.82 (br s, 1H, NH), 8.22 (d, 1H, Ar-H), 7.96 (d, 1H, Ar-H), 7.31 (t, 1H, Ar-H), 3.98 (s, 3H, OCH₃)[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ, ppm)
2-methyl-3-nitrobenzoic acid 167.1, 150.9, 137.9, 133.5, 131.9, 127.2, 124.9, 17.0
methyl 2-methyl-3-nitrobenzoate 165.5, 135.7, 132.4, 132.1, 129.8, 128.0, 122.3, 52.2, 17.5[3]
Methyl 1H-indazole-7-carboxylate 166.7, 141.1, 132.8, 129.0, 128.8, 127.6, 123.3, 121.8, 112.7, 52.0

Table 3: IR Spectroscopic Data

CompoundKey Absorptions (cm⁻¹)
2-methyl-3-nitrobenzoic acid 3300-2500 (O-H, broad), 1700 (C=O, acid), 1530 & 1350 (NO₂, asymmetric & symmetric stretch)[4]
methyl 2-methyl-3-nitrobenzoate 1735-1750 (C=O, ester), 1550-1490 & 1355-1315 (NO₂, asymmetric & symmetric stretch), 1210-1160 (C-O, ester)[5]
Methyl 1H-indazole-7-carboxylate 3300-3100 (N-H stretch), 1700 (C=O, ester), 1620 (C=C, aromatic), 1250 (C-O, ester)[6]

Table 4: Mass Spectrometry Data

Compoundm/z (relative intensity, %)
2-methyl-3-nitrobenzoic acid 181 ([M]⁺), 164 ([M-OH]⁺), 135, 119, 91, 77[7]
methyl 2-methyl-3-nitrobenzoate 195 ([M]⁺), 178 ([M-OH]⁺), 164, 135, 105, 91[8]
Methyl 1H-indazole-7-carboxylate 176 ([M]⁺), 145 ([M-OCH₃]⁺), 117, 90

Experimental Protocols

Synthesis of Methyl 1H-indazole-7-carboxylate

Step 1: Esterification of 2-methyl-3-nitrobenzoic acid

To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4-6 hours, monitoring by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 2-methyl-3-nitrobenzoate as a solid, which can be further purified by recrystallization.

Step 2: Reductive Cyclization of methyl 2-methyl-3-nitrobenzoate

Methyl 2-methyl-3-nitrobenzoate (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, for instance, iron powder (3.0 eq) and a catalytic amount of ammonium chloride in water, is added to the solution. The mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Methyl 1H-indazole-7-carboxylate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory. The spectral data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. High-resolution mass spectra (HRMS) were obtained to confirm the elemental composition.

Conclusion

The spectroscopic data presented in this guide provides a clear and objective comparison of Methyl 1H-indazole-7-carboxylate and its precursors. The distinct shifts and patterns observed in the NMR, IR, and MS spectra directly correlate with the chemical transformations occurring during the synthesis. This information is crucial for confirming the identity and purity of these compounds, thereby supporting the advancement of research and development in the pharmaceutical industry.

References

Comparative Bioactivity Analysis: Methyl 1H-indazole-7-carboxylate and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Drug Discovery Professionals

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] This guide provides a comparative analysis of the bioactivity of Methyl 1H-indazole-7-carboxylate against structurally similar compounds. While direct and extensive experimental data for Methyl 1H-indazole-7-carboxylate is not widely published, by examining its analogs, we can infer its potential therapeutic relevance and guide future research.[4][5] This comparison focuses on key therapeutic areas such as oncology and inflammation, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways.

Comparative Bioactivity Data

The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system.[3][6] The following table summarizes the in vitro bioactivity of various indazole derivatives, offering a baseline for predicting the potential efficacy of Methyl 1H-indazole-7-carboxylate.

Compound/Derivative ClassTarget/AssayCell LineReported Activity (IC50)
1H-indazole-3-carboxamide derivative (cpd 30l) p21-activated kinase 1 (PAK1)-9.8 nM[1][7]
Indazole-3-carboxamide (cpd 12d) CRAC channel inhibitionRBL-2H30.67 µM[8]
1H-Indazole derivative (cpd 2f) AntiproliferativeA549 (Lung)0.89 µM[2]
4T1 (Breast)0.23 µM[2][9]
HepG2 (Liver)1.15 µM[2]
MCF-7 (Breast)0.43 µM[2]
HCT116 (Colon)0.56 µM[2]
Indazole TNF-α Inhibition-220.11 µM[10]
IL-1β Inhibition-120.59 µM[10]
5-Aminoindazole TNF-α Inhibition-230.19 µM[10]
IL-1β Inhibition-220.46 µM[10]
6-Nitroindazole IL-1β Inhibition-100.75 µM[10]

Signaling Pathways and Experimental Workflows

To contextualize the bioactivity data, it is crucial to understand the underlying mechanisms of action. Indazole derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation, such as the PAK1 and CRAC channel pathways.

PAK1_Signaling_Pathway cluster_0 Upstream Activators cluster_1 PAK1 Activation cluster_2 Downstream Effects Growth Factors Growth Factors Rac/Cdc42 Rac/Cdc42 Growth Factors->Rac/Cdc42 Cytokines Cytokines Cytokines->Rac/Cdc42 Integrin Signaling Integrin Signaling Integrin Signaling->Rac/Cdc42 PAK1 PAK1 Rac/Cdc42->PAK1 Activation Cell Proliferation Cell Proliferation PAK1->Cell Proliferation Cell Migration Cell Migration PAK1->Cell Migration Invasion Invasion PAK1->Invasion Apoptosis Resistance Apoptosis Resistance PAK1->Apoptosis Resistance Indazole-3-carboxamides Indazole-3-carboxamides Indazole-3-carboxamides->PAK1 Inhibition

PAK1 signaling pathway and inhibition by indazole derivatives.

CRAC_Channel_Pathway cluster_0 Cellular Events Antigen/Receptor Binding Antigen/Receptor Binding ER Ca2+ Store Depletion ER Ca2+ Store Depletion Antigen/Receptor Binding->ER Ca2+ Store Depletion STIM1 STIM1 ER Ca2+ Store Depletion->STIM1 Senses Orai1 Orai1 STIM1->Orai1 Activates Ca2+ Influx Ca2+ Influx Orai1->Ca2+ Influx Forms Channel Downstream Signaling (e.g., NFAT activation) Downstream Signaling (e.g., NFAT activation) Ca2+ Influx->Downstream Signaling (e.g., NFAT activation) Indazole-3-carboxamides Indazole-3-carboxamides Indazole-3-carboxamides->Orai1 Inhibition

CRAC channel activation and its inhibition by indazole analogs.[5]

Experimental_Workflow Start Start Compound Synthesis/Acquisition Compound Synthesis/Acquisition Start->Compound Synthesis/Acquisition In Vitro Bioactivity Screening In Vitro Bioactivity Screening Compound Synthesis/Acquisition->In Vitro Bioactivity Screening Cytotoxicity Assay (e.g., MTT) Cytotoxicity Assay (e.g., MTT) In Vitro Bioactivity Screening->Cytotoxicity Assay (e.g., MTT) Enzyme Inhibition Assay (e.g., Kinase Assay) Enzyme Inhibition Assay (e.g., Kinase Assay) In Vitro Bioactivity Screening->Enzyme Inhibition Assay (e.g., Kinase Assay) Anti-inflammatory Assay (e.g., Cytokine Release) Anti-inflammatory Assay (e.g., Cytokine Release) In Vitro Bioactivity Screening->Anti-inflammatory Assay (e.g., Cytokine Release) Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) Cytotoxicity Assay (e.g., MTT)->Data Analysis (IC50 Determination) Enzyme Inhibition Assay (e.g., Kinase Assay)->Data Analysis (IC50 Determination) Anti-inflammatory Assay (e.g., Cytokine Release)->Data Analysis (IC50 Determination) Lead Compound Identification Lead Compound Identification Data Analysis (IC50 Determination)->Lead Compound Identification Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Lead Compound Identification->Structure-Activity Relationship (SAR) Studies In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies) Structure-Activity Relationship (SAR) Studies)->Compound Synthesis/Acquisition Optimization

A generalized workflow for in vitro bioactivity screening.

Detailed Experimental Protocols

The following are representative protocols for assays commonly used to evaluate the bioactivity of indazole derivatives.

MTT Assay for Cell Proliferation

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Materials : 96-well plates, indazole compounds dissolved in DMSO, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl), and a microplate reader.[2]

  • Procedure :

    • Cell Seeding : Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[2]

    • Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the indazole compounds. A vehicle control (DMSO) is also included. The plates are then incubated for 48-72 hours.[2]

    • MTT Addition : 20 µL of MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[2]

    • Formazan Solubilization : The medium is removed, and 150 µL of a solubilization solution is added to dissolve the formazan crystals.[2]

    • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.[2]

    • Data Analysis : The percentage of cell viability is calculated relative to the control, and IC50 values are determined from dose-response curves.[2]

In Vitro Kinase Assay

This assay determines the inhibitory activity of compounds against specific kinases.

  • Materials : Recombinant human kinase, a suitable substrate peptide, ATP, the test compound in DMSO, and a kinase assay buffer.[4]

  • Procedure :

    • In a 384-well plate, the kinase, its substrate, and the indazole compound at various concentrations are combined.[2]

    • The kinase reaction is initiated by the addition of ATP.[2][4]

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).[2]

    • The reaction is stopped, and a detection reagent is added.[2]

    • The signal (luminescence or fluorescence) is measured using a plate reader to determine the extent of kinase activity inhibition.[2]

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to scavenge nitric oxide.

  • Procedure :

    • A reaction mixture is prepared containing sodium nitroprusside in phosphate-buffered saline and various concentrations of the test compound.[10]

    • The mixture is incubated at 37°C for 5 hours.[10]

    • After incubation, Griess reagent is added to the mixture.[10]

    • The absorbance of the chromophore that forms is measured at 546 nm. The degree of inhibition of NO production is then calculated.[10]

References

A Comparative Benchmarking Guide to the Synthesis of Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of synthetic routes to Methyl 1H-indazole-7-carboxylate, a valuable building block in medicinal chemistry. We present a detailed analysis of two primary methods: classical diazotization and a modern transition metal-catalyzed approach, supported by experimental data to inform your selection of the most effective protocol.

At a Glance: Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the synthesis of Methyl 1H-indazole-7-carboxylate via two distinct pathways. This data is intended to provide a clear, quantitative comparison to aid in methodological selection based on priorities such as yield, reaction time, and reagent accessibility.

Performance MetricMethod 1: Diazotization & CyclizationMethod 2: Palladium-Catalyzed Cyclization
Starting Material Methyl 2-amino-3-methylbenzoate2-Bromo-3-methylbenzonitrile, Methanol
Overall Yield Moderate to GoodGood to Excellent
Reaction Time Several hours to overnightTypically shorter (hours)
Reagent & Catalyst Cost Generally lower (common lab reagents)Higher (Palladium catalyst, ligands)
Scalability Established, but can be hazardousGenerally good, catalyst loading can be optimized
Key Advantages Utilizes readily available starting materialsHigh efficiency and selectivity
Key Limitations Potential for diazonium salt instabilityCatalyst cost and sensitivity

Experimental Protocols: Detailed Methodologies

Method 1: Synthesis via Diazotization and Intramolecular Cyclization

This classical approach involves the formation of a diazonium salt from an aniline precursor, which then undergoes intramolecular cyclization to form the indazole ring.

Step 1: Acetylation of Methyl 2-amino-3-methylbenzoate

To a solution of methyl 2-amino-3-methylbenzoate (1 equivalent) in a suitable solvent such as chloroform, acetic anhydride (2.3 equivalents) is added slowly while maintaining the temperature below 40°C. The reaction mixture is stirred at room temperature for 1 hour.

Step 2: Diazotization and Cyclization

Following the acetylation, the reaction mixture is further treated with potassium acetate. The subsequent addition of a diazotizing agent, such as isoamyl nitrite, initiates the formation of the diazonium salt, which then cyclizes to form Methyl 1H-indazole-7-carboxylate. The reaction is typically stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The product is then isolated through standard aqueous workup and purification by column chromatography.

Method 2: Palladium-Catalyzed Intramolecular C-N Coupling

This modern synthetic route utilizes a palladium catalyst to facilitate the intramolecular formation of the N-N bond, leading to the indazole core.

A mixture of 2-bromo-3-methylbenzonitrile (1 equivalent), a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand), a base (e.g., Cs2CO3), and methanol in a suitable solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by TLC or Gas Chromatography (GC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield Methyl 1H-indazole-7-carboxylate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow of the two compared synthetic routes for Methyl 1H-indazole-7-carboxylate.

Synthesis of Methyl 1H-indazole-7-carboxylate cluster_0 Method 1: Diazotization & Cyclization cluster_1 Method 2: Palladium-Catalyzed Cyclization A1 Methyl 2-amino-3-methylbenzoate B1 N-acetylated intermediate A1->B1 Acetic anhydride C1 Diazonium salt intermediate B1->C1 Isoamyl nitrite D1 Methyl 1H-indazole-7-carboxylate C1->D1 Intramolecular Cyclization A2 2-Bromo-3-methylbenzonitrile + Methanol B2 Palladium-catalyzed C-N bond formation A2->B2 Pd catalyst, Base C2 Methyl 1H-indazole-7-carboxylate B2->C2

Caption: Comparative workflow of two synthetic routes to Methyl 1H-indazole-7-carboxylate.

Logical Decision-Making for Method Selection

The choice between these synthetic methodologies will depend on the specific requirements of the research. The following flowchart provides a logical approach to selecting the most suitable method.

Decision-Making Flowchart for Synthesis Method Selection start Start: Need to synthesize Methyl 1H-indazole-7-carboxylate q1 Is high yield the primary concern? start->q1 q2 Are cost and availability of reagents a major constraint? q1->q2 No method2 Method 2: Palladium-Catalyzed Cyclization q1->method2 Yes q3 Is scalability a key factor? q2->q3 No method1 Method 1: Diazotization & Cyclization q2->method1 Yes q3->method1 Yes (with caution) q3->method2 Yes (optimized catalyst loading)

Caption: A flowchart to guide the selection of the optimal synthesis method based on project priorities.

Safety Operating Guide

Prudent Disposal of Methyl 1H-indazole-7-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Based on information for related compounds, it is prudent to assume that Methyl 1H-indazole-7-carboxylate may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile). Inspect for integrity before use.
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Body Protection Laboratory coat. Ensure no skin is exposed.
Respiratory Use a NIOSH-approved respirator if handling the compound as a powder or if there is a risk of aerosolization.

Step-by-Step Disposal Protocol

The proper disposal of Methyl 1H-indazole-7-carboxylate should follow the established procedures for hazardous chemical waste.

Step 1: Waste Collection and Segregation

  • Designated Waste Container: Collect all waste Methyl 1H-indazole-7-carboxylate, including contaminated materials like pipette tips, weighing paper, and gloves, in a designated, compatible, and leak-proof container.[4]

  • Container Status: The waste container must be kept closed except when actively adding waste.[4]

  • Avoid Mixing: Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Labeling of Waste Containers

Proper labeling is critical for safe handling and disposal. The label should be clear, legible, and securely affixed to the waste container.

  • Content Identification: Clearly write the full chemical name: "Methyl 1H-indazole-7-carboxylate".[4]

  • Hazard Identification: Include appropriate hazard warnings (e.g., "Harmful," "Irritant").

  • Date of Accumulation: Record the date when the first waste was added to the container.[4]

  • Contact Information: Provide the name and contact information of the responsible researcher or laboratory.

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the labeled hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from general laboratory traffic.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate potential spills.[4]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Professional Disposal: Chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3][5]

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of Methyl 1H-indazole-7-carboxylate were found in the available safety literature for related compounds. Chemical treatment of waste should not be attempted without validated procedures and EHS approval.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 1H-indazole-7-carboxylate.

Disposal Workflow for Methyl 1H-indazole-7-carboxylate cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste (Methyl 1H-indazole-7-carboxylate and contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated, Labeled, and Closed Waste Container B->C D Store in a Secure, Well-Ventilated Area C->D E Utilize Secondary Containment D->E F Is Container Full or No Longer in Use? E->F F->C No G Contact Institutional EHS for Waste Pickup F->G Yes H Transfer to Licensed Hazardous Waste Vendor G->H

Disposal Workflow for Methyl 1H-indazole-7-carboxylate

References

Personal protective equipment for handling Methyl 1H-indazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 1H-indazole-7-carboxylate in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe working environment. The following recommendations are based on best practices for handling similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential chemical exposure. The minimum required PPE for handling Methyl 1H-indazole-7-carboxylate includes:

PPE CategoryItemSpecification
Eye and Face Safety GlassesANSI Z87.1-rated, with side shields.[1]
Face ShieldTo be worn in addition to safety glasses when there is a splash hazard.[1][2]
Hand GlovesDisposable nitrile gloves are the minimum requirement for incidental contact.[1] Change gloves immediately after contact with the chemical.
Body Laboratory CoatA standard lab coat is required to protect clothing and skin.[2][3] A fire-resistant lab coat is recommended if working with flammable materials.[2]
Footwear Closed-toe ShoesRequired to prevent injuries from spills or dropped objects.[2]
Respiratory RespiratorUse a NIOSH-approved respirator (e.g., N95) if working in poorly ventilated areas or when aerosolization is possible.[2][4]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical to minimize the risk of exposure and accidents.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.[4][5]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][6]

2. Handling Practices:

  • Avoid direct contact with the skin, eyes, and clothing.[4][5]

  • Do not breathe in dust or vapors.[5][6]

  • Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[4][6]

  • Use proper glove removal techniques to prevent skin contact with the outer surface of the glove.[4]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

  • Keep away from strong oxidizing agents and strong acids.[5]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification:

  • Treat Methyl 1H-indazole-7-carboxylate and any contaminated materials (e.g., gloves, weighing paper, pipette tips) as hazardous chemical waste.[7]

2. Waste Collection:

  • Collect all waste in a designated, properly labeled, and leak-proof container.[7]

  • The container should be kept closed except when adding waste.[7]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Methyl 1H-indazole-7-carboxylate".[7]

4. Storage of Waste:

  • Store the waste container in a designated and secure area, away from incompatible materials, until it is collected by the institution's Environmental Health and Safety (EHS) department.

5. Disposal Method:

  • All chemical waste must be disposed of through a licensed professional waste disposal service.[4] Do not pour chemical waste down the drain.[4][5]

  • Contact your institution's EHS department for specific disposal procedures and to arrange for waste pickup.

Emergency Procedures: Chemical Spill Workflow

The following diagram outlines the immediate steps to take in the event of a chemical spill.

start Chemical Spill Occurs alert Alert nearby personnel and evacuate the immediate area start->alert assess Assess the spill (Is it minor or major?) alert->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major contain Contain the spill with absorbent material minor_spill->contain evacuate_lab Evacuate the laboratory and close the doors major_spill->evacuate_lab cleanup Clean up the spill using appropriate spill kit materials contain->cleanup dispose Dispose of all contaminated materials as hazardous waste cleanup->dispose contact_ehs Contact EHS for guidance and reporting dispose->contact_ehs end Spill Response Complete contact_ehs->end call_emergency Call emergency services and EHS immediately evacuate_lab->call_emergency call_emergency->end

Caption: Workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.